Geranyl Diphosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVPGTZRZFNKDS-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315430 | |
| Record name | Geranyl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Geranyl-PP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
763-10-0 | |
| Record name | Geranyl diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl pyrophosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X7DBM66JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Geranyl-PP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Crucial Hub of Monoterpene Production: A Technical Guide to Geranyl Diphosphate Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Geranyl diphosphate (GPP) stands as a pivotal precursor molecule in the intricate network of plant isoprenoid biosynthesis. As the direct substrate for the synthesis of a vast array of monoterpenes (C10), GPP is the gatekeeper to a class of compounds with immense ecological and commercial significance, including fragrances, flavors, and potential pharmaceutical agents. This technical guide provides an in-depth exploration of the GPP biosynthesis pathway in plants, focusing on the core enzymatic reactions, their regulation, and the experimental methodologies employed for their investigation.
The Core Pathway: Synthesis of this compound
The biosynthesis of GPP is a condensation reaction catalyzed by GPP synthase (GPPS). This enzyme facilitates the head-to-tail linkage of two five-carbon building blocks: dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP).[1][2] These fundamental precursors are themselves synthesized through two distinct pathways within the plant cell: the mevalonate (MVA) pathway, primarily operating in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which is active in plastids.[3][4] GPP is predominantly synthesized in the plastids, where the MEP pathway provides the necessary IPP and DMAPP for monoterpene formation.[1][5]
The synthesis of GPP can also be a product of geranylthis compound synthase (GGPPS), which typically produces the C20 precursor for diterpenes and carotenoids.[1][3] However, under certain conditions or through interaction with specific protein partners, GGPPS can also produce GPP.[3][6]
Subcellular Localization: A Compartmentalized Process
The biosynthesis of GPP and its precursors is highly compartmentalized within the plant cell. The MEP pathway and the subsequent synthesis of GPP for monoterpenes are primarily localized to the plastids.[1][7] In contrast, the MVA pathway in the cytosol is the main source of precursors for sesquiterpenes (C15) and triterpenes (C30).[3] Evidence of crosstalk between these two pathways exists, allowing for the exchange of intermediates, though the extent of this exchange can vary between plant species and tissues.[4] GGPPS isoforms have been found in plastids, mitochondria, and the endoplasmic reticulum, highlighting the complex subcellular distribution of isoprenoid biosynthesis.[3][8]
Key Enzymes and Their Kinetic Properties
The primary enzyme responsible for GPP synthesis is GPP synthase (GPPS). Plant GPPS can exist as either a homodimer or a heterodimer.[9][10] Heterodimeric GPPS is composed of a large subunit (LSU) and a small subunit (SSU).[9][10] The LSU often shares sequence homology with GGPPS and may possess GGPPS activity on its own, while the SSU is typically catalytically inactive but modulates the product specificity of the LSU towards GPP formation.[5][9]
Geranylthis compound synthase (GGPPS) can also contribute to the GPP pool. The kinetic parameters of these enzymes are crucial for understanding the flux through the pathway and for metabolic engineering efforts.
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Reference |
| OsGGPPS1 | Oryza sativa (Rice) | DMAPP | 13.7 ± 1.5 | 11.3 ± 0.3 nmol·min⁻¹·mg⁻¹ | [11] |
| OsGGPPS1 | Oryza sativa (Rice) | IPP | 3.9 ± 0.4 | 11.3 ± 0.3 nmol·min⁻¹·mg⁻¹ | [11] |
| OsGGPPS1 | Oryza sativa (Rice) | GPP | 4.8 ± 0.5 | 45.8 ± 1.3 nmol·min⁻¹·mg⁻¹ | [11] |
| OsGGPPS1 | Oryza sativa (Rice) | FPP | 1.8 ± 0.2 | 80.1 ± 2.1 nmol·min⁻¹·mg⁻¹ | [11] |
| OsGGPPS1 + OsGRP | Oryza sativa (Rice) | DMAPP | 14.1 ± 1.2 | 18.2 ± 0.5 nmol·min⁻¹·mg⁻¹ | [11] |
| OsGGPPS1 + OsGRP | Oryza sativa (Rice) | IPP | 4.2 ± 0.3 | 18.2 ± 0.5 nmol·min⁻¹·mg⁻¹ | [11] |
| OsGGPPS1 + OsGRP | Oryza sativa (Rice) | GPP | 3.9 ± 0.4 | 153.4 ± 5.2 nmol·min⁻¹·mg⁻¹ | [11] |
| OsGGPPS1 + OsGRP | Oryza sativa (Rice) | FPP | 1.9 ± 0.2 | 553.4 ± 20.1 nmol·min⁻¹·mg⁻¹ | [11] |
| GGPPS | Bovine Brain | DMAPP | 33 | - | [12] |
| GGPPS | Bovine Brain | GPP | 0.80 | - | [12] |
| GGPPS | Bovine Brain | FPP | 0.74 | - | [12] |
| GGPPS | Bovine Brain | IPP (with FPP) | 2 | - | [12] |
Regulation of GPP Biosynthesis
The production of GPP is tightly regulated to meet the metabolic demands of the plant for monoterpene synthesis while balancing the need for other essential isoprenoids. This regulation occurs at multiple levels, including gene expression and protein-protein interactions.
Transcriptional Regulation
The expression of genes encoding GPPS and GGPPS is often spatially and temporally controlled, with specific isoforms being expressed in particular tissues or at certain developmental stages.[8] For instance, in wintersweet flowers, the expression of several GPPS and GGPPS genes peaks at the full-open flower stage, correlating with the emission of floral scents.[10]
Protein-Protein Interactions and Metabolic Channeling
A key regulatory mechanism is the formation of protein complexes, or metabolons, which can facilitate the direct transfer of intermediates between sequential enzymes, a process known as metabolic channeling.[13][14][15] This channeling is thought to enhance catalytic efficiency and prevent the loss or diffusion of intermediates.
In the context of GPP biosynthesis, GPPS and GGPPS can interact with downstream enzymes, such as monoterpene synthases, to channel GPP directly into specific metabolic pathways.[3][6] For example, in rice, a GGPPS recruiting protein (GRP) interacts with GGPPS, enhancing its catalytic efficiency and directing the GGPP produced towards chlorophyll biosynthesis.[6] Similar interactions are proposed to regulate the flux of GPP towards monoterpene production.
References
- 1. The functional evolution of architecturally different plant this compound synthases from geranylthis compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantae.org [plantae.org]
- 3. Plant geranylthis compound synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of the Native Monoterpene Pathway in Spearmint for Production of Heterologous Monoterpenes Reveals Complex Metabolism and Pathway Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cytosolic bifunctional geranyl/farnesyl diphosphate synthase provides MVA-derived GPP for geraniol biosynthesis in rose flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Five Geranylthis compound Synthases Expressed in Different Organs Are Localized into Three Subcellular Compartments in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A recruiting protein of geranylthis compound synthase controls metabolic flux toward chlorophyll biosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of geranylthis compound synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineering Substrate Channeling in Assembly-Line Terpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Another level of complex-ity: The role of metabolic channeling and metabolons in plant terpenoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Geranyl Diphosphate in the Biosynthesis of Terpenes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Terpenes represent the largest and most diverse class of natural products, with extensive applications in pharmaceuticals, fragrances, and biofuels. The biosynthesis of this vast chemical library originates from a few key prenyl diphosphate precursors. Among these, geranyl diphosphate (GPP), a C10 isoprenoid intermediate, holds a critical position. It serves not only as the direct precursor for all monoterpenes (C10) but also as the essential building block for the synthesis of farnesyl diphosphate (FPP; C15) and geranylthis compound (GGPP; C20), the precursors to sesquiterpenes and diterpenes, respectively. This guide provides a detailed examination of the biosynthesis of GPP, its pivotal role as a branch-point intermediate, and its conversion into the diverse family of monoterpenes by terpene synthases. We present quantitative kinetic data for key enzymes, detailed experimental protocols for their characterization, and logical diagrams to illustrate the underlying biochemical pathways and workflows.
Biosynthesis of this compound (GPP)
The journey to terpene diversity begins with the universal C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, typically active in the cytosol of higher eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in most bacteria.[2]
This compound (GPP) is formed by the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP.[3] This crucial reaction is catalyzed by GPP synthase (GPPS), a member of the short-chain prenyltransferase family.[3] The reaction involves the ionization of the allylic diphosphate DMAPP, creating a carbocation that is then attacked by the double bond of IPP, followed by deprotonation to yield the C10 GPP molecule.[4]
Plant GPPS enzymes exhibit diverse structural architectures. They can exist as homodimers or, more commonly in angiosperms, as heterodimers composed of a large subunit (LSU) and a small subunit (SSU).[3][5][6] The LSU often shares homology with geranylthis compound synthases (GGPPS) and may possess catalytic activity on its own, while the SSU is typically inactive but modulates the activity and product specificity of the LSU, directing it towards GPP synthesis.[5][7]
References
A Technical Guide to the Identification and Cloning of Geranyl Diphosphate Synthase Genes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the identification, cloning, and characterization of geranyl diphosphate synthase (GPPS) genes. GPPS is a key enzyme in the biosynthesis of monoterpenes, a large and diverse class of natural products with significant applications in the pharmaceutical, fragrance, and biofuel industries. Understanding the genetic basis of GPPS and mastering the techniques for its isolation and functional analysis are crucial for harnessing its biotechnological potential.
Introduction to this compound Synthase
This compound (GPP) is the universal precursor for all monoterpenes. It is synthesized from the condensation of one molecule of dimethylallyl diphosphate (DMAPP) and one molecule of isopentenyl diphosphate (IPP), the basic five-carbon building blocks of all isoprenoids. This reaction is catalyzed by this compound synthase (GPPS)[1][2]. In plants, this process primarily occurs in the plastids through the methylerythritol phosphate (MEP) pathway[3].
GPPS enzymes exist in two main architectural forms:
-
Homodimeric GPPS: Composed of two identical subunits. This form has been characterized in both angiosperms and gymnosperms[3].
-
Heterodimeric GPPS: Consists of a large subunit (LSU) and a small subunit (SSU)[1][4]. The LSU shares significant sequence similarity with geranylthis compound synthase (GGPPS) and possesses the catalytic activity, while the SSU is typically inactive on its own but modulates the activity and product specificity of the LSU when they form a complex[5].
The diversity in GPPS architecture reflects the complex evolutionary strategies plants have developed to regulate monoterpene biosynthesis[5][6].
Quantitative Data Summary
The following tables summarize key quantitative data related to GPPS, providing a basis for comparison across different species and experimental conditions.
Table 1: Enzyme Kinetic Parameters of this compound Synthase
| Enzyme Source | Substrates | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Vitis vinifera (Grape) | DMAPP | 56.8 | - | - | [7][8] |
| IPP | 8.5 | - | - | [7][8] | |
| Bovine Brain (GGPPS) | FPP | 0.74 | 0.2 | 2.7 x 105 | [9] |
| GPP | 0.80 | - | - | [9] | |
| DMAPP | 33 | - | - | [9] | |
| IPP | 2 | - | - | [9] |
Note: Data for a complete kinetic analysis of various plant GPPS are not always available in a single source. The table presents available data to illustrate the range of kinetic parameters.
Table 2: Quantitative Gene Expression Analysis of GPPS
| Organism | Gene/Subunit | Treatment/Condition | Fold Change in Expression | Reference(s) |
| Schizonepeta tenuifolia | GPPS | Methyl Jasmonate (100 µM) | 5.41 | [10] |
| Catharanthus roseus | CrGPPS-01 | Yeast Extract (1 g/L) | 119 | [4] |
| CrGPPS-01 | Cold Stress (72 h) | 112 | [4] | |
| Arabidopsis thaliana (jaw-D mutant) | Average of JA biosynthesis genes | - | ~2-fold decrease | [11] |
| Arabidopsis thaliana (rTCP4:GFP) | Average of JA biosynthesis genes | - | ~4-fold increase | [11] |
| Pearl Millet | PgLox2 | Methyl Jasmonate | Significant positive fold change | [12] |
| Rosemary Suspension Cells | FDPS and GGPS | Methyl Jasmonate (100 µM) | Upregulated | [13] |
Table 3: Protein Sequence Similarity of GPPS
| Comparison | Organism(s) | Percent Identity (%) | Reference(s) |
| Heterodimeric SSU vs. Homodimeric GGPPS | Mentha x piperita | ~25 | [1] |
| Heterodimeric SSU vs. Homodimeric FPPS | Mentha x piperita | ~17 | [1] |
| Heterodimeric LSU vs. Homodimeric GGPPS | Mentha x piperita | 62-75 | [1] |
| Heterodimeric LSU vs. Homodimeric FPPS | Mentha x piperita | ~25 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in GPPS gene identification, cloning, and functional characterization.
Gene Identification: cDNA Library Screening
Objective: To isolate the full-length cDNA sequence of a putative GPPS gene from a target organism.
Protocol:
-
RNA Isolation: Extract total RNA from a tissue known to produce high levels of monoterpenes (e.g., flowers, leaves, or specialized glands). Use a robust method such as a TRIzol-based extraction followed by DNase treatment to remove any contaminating genomic DNA.
-
mRNA Purification: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-cellulose affinity chromatography.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified mRNA using reverse transcriptase and an oligo(dT) primer. Subsequently, synthesize the second strand to generate double-stranded cDNA (dsDNA).
-
Adapter Ligation: Ligate appropriate adapters to the ends of the dsDNA. These adapters will facilitate cloning into a suitable vector.
-
Vector Ligation: Ligate the adapter-ligated cDNA into a phagemid or plasmid vector (e.g., pBluescript or pUC series).
-
Transformation: Transform the ligation mixture into a suitable E. coli host strain (e.g., DH5α or XL1-Blue).
-
Library Plating: Plate the transformed bacteria on selective agar plates to generate a cDNA library.
-
Probe Design and Labeling: Based on conserved regions of known GPPS sequences from other species, design a DNA probe. This can be a degenerate oligonucleotide probe or a cDNA fragment from a related species. Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., digoxigenin).
-
Colony Hybridization:
-
Transfer the bacterial colonies from the agar plates to a nylon or nitrocellulose membrane.
-
Lyse the bacterial cells and denature the DNA in situ.
-
Fix the DNA to the membrane by UV cross-linking or baking.
-
Pre-hybridize the membrane to block non-specific binding sites.
-
Hybridize the membrane with the labeled probe under appropriate stringency conditions.
-
Wash the membrane to remove unbound probe.
-
-
Signal Detection: Detect the signal from the hybridized probe. For radioactive probes, this is done by autoradiography. For non-radioactive probes, use a chemiluminescent or colorimetric detection method.
-
Positive Clone Isolation and Sequencing: Identify the positive colonies on the original agar plates corresponding to the signals on the membrane. Isolate these colonies, purify the plasmid DNA, and sequence the cDNA insert to identify the full-length GPPS gene.
Gene Cloning and Heterologous Expression in E. coli
Objective: To produce a recombinant GPPS protein for functional characterization.
Protocol:
-
Primer Design: Design PCR primers to amplify the full-length open reading frame (ORF) of the GPPS gene. The primers should include restriction sites for cloning into an expression vector (e.g., pET or pGEX series).
-
PCR Amplification: Amplify the GPPS ORF from the isolated cDNA clone using a high-fidelity DNA polymerase.
-
Vector and Insert Digestion: Digest both the PCR product and the expression vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested GPPS insert into the digested expression vector.
-
Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Plasmid Purification and Verification: Isolate the plasmid DNA from transformed colonies and verify the correct insertion of the GPPS gene by restriction digest and DNA sequencing.
-
Expression Strain Transformation: Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow a culture of the transformed expression strain in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the production of soluble protein.
-
-
Cell Harvesting: Harvest the bacterial cells by centrifugation.
Purification of His-tagged Recombinant GPPS
Objective: To purify the recombinant GPPS protein for subsequent enzymatic assays. This protocol assumes the use of an expression vector that adds a polyhistidine (His) tag to the recombinant protein.
Protocol:
-
Cell Lysis:
-
Resuspend the harvested cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or using a French press.
-
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet the cell debris.
-
Binding to Ni-NTA Resin:
-
Equilibrate a Ni-NTA agarose column with lysis buffer.
-
Load the clarified lysate onto the column.
-
-
Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged GPPS protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Buffer Exchange: Exchange the elution buffer for a storage buffer (e.g., containing glycerol) using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the eluted protein by SDS-PAGE.
GPPS Enzyme Assay and Product Analysis by GC-MS
Objective: To determine the enzymatic activity and product specificity of the purified recombinant GPPS.
Protocol:
-
Reaction Setup:
-
In a glass vial, prepare a reaction mixture containing an appropriate buffer (e.g., 25 mM HEPES, pH 7.4), MgCl2 (10-15 mM), DTT (1-5 mM), and the substrates DMAPP and IPP.
-
Add the purified GPPS enzyme to initiate the reaction.
-
For a negative control, use a heat-inactivated enzyme.
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction:
-
Overlay the reaction mixture with an organic solvent (e.g., hexane or ethyl acetate).
-
Vortex the vial to extract the terpene products into the organic phase.
-
-
Hydrolysis (Optional but recommended): To analyze the diphosphate products, they must first be dephosphorylated. Add a phosphatase (e.g., calf intestinal alkaline phosphatase) to the reaction mixture after the initial incubation and incubate further to convert the GPP to geraniol.
-
GC-MS Analysis:
-
Inject an aliquot of the organic phase into a gas chromatograph-mass spectrometer (GC-MS).
-
Use a suitable GC column (e.g., DB-5 or HP-5MS) and temperature program to separate the terpene products.
-
Identify the products by comparing their mass spectra and retention times with those of authentic standards.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Terpenoid Biosynthesis Pathway
Caption: Overview of the terpenoid biosynthesis pathway.
Experimental Workflow for GPPS Gene Identification and Cloning
Caption: Workflow for GPPS gene identification and cloning.
Architectures of this compound Synthase
Caption: Homodimeric and heterodimeric structures of GPPS.
Conclusion
The identification and cloning of this compound Synthase genes are foundational steps for both fundamental research in plant biochemistry and applied research in metabolic engineering and drug development. The methodologies outlined in this guide, from cDNA library screening to detailed functional characterization, provide a robust framework for researchers. The quantitative data and visual workflows serve as valuable references for experimental design and data interpretation. As our understanding of the genetic and biochemical regulation of monoterpene biosynthesis deepens, the ability to manipulate GPPS genes will become increasingly important for the development of novel bioproducts and therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. plantae.org [plantae.org]
- 6. The functional evolution of architecturally different plant this compound synthases from geranylthis compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of this compound Synthase from Vitis vinifera L. cv Muscat de Frontignan Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and Characterization of this compound Synthase from Vitis vinifera L. cv Muscat de Frontignan Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geranylthis compound synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Transcriptomics Reveals the Molecular Basis for Methyl Jasmonate to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of Jasmonate Biosynthesis and Senescence by miR319 Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Subcellular Landscape of Geranyl Diphosphate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl diphosphate (GPP) is a pivotal precursor in the biosynthesis of a vast array of isoprenoids, which are crucial for various cellular functions, including hormone biosynthesis, protein prenylation, and the production of secondary metabolites. The enzyme responsible for GPP synthesis, this compound synthase (GPPS), exhibits a complex and dynamic subcellular localization pattern, which is fundamental to the compartmentalization and regulation of isoprenoid biosynthetic pathways. This technical guide provides an in-depth exploration of the subcellular localization of GPPS, with a focus on plant systems where this complexity is most pronounced. We delve into the diverse organellar destinations of GPPS isoforms, present quantitative data on their distribution, detail the experimental protocols for their localization studies, and explore the signaling pathways that may govern their trafficking. This guide is intended to be a comprehensive resource for researchers investigating isoprenoid metabolism and for professionals in drug development targeting these critical pathways.
Introduction to this compound Synthase
This compound (GPP, a C10 isoprenoid precursor) is synthesized from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). This reaction is catalyzed by this compound synthase (GPPS). In plants, two distinct pathways supply the universal isoprenoid precursors, IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which is active in plastids. The subcellular localization of GPPS is therefore a critical determinant of which precursor pool is utilized and for the biosynthesis of which specific downstream isoprenoids.
Subcellular Localization of GPPS Isoforms
In plants, GPPS is not confined to a single cellular compartment. Instead, a family of GPPS isoenzymes is distributed among several organelles, ensuring the targeted supply of GPP for various metabolic needs. The primary locations of GPPS isoforms are the plastids, mitochondria, endoplasmic reticulum (ER), and the cytosol.
-
Plastids: Plastids are a major site of GPP synthesis, where it serves as a precursor for monoterpenes, which are involved in plant defense and pollinator attraction, as well as for the synthesis of chlorophylls and carotenoids. Several GPPS isoforms have been identified and confirmed to be localized within the plastids.
-
Mitochondria: In mitochondria, GPP is a precursor for the synthesis of the side chains of ubiquinone (coenzyme Q), an essential component of the electron transport chain.
-
Endoplasmic Reticulum (ER): ER-localized GPPS is involved in the synthesis of precursors for sesquiterpenes and triterpenes, including sterols, which are important for membrane structure and signaling.
-
Cytosol: Cytosolic GPPS provides GPP for various metabolic pathways, including the biosynthesis of certain secondary metabolites.
The differential localization of GPPS isoforms highlights the metabolic channeling and strict regulation of isoprenoid biosynthesis within the plant cell.
Quantitative Distribution of GPPS
While the presence of GPPS in various organelles is well-established, precise quantitative data on the relative abundance of different isoforms in each compartment is still an active area of research. Quantitative proteomic approaches, such as mass spectrometry-based techniques, are being employed to determine the subcellular distribution of proteins on a large scale. These studies are beginning to provide estimates of the protein abundance in different organelles.
Table 1: Subcellular Localization of Arabidopsis thaliana Geranylthis compound Synthase (GGPPS) Isoforms with GPPS Activity
| Isoform | Predicted Localization | Confirmed Localization | Putative Function |
| GGPS1 | Chloroplast | Chloroplast | Gibberellin, Carotenoid, Chlorophyll Biosynthesis |
| GGPS3 | Chloroplast | Chloroplast | Gibberellin, Carotenoid, Chlorophyll Biosynthesis |
| GGPS2 | Endoplasmic Reticulum | Endoplasmic Reticulum | Protein Geranylgeranylation |
| GGPS4 | Endoplasmic Reticulum | Endoplasmic Reticulum | Protein Geranylgeranylation |
| GGPS6 | Mitochondria | Mitochondria | Ubiquinone Biosynthesis |
Note: In Arabidopsis, some Geranylthis compound Synthase (GGPPS) isoforms have been shown to also possess GPPS activity or are closely related and are therefore included here as they contribute to the GPP pool in different compartments.
Experimental Protocols for Determining Subcellular Localization
Several experimental techniques are employed to determine the subcellular localization of GPPS. These methods can be broadly categorized into in vivo imaging of fluorescently tagged proteins and biochemical fractionation followed by immunological detection.
Transient Expression of GFP-Fusion Proteins in Arabidopsis Protoplasts
This method allows for the rapid in vivo visualization of protein localization.[1][2][3][4][5]
Protocol:
-
Vector Construction: The coding sequence of the GPPS isoform of interest is cloned into a plant expression vector to create an in-frame fusion with a fluorescent reporter protein, such as Green Fluorescent Protein (GFP).
-
Protoplast Isolation: Protoplasts are isolated from Arabidopsis thaliana cell suspension cultures or leaf tissue by enzymatic digestion of the cell wall.
-
Transformation: The GFP-GPPS fusion construct is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.
-
Expression and Imaging: The transformed protoplasts are incubated for 12-24 hours to allow for protein expression. The subcellular localization of the GFP-fusion protein is then visualized using confocal laser scanning microscopy. Co-localization with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-tracker for the ER) is used to confirm the location.
Immunocytochemistry of Plant Cells
This technique involves the use of antibodies to detect the native GPPS protein within fixed and permeabilized plant cells.[6][7][8][9]
Protocol:
-
Tissue Fixation: Plant tissue (e.g., root tips, leaves) is fixed with a crosslinking agent like paraformaldehyde to preserve cellular structures.
-
Embedding and Sectioning: The fixed tissue is dehydrated and embedded in wax or resin. Thin sections are then cut using a microtome.
-
Permeabilization: The cell walls and membranes are permeabilized using enzymes and detergents (e.g., Triton X-100) to allow antibody access.
-
Immunolabeling: The sections are incubated with a primary antibody specific to the GPPS isoform of interest, followed by incubation with a secondary antibody conjugated to a fluorophore.
-
Imaging: The localization of the fluorescent signal is visualized using fluorescence microscopy.
Subcellular Fractionation and Western Blotting
This biochemical approach involves separating cellular organelles and then detecting the protein of interest in each fraction.[10][11][12][13]
Protocol:
-
Cell Lysis: Plant tissue or protoplasts are gently lysed to release the organelles.
-
Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density (e.g., nuclei, chloroplasts, mitochondria).
-
Further Purification (Optional): Density gradient centrifugation can be used to further purify the organelle fractions.
-
Protein Extraction and Quantification: Proteins are extracted from each fraction, and the protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against GPPS. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection. The presence and relative abundance of GPPS in each fraction are determined by the intensity of the resulting bands.
Regulation of GPPS Subcellular Localization
The precise targeting of GPPS isoforms to different organelles is a highly regulated process. While the specific signaling pathways governing GPPS localization are not fully elucidated, several general mechanisms of protein trafficking and regulation are likely involved.
Targeting Signals
The primary determinant of a protein's subcellular destination is the presence of specific targeting sequences within its amino acid sequence.
-
N-terminal Transit Peptides: Plastid- and mitochondria-targeted GPPS isoforms typically possess N-terminal transit peptides that are recognized by the import machinery of these organelles (the TOC/TIC complex in plastids and the TOM/TIM complex in mitochondria).
-
Signal Peptides: ER-targeted GPPS isoforms contain an N-terminal signal peptide that directs them to the secretory pathway.
-
Lack of Targeting Signal: Cytosolic GPPS isoforms lack any specific targeting signals and therefore remain in the cytoplasm.
Potential Regulatory Mechanisms
The localization of GPPS may be dynamically regulated in response to developmental cues and environmental stimuli.
-
Transcriptional and Post-transcriptional Regulation: The expression of different GPPS isoforms can be regulated at the transcriptional level, leading to changes in the abundance of specific organelle-targeted enzymes.
-
Hormonal Regulation: Plant hormones are known to regulate various aspects of isoprenoid biosynthesis, and it is plausible that they also influence the expression and localization of GPPS isoforms.
-
Light Signaling: In photosynthetic organisms, light is a major environmental signal that regulates plastid development and metabolism. Light-dependent signaling pathways may influence the import of plastidial GPPS isoforms.[14][15][16][17]
-
Calcium Signaling: Calcium is a ubiquitous second messenger in plants, and calcium signals have been shown to regulate protein import into chloroplasts.[18][19][20][21][22] It is possible that calcium signaling plays a role in modulating the localization of plastidial GPPS.
-
Protein-Protein Interactions: The interaction of GPPS with other proteins within specific organelles could play a role in its retention and localization. For instance, interactions with downstream enzymes in a metabolic pathway could anchor GPPS to a particular sub-organellar location.[23][24][25][26][27][28][29][30][31][32]
Implications for Research and Drug Development
A thorough understanding of the subcellular localization of GPPS is critical for several reasons:
-
Metabolic Engineering: For the biotechnological production of valuable isoprenoids, the correct targeting of GPPS and other pathway enzymes to the appropriate subcellular compartment is essential for maximizing yields.
-
Herbicide and Drug Development: As the MEP pathway is absent in humans, its enzymes, including plastidial GPPS, are attractive targets for the development of novel herbicides and antimicrobial drugs. Understanding the localization of these enzymes is crucial for designing targeted inhibitors.
-
Understanding Plant Biology: The differential localization of GPPS isoforms is a key aspect of the complex regulation of plant metabolism and development. Further research in this area will provide valuable insights into how plants coordinate their metabolic networks.
Conclusion
The subcellular localization of this compound synthase is a complex and highly regulated process that is fundamental to the compartmentalization of isoprenoid biosynthesis. In plants, the distribution of GPPS isoforms among plastids, mitochondria, the endoplasmic reticulum, and the cytosol allows for the targeted production of a diverse array of essential metabolites. While significant progress has been made in identifying the locations of these enzymes, further research is needed to obtain a more precise quantitative understanding of their distribution and to fully elucidate the signaling pathways that govern their trafficking. The continued application of advanced imaging and proteomic techniques will undoubtedly shed more light on the intricate subcellular landscape of GPPS, providing valuable knowledge for both basic research and applied sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Transient expression of fluorescent fusion proteins in protoplasts of suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient Expression of Fluorescent Fusion Proteins in Arabidopsis Protoplasts | Springer Nature Experiments [experiments.springernature.com]
- 4. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Immunocytochemical technique for protein localization in sections of plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunocytochemistry (ICC) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. Subcellular Protein Fractionation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. agrisera.com [agrisera.com]
- 13. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of light-dependent Gqα translocation and morphological changes in fly photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Light signaling-dependent regulation of plastid RNA processing in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Light-dependent formation of the photosynthetic proton gradient regulates translation elongation in chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calcium regulation of chloroplast protein import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Chloroplast Calcium Signaling in the Spotlight [frontiersin.org]
- 20. Chloroplast Calcium Signaling in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chloroplast-localized BICAT proteins shape stromal calcium signals and are required for efficient photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Arabidopsis G-protein interactome reveals connections to cell wall carbohydrates and morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 25. Arabidopsis G-protein interactome reveals connections to cell wall carbohydrates and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Interactome of Arabidopsis Thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protein–Protein Interactions and Quantitative Phosphoproteomic Analysis Reveal Potential Mitochondrial Substrates of Protein Phosphatase 2A-B’ζ Holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Interactome of Arabidopsis Thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Frontiers | Protein assemblies in the Arabidopsis thaliana chloroplast compartment [frontiersin.org]
- 32. mdpi.com [mdpi.com]
The Central Role of Geranyl Diphosphate in Secondary Metabolism: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Geranyl diphosphate (GPP) stands as a critical branching point in the intricate web of secondary metabolism. This C10 isoprenoid precursor is the gateway to a vast and diverse array of natural products, most notably the monoterpenes and their derivatives, which play crucial roles in plant defense, pollinator attraction, and human health. This technical guide provides an in-depth exploration of the function of GPP in secondary metabolism, focusing on its biosynthesis, enzymatic conversion, and the regulation of its metabolic flux. We delve into the quantitative aspects of GPP-related enzymes, detail key experimental protocols for their study, and visualize the complex signaling and metabolic pathways involved. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
Introduction: GPP as a Key Precursor in Secondary Metabolism
Terpenoids, also known as isoprenoids, represent the largest class of plant secondary metabolites, with over 50,000 identified compounds.[1] this compound (GPP) is the universal C10 precursor for the biosynthesis of monoterpenoids.[2][3] It is formed through the head-to-tail condensation of two five-carbon (C5) isomers, dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP).[4][5] These C5 units are produced via two distinct pathways: the mevalonate (MVA) pathway, typically active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.[4][6] While the MEP pathway is the primary source of GPP for monoterpene synthesis in plastids, crosstalk between the two pathways has been observed.[4]
The fate of GPP is determined by a class of enzymes known as terpene synthases (TPSs), which catalyze the conversion of GPP into a wide variety of linear, cyclic, and bicyclic monoterpenes.[2] These compounds are not only essential for the plant's interaction with its environment but also hold significant commercial value as fragrances, flavors, and pharmaceuticals.[4] Furthermore, GPP serves as a substrate for the synthesis of other secondary metabolites, including cannabinoids, where it combines with olivetolic acid in the initial step of cannabinoid biosynthesis.[7][8][9] Understanding the intricacies of GPP metabolism is therefore paramount for harnessing the biosynthetic potential of plants and microorganisms for the production of valuable natural products.
Biosynthesis and Enzymology of GPP-Derived Secondary Metabolites
The biosynthesis of GPP and its subsequent conversion into a myriad of secondary metabolites are governed by a suite of specialized enzymes. The key players in this metabolic arena are the this compound Synthases (GPPSs) and the diverse family of Monoterpene Synthases (MTPSs).
This compound Synthase (GPPS)
GPPS catalyzes the condensation of DMAPP and IPP to form GPP.[3] Plant GPPSs can exist as homodimers or heterodimers.[3][10] Heterodimeric GPPSs are composed of a large subunit (LSU) and a small subunit (SSU), where both are required for catalytic activity.[11] The expression of different GPPS isoforms is often tissue-specific and developmentally regulated, allowing for precise control over monoterpene biosynthesis.[3]
Monoterpene Synthases (MTPSs)
Once formed, GPP is utilized by a wide array of MTPSs to generate the vast structural diversity of monoterpenes. These enzymes are known for their catalytic promiscuity, often producing multiple products from a single GPP substrate. The reaction mechanism typically involves the ionization of the diphosphate group from GPP to form a geranyl cation, which can then undergo cyclization, rearrangement, and termination steps to yield the final monoterpene products.[12]
Quantitative Data: Enzyme Kinetics
The efficiency and substrate specificity of GPPS and MTPSs are critical determinants of the metabolic flux towards specific secondary metabolites. The following tables summarize key kinetic parameters for representative enzymes from these families.
| Enzyme | Organism | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| This compound Synthase (GPPS) | Vitis vinifera | DMAPP | 56.8 | - | [11] |
| IPP | 8.5 | - | [11] | ||
| Geraniol Synthase (GES) | Ocimum basilicum | GPP | 21 | 0.8 | [1][13] |
| Mn²⁺ | 51 | - | [1] | ||
| (+)-Limonene Synthase (LS) | Citrus sinensis | GPP | - | - | [4] |
| (-)-Limonene Synthase | Mentha spicata | GPP | - | - | [14] |
Table 1: Kinetic Parameters of this compound Synthase and Monoterpene Synthases. This table provides Michaelis-Menten constants (K_m_) and catalytic rates (k_cat_) for key enzymes involved in the GPP-mediated biosynthesis of monoterpenes. "-" indicates data not available in the cited sources.
Regulation of GPP Metabolism
The flux of GPP into various secondary metabolic pathways is tightly regulated at multiple levels, from the transcriptional control of biosynthetic genes to the allosteric regulation of enzyme activity and the subcellular compartmentalization of metabolic pathways.
Transcriptional Regulation
The expression of genes encoding GPPS and MTPSs is often induced by developmental cues and environmental stresses. Several families of transcription factors have been identified as key regulators of terpene biosynthesis, including MYC, MYB, WRKY, and AP2/ERF.[15] These transcription factors bind to specific cis-acting elements in the promoter regions of terpene synthase genes, thereby activating or repressing their transcription in response to signaling molecules like jasmonic acid and salicylic acid.
Signaling Pathways
Phytohormones play a central role in mediating the plant's response to its environment, and they are intricately linked to the regulation of secondary metabolism.
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense against herbivores and necrotrophic pathogens. Upon perception of a stimulus, JA levels rise, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This derepresses transcription factors such as MYC2, which in turn activate the expression of a wide range of defense-related genes, including those involved in terpene biosynthesis.[15][16][17]
Salicylic acid (SA) is another crucial phytohormone primarily involved in the defense against biotrophic pathogens. The accumulation of SA triggers a signaling cascade that involves the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein. In the absence of SA, NPR1 is sequestered in the cytoplasm as an oligomer. Upon SA accumulation, NPR1 is monomerized, translocates to the nucleus, and interacts with TGA transcription factors to activate the expression of defense genes, which can include genes of the terpene biosynthesis pathway.[18][19][20]
Metabolic Engineering of GPP-Derived Pathways
The growing demand for natural products in various industries has spurred significant interest in the metabolic engineering of microorganisms and plants to enhance the production of GPP-derived compounds. Strategies often focus on increasing the precursor supply, redirecting metabolic flux towards the desired product, and overcoming potential toxicity issues.
Enhancing Precursor Supply
A common approach to boost the production of GPP-derived monoterpenes is to engineer the host organism to produce higher levels of GPP. In organisms like Saccharomyces cerevisiae, which naturally produce farnesyl diphosphate (FPP) as the major product of their native prenyltransferase, Erg20p, this involves engineering the enzyme to favor GPP synthesis. This can be achieved by creating dominant-negative forms of Erg20p or by introducing heterologous GPPS enzymes.[6][21]
Quantitative Data: Metabolite Production in Engineered Strains
The following table presents examples of enhanced monoterpene production in metabolically engineered microorganisms.
| Organism | Engineering Strategy | Product | Titer (mg/L) | Fold Increase | Reference |
| Saccharomyces cerevisiae | Engineered Erg20p (dominant negative), fusion with sabinene synthase | Sabinene | - | 340 | [6][21] |
| Saccharomyces cerevisiae | Overexpression of tHMGR and other pathway genes | Limonene | 22.49 | - | [22] |
| Escherichia coli | Introduction of exogenous MEV pathway and GPPS-PS fusion | α-Pinene | 32 | ~6 | [23] |
| Saccharomyces cerevisiae | Mitochondrial targeting of geraniol biosynthesis pathway | Geraniol | 227 | 6 | [24] |
Table 2: Production of GPP-Derived Monoterpenes in Metabolically Engineered Microorganisms. This table highlights the significant improvements in monoterpene yields achieved through various metabolic engineering strategies. "-" indicates data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of GPP and its role in secondary metabolism.
In Vitro Assay for this compound Synthase Activity
This protocol is adapted from methods used for short-chain prenyltransferases and can be used to determine the kinetic parameters of GPPS.[1][21]
Materials:
-
Purified GPPS enzyme
-
DMAPP stock solution
-
IPP stock solution (can be radiolabeled, e.g., [1-¹⁴C]IPP, for detection)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Quenching solution (e.g., 2 M HCl)
-
Scintillation cocktail (if using radiolabeled IPP)
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 50 µL reaction contains:
-
Assay buffer
-
Varying concentrations of DMAPP and IPP (for kinetic analysis, one substrate is varied while the other is kept at a saturating concentration)
-
Purified GPPS enzyme (add last to initiate the reaction)
-
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
If using radiolabeled IPP, extract the reaction products (e.g., with hexane or pentane).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed over time. Kinetic parameters (K_m_ and V_max_) can be determined by plotting the reaction velocity against substrate concentration and fitting the data to the Michaelis-Menten equation.
GC-MS Analysis of Monoterpenes
This protocol provides a general framework for the qualitative and quantitative analysis of volatile monoterpenes produced in vivo or in vitro.[8][15][25]
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms, HP-5ms)
-
Helium carrier gas
-
Solvent for extraction (e.g., hexane, pentane)
-
Internal standard (e.g., nonane, decane)
-
Samples containing monoterpenes (e.g., plant extracts, headspace volatiles, in vitro reaction products)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., solvent extracts from plant tissue or in vitro assays), add a known amount of internal standard. Dry the extract over anhydrous sodium sulfate and concentrate to a suitable volume.
-
For headspace analysis, use solid-phase microextraction (SPME) or thermal desorption tubes to collect volatile compounds from the headspace of the sample.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Set the GC oven temperature program to effectively separate the monoterpenes of interest. A typical program might start at a low temperature (e.g., 40°C), ramp to a higher temperature (e.g., 250°C), and hold for a period.
-
The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the monoterpenes by comparing their retention times and mass spectra to those of authentic standards and to mass spectral libraries (e.g., NIST, Wiley).
-
For quantitative analysis, generate a calibration curve using known concentrations of authentic standards and the internal standard. Calculate the concentration of the target monoterpenes in the sample based on their peak areas relative to the internal standard.
-
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is a powerful molecular biology technique used to identify and characterize protein-protein interactions.[26][27][28][29][30] It can be employed to investigate interactions between GPPS subunits or between GPPS and other proteins in the metabolic pathway.
Materials:
-
Saccharomyces cerevisiae strains appropriate for Y2H (e.g., AH109, Y2HGold)
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Plasmids for expressing "bait" (e.g., pGBKT7) and "prey" (e.g., pGADT7) fusion proteins
-
Selective yeast media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal or X-β-Gal for colorimetric screening
Procedure:
-
Cloning: Clone the coding sequences of the proteins of interest into the bait and prey vectors. The bait vector fuses the protein to a DNA-binding domain (e.g., GAL4-BD), and the prey vector fuses the protein to a transcriptional activation domain (e.g., GAL4-AD).
-
Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain.
-
Selection: Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.
-
Interaction Screening: Plate the co-transformants on highly selective media lacking histidine and adenine (SD/-Trp/-Leu/-His/-Ade). Growth on this medium indicates a positive interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor that activates the reporter genes (HIS3 and ADE2).
-
Confirmation: Positive interactions can be further confirmed by performing a β-galactosidase assay, where the interaction also activates the lacZ reporter gene, resulting in a blue color in the presence of X-β-Gal.
Conclusion
This compound is a cornerstone of secondary metabolism, serving as the launchpad for the biosynthesis of a vast and functionally diverse array of natural products. The intricate regulation of its production and consumption highlights the elegant control mechanisms that have evolved in plants to fine-tune their chemical defenses and ecological interactions. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers seeking to unravel the complexities of GPP-mediated pathways. As our understanding of these pathways deepens, so too will our ability to harness their biosynthetic power for the development of novel pharmaceuticals, sustainable chemicals, and improved crop varieties. The continued exploration of the enzymes, regulatory networks, and signaling cascades that govern GPP metabolism promises to unlock a wealth of opportunities in biotechnology and synthetic biology.
References
- 1. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.wur.nl [research.wur.nl]
- 4. Direct evidence for an enzyme generated LPP intermediate in (+)-limonene synthase using a fluorinated GPP substrate analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. Engineering monoterpene production in yeast using a synthetic dominant negative this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linking monoterpenes and abiotic stress resistance in grapevines | BIO Web of Conferences [bio-conferences.org]
- 10. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Geraniol Esters in a Continuous-Flow Packed-Bed Reactor of Immobilized Lipase: Optimization of Process Parameters and Kinetic Modeling [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Salicylic Acid: Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Frontiers | Recent Advances on Feasible Strategies for Monoterpenoid Production in Saccharomyces cerevisiae [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Engineered Mitochondrial Production of Monoterpenes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A cytosolic bifunctional geranyl/farnesyl diphosphate synthase provides MVA-derived GPP for geraniol biosynthesis in rose flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 27. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
Geranyl Diphosphate: A Linchpin in Monoterpene Biosynthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Geranyl diphosphate (GPP), a C10 isoprenoid, stands as a critical precursor molecule in the biosynthesis of a vast and diverse array of monoterpenes.[1][2] These volatile compounds are not only integral to plant defense and signaling but also hold significant value in the pharmaceutical, cosmetic, and food industries.[1][3] This technical guide provides an in-depth exploration of the biosynthesis of monoterpenes from GPP, detailing the enzymatic processes, quantitative data, and experimental protocols essential for research and development in this field.
Biosynthesis of this compound: The MEP and MVA Pathways
The journey to monoterpene production begins with the synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4] Eukaryotes utilize two primary pathways for their formation: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[3][4][5]
GPP is subsequently formed through the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by the enzyme this compound synthase (GPPS).[6][7] This crucial step provides the direct C10 precursor for the vast family of monoterpenes.[8]
Diagram of GPP Biosynthesis Pathways
Caption: Biosynthesis of GPP via the MEP and MVA pathways.
Monoterpene Synthases: Architects of Diversity
The remarkable diversity of monoterpenes arises from the activity of a large family of enzymes known as monoterpene synthases (MTSs).[9] These enzymes utilize GPP as a substrate and, through a series of complex carbocation-mediated cyclizations, rearrangements, and quenching reactions, generate a wide array of acyclic, monocyclic, and bicyclic hydrocarbon and oxygenated monoterpenes.[9][10] The product profile of a given MTS is determined by the specific amino acid residues lining its active site, which guide the reaction cascade.[10]
Quantitative Data on Monoterpene Synthase Activity
The efficiency and product distribution of monoterpene synthases can be quantified through kinetic analysis and product profiling. The following tables summarize key quantitative data for selected monoterpene synthases.
| Enzyme | Source Organism | Major Product(s) | Km (µM) for GPP | kcat (s⁻¹) | Reference |
| (+)-Sabinene synthase | Salvia officinalis | (+)-Sabinene | 1.8 | 0.04 | [11] |
| 1,8-Cineole synthase | Salvia officinalis | 1,8-Cineole | 0.7 | 0.03 | [11] |
| (+)-Bornyl diphosphate synthase | Salvia officinalis | (+)-Bornyl diphosphate | 2.5 | 0.05 | [11] |
| Erg20p (Wild-Type) | Saccharomyces cerevisiae | Farnesyl diphosphate | 0.13 (for GPP) | - | [1] |
| Erg20p (F96W mutant) | Saccharomyces cerevisiae | This compound | 3.9 (for GPP) | - | [1] |
Table 1: Kinetic Parameters of Selected Monoterpene and Prenyl Diphosphate Synthases.
| Enzyme | Source Organism | Product 1 | % | Product 2 | % | Product 3 | % | Other Products | % | Reference |
| 1,8-Cineole synthase | Salvia officinalis | 1,8-Cineole | 55 | (+)-α-Pinene | 14 | (-)-α-Pinene | 7 | (+)-β-Pinene, (-)-β-Pinene, Myrcene, (+)-Sabinene | 24 | [11] |
| (+)-Sabinene synthase | Salvia officinalis | (+)-Sabinene | 78 | γ-Terpinene | 12 | Terpinolene | 6 | Myrcene, α-Thujene | 4 | [11] |
| (+)-Bornyl diphosphate synthase | Salvia officinalis | (+)-Bornyl diphosphate | 42 | (+)-α-Pinene | 20 | (+)-Camphene | 16 | (+/-)-Limonene | 22 | [11] |
| AaTPS19 | Artemisia annua | 2-Pinanol | 45.2 | α-Pinene | 20.1 | D-Limonene | 10.5 | β-Pinene, cis-4-Thujanol, Terpinolene, Linalool, α-Terpineol, Nerol, Geraniol | 24.2 | [12] |
Table 2: Product Distribution of Selected Monoterpene Synthases.
| Host Organism | Monoterpene | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Sabinene | 17.5 | [13] |
| Escherichia coli | 1,8-Cineole | 653 | [14] |
| Escherichia coli | Linalool | 505 | [14] |
| Escherichia coli | Geraniol | 964 | [15] |
| Saccharomyces cerevisiae | Limonene | 76 | [15] |
Table 3: Monoterpene Production in Engineered Microorganisms.
Experimental Protocols
Recombinant Expression and Purification of Monoterpene Synthase
This protocol describes the expression of a His-tagged monoterpene synthase in E. coli and its subsequent purification.[16][17]
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector with the monoterpene synthase gene insert (e.g., pET vector)
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)
-
Ni-NTA affinity chromatography resin
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (e.g., 25 mM MOPS, pH 7.0)
Procedure:
-
Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on selective LB agar plates.
-
Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB broth containing the antibiotic. Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.8.[16]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[16]
-
Incubate the culture at a lower temperature, such as 18-22°C, for 16-24 hours to enhance protein solubility.[16]
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).
-
Apply the supernatant to a Ni-NTA column equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Desalt the purified protein into the desired assay buffer using dialysis.[18]
-
Assess protein purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford).
In Vitro Monoterpene Synthase Assay
This protocol outlines a typical in vitro assay to determine the activity and product profile of a purified monoterpene synthase.[12][18][19]
Materials:
-
Purified monoterpene synthase
-
Assay Buffer (e.g., 25 mM MOPS or HEPES, pH 7.0-7.6, 10% glycerol, 1-5 mM DTT)[12][18]
-
MgCl₂ (10 mM final concentration)
-
This compound (GPP) substrate (10-100 µM final concentration)[12]
-
Organic solvent for extraction (e.g., hexane or pentane)
-
GC vials (2 mL)
Procedure:
-
In a glass GC vial, prepare a reaction mixture (e.g., 100-500 µL) containing Assay Buffer, MgCl₂, and GPP.
-
Initiate the reaction by adding a known amount of purified enzyme (e.g., 50 µg).[12][18]
-
Overlay the aqueous reaction mixture with an equal volume of organic solvent to trap volatile products.
-
Stop the reaction and extract the monoterpene products by vigorous vortexing for 30-60 seconds.
-
Separate the phases by centrifugation (e.g., 1,000 x g, 5 min).
-
Analyze the organic phase by GC-MS.
GC-MS Analysis of Monoterpenes
This protocol provides a general framework for the analysis of monoterpene products by Gas Chromatography-Mass Spectrometry (GC-MS).[8][12]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[8]
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min[8][12]
-
Oven Temperature Program:
-
Injection Volume: 1 µL (split or splitless mode)
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify monoterpene products by comparing their mass spectra and retention times with those of authentic standards and/or spectral libraries (e.g., NIST).
-
Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.
Experimental Workflow Diagram
Caption: A typical experimental workflow for monoterpene synthase characterization.
Conclusion
This compound is undeniably a cornerstone of monoterpene biosynthesis. Understanding the intricacies of its formation and subsequent conversion by monoterpene synthases is paramount for advancements in natural product chemistry, metabolic engineering, and drug discovery. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore and harness the immense potential of this fascinating class of molecules. The continued exploration of monoterpene synthases, coupled with sophisticated metabolic engineering strategies, promises to unlock new avenues for the sustainable production of valuable monoterpenoids.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Defining the Product Chemical Space of Monoterpenoid Synthases | PLOS Computational Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Monoterpene synthases from common sage (Salvia officinalis). cDNA isolation, characterization, and functional expression of (+)-sabinene synthase, 1,8-cineole synthase, and (+)-bornyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Production of jet fuel precursor monoterpenoids from engineered Escherichia coli: Production of Jet Fuel Precursor Monoterpenoids (Journal Article) | OSTI.GOV [osti.gov]
- 15. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Functional characterization of four mono-terpene synthases (TPSs) provided insight into the biosynthesis of volatile monoterpenes in the medicinal herb Blumea balsamifera - PMC [pmc.ncbi.nlm.nih.gov]
- 19. osti.gov [osti.gov]
The Expanding Frontier of Isoprenoid Synthesis: A Technical Guide to the Discovery and Characterization of Novel Geranyl Diphosphate-Utilizing Enzymes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl diphosphate (GPP) stands as a critical branching point in the vast and intricate network of isoprenoid biosynthesis. As the C10 precursor to all monoterpenes and a substrate for a growing number of other enzymatic transformations, the enzymes that utilize GPP are of significant interest for applications ranging from the development of novel therapeutics and agrochemicals to the production of sustainable biofuels and fragrances. The discovery of novel enzymes that act upon GPP opens new avenues for synthetic biology and metabolic engineering, allowing for the production of a wide array of valuable compounds. This technical guide provides an in-depth overview of the current landscape of GPP-utilizing enzymes, detailed experimental protocols for their discovery and characterization, and a summary of key quantitative data to aid in comparative analysis.
I. Classes of Novel GPP-Utilizing Enzymes
Recent research has unveiled a diverse array of enzymes that employ GPP as a substrate, extending beyond the canonical monoterpene synthases. These can be broadly categorized as follows:
-
This compound Synthases (GPPS): These enzymes are responsible for the formation of GPP itself through the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP). Novel variations of GPPS continue to be discovered, including bifunctional enzymes that can also produce longer-chain isoprenoids like farnesyl diphosphate (FPP) and geranylthis compound (GGPP). GPPS enzymes can exist as homodimers or heterodimers, with the subunit composition often influencing product specificity[1][2].
-
Terpene Synthases (TPS): This well-established class of enzymes utilizes GPP to generate the vast structural diversity of monoterpenes through cyclization and rearrangement reactions. The discovery of novel TPSs from a wide range of organisms continues to expand the known chemical space of monoterpenoids[3].
-
Aromatic Prenyltransferases (PTs): A fascinating and rapidly growing class of enzymes, aromatic PTs catalyze the transfer of the geranyl moiety from GPP to an aromatic acceptor molecule. This prenylation can significantly alter the biological activity of the acceptor, making these enzymes prime targets for drug development and the generation of novel bioactive compounds. An example is the stilbenoid-specific prenyltransferase from Morus alba, MaOGT, which attaches a geranyl group to oxyresveratrol[4].
-
cis-Prenyltransferases (cis-PTs): These enzymes are involved in the synthesis of long-chain isoprenoids with cis double bond geometry. Some newly discovered cis-PTs, such as the cis-geranylfarnesyl diphosphate synthase from Streptomyces clavuligerus, utilize GPP as an intermediate in the construction of these complex molecules[5].
II. Data Presentation: Kinetic Parameters of GPP-Utilizing Enzymes
The following tables summarize key quantitative data for a selection of recently characterized enzymes that utilize GPP. This information is crucial for evaluating enzyme efficiency and substrate specificity, and for the rational design of metabolic engineering strategies.
| Enzyme | Source Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| GGPPS | Plasmodium vivax | GPP | 1.9 ± 0.6 | 0.51 ± 0.02 | 2.7 x 10⁵ | [6] |
| DMAPP | 7.3 ± 1.1 | 0.48 ± 0.02 | 6.6 x 10⁴ | [6] | ||
| FPP | 2.5 ± 0.6 | 0.80 ± 0.02 | 3.2 x 10⁵ | [6] | ||
| IPP | 8.4 ± 1.6 | - | - | [6] | ||
| MaOGT | Morus alba | Oxyresveratrol | 42.8 ± 3.2 | - | - | [4] |
| GPP | (200 µM fixed) | - | - | [4] | ||
| (+)-Limonene Synthase | Citrus sinensis | GPP | 0.7 ± 0.1 | 0.07 ± 0.002 | 1.0 x 10⁵ | [7] |
| (-)-Limonene Synthase | Mentha spicata | GPP | 1.2 ± 0.2 | 0.05 ± 0.002 | 4.2 x 10⁴ | [7] |
III. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel GPP-utilizing enzymes.
Protocol 1: Heterologous Expression and Purification of GPP-Utilizing Enzymes in E. coli
-
Gene Synthesis and Cloning:
-
Codon-optimize the target enzyme gene sequence for expression in E. coli.
-
Synthesize the gene and clone it into a suitable expression vector, such as pET-28a(+) or pGEX, containing an N- or C-terminal polyhistidine (His₆) tag for affinity purification.
-
Verify the sequence of the construct by Sanger sequencing.
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).
-
Grow a 10 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature, typically 16-25°C, for 16-24 hours to improve protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE to assess purity and size.
-
Desalt and exchange the buffer of the purified protein using a desalting column or dialysis into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).
-
Protocol 2: In Vitro Enzyme Assay for GPP-Utilizing Enzymes
This protocol describes a general method for assaying the activity of a GPP-utilizing enzyme. The specific acceptor substrate will vary depending on the enzyme class (e.g., an aromatic compound for a prenyltransferase, or no acceptor for a terpene synthase).
-
Reaction Setup:
-
Prepare a reaction mixture in a total volume of 100 µL containing:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
1 mM DTT
-
10-50 µM this compound (GPP)
-
(If applicable) 50-200 µM acceptor substrate (e.g., oxyresveratrol for MaOGT)
-
1-5 µg of purified enzyme
-
-
For terpene synthase assays, overlay the aqueous reaction mixture with 200 µL of an organic solvent such as n-hexane or dodecane to capture volatile products.
-
-
Incubation:
-
Incubate the reaction at 30°C for 1-3 hours.
-
-
Product Extraction and Analysis:
-
For Terpene Synthases:
-
Vortex the reaction mixture vigorously to ensure extraction of products into the organic overlay.
-
Centrifuge to separate the phases.
-
Carefully remove the organic layer for GC-MS analysis.
-
-
For Prenyltransferases (with non-volatile products):
-
Quench the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS.
-
-
Protocol 3: Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is optimized for the analysis of monoterpene products from terpene synthase assays.
-
Instrumentation and Column:
-
Use a GC-MS system equipped with a non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injection Mode: Splitless or split (e.g., 10:1 ratio).
-
Oven Temperature Program:
-
Initial temperature of 40-50°C, hold for 2-3 minutes.
-
Ramp at 5-10°C/min to 150°C.
-
Ramp at 20-30°C/min to 280-300°C, hold for 2-5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI) Energy: 70 eV
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify products by comparing their mass spectra and retention times with those of authentic standards and by searching against a mass spectral library (e.g., NIST, Wiley).
-
IV. Visualizations: Pathways and Workflows
Monoterpene Biosynthesis Pathway
Caption: The plastidial MEP pathway leading to the synthesis of monoterpenes from GPP.
Experimental Workflow for Novel Enzyme Discovery
References
- 1. Molecular characterization of membrane-bound prenyltransferases accepting aromatic substrate [jstage.jst.go.jp]
- 2. buller.chem.wisc.edu [buller.chem.wisc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of monoterpene biosynthesis in peppermint (<i>Mentha</i> × <i>piperita</i> L.) - ProQuest [proquest.com]
- 6. Molecular Characterization of a Novel Geranylgeranyl Pyrophosphate Synthase from Plasmodium Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Odyssey of Geranyl Diphosphate Synthases: From Ancient Origins to Functional Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl diphosphate (GPP), a C10 isoprenoid, is the precursor to a vast array of monoterpenes, which play critical roles in plant defense, pollinator attraction, and serve as valuable compounds in the fragrance, flavor, and pharmaceutical industries. The enzyme responsible for the synthesis of GPP is this compound synthase (GPPS). This technical guide delves into the evolutionary origins of GPPS, tracing its molecular lineage from ancestral enzymes and exploring the mechanisms that have led to its diverse forms and functions across different domains of life. Understanding the evolutionary trajectory of GPPS not only provides fundamental insights into the diversification of terpenoid biosynthesis but also offers a roadmap for the bioengineering of novel monoterpenes for various applications.
The Progenitor: Emergence from Geranylthis compound Synthase
Compelling evidence from sequence homology, phylogenetic analyses, and functional studies indicates that GPPSs have evolved from geranylthis compound synthases (GGPPSs).[1][2][3] GGPPSs are responsible for the synthesis of the C20 precursor, GGPP, which is essential for the production of vital primary metabolites such as carotenoids, chlorophylls, and gibberellins.[1][4] The evolutionary transition from a GGPPS, which catalyzes three successive condensations of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP), to a GPPS, which catalyzes only one, represents a key step in the emergence of specialized monoterpene metabolism.
This functional shift is rooted in subtle changes in the enzyme's active site, which alter its product chain length specificity. Site-directed mutagenesis studies have pinpointed specific amino acid residues that play a pivotal role in this transformation. For instance, the replacement of key residues in the active site can convert a GGPPS into a GPPS, demonstrating the molecular plasticity that has driven this evolutionary divergence.[5]
Architectural Diversification: Homodimers and Heterodimers
GPPS enzymes exhibit remarkable architectural diversity, existing as both homodimers and heterodimers.[6][7][8] This structural variation reflects different evolutionary strategies adopted by various lineages to control the flux of precursors into monoterpene biosynthesis.
-
Homodimeric GPPS: These enzymes consist of two identical subunits, each containing a catalytically active site. They are thought to represent an early form of GPPS that evolved directly from a GGPPS ancestor through gene duplication and neofunctionalization.[2]
-
Heterodimeric GPPS: This form is composed of a catalytically active large subunit (LSU) and a smaller, often catalytically inactive, small subunit (SSU).[1][8] The LSU shares high sequence similarity with GGPPS, while the SSU is also a member of the same protein family but has lost key catalytic residues. The interaction between the LSU and SSU is crucial for modulating the enzyme's activity and product specificity, often redirecting the flux from GGPP to GPP production.[1]
The evolutionary pathways leading to these different architectures are lineage-specific. In gymnosperms, for example, true homodimeric GPPSs are common. In contrast, many angiosperms have adopted a strategy where a GGPPS-like enzyme is repurposed for GPP synthesis through its interaction with an SSU.[1][6]
Evolutionary Trajectories Across the Tree of Life
Plants: A Hotbed of GPPS Evolution
The plant kingdom showcases the most extensive diversification of GPPS. The expansion of the GGPPS gene family through duplication events provided the raw genetic material for the evolution of novel functions.[2][3] This led to the emergence of distinct clades of GGPPS-like proteins, some of which evolved into bona fide GPPSs, while others gave rise to the SSUs that form heterodimeric complexes.[1]
The evolution of different GPPS architectures in plants is thought to provide a more flexible and tightly regulated system for monoterpene biosynthesis, allowing for rapid responses to environmental cues and developmental signals.
Fungi: A Tale of Horizontal Gene Transfer?
The evolutionary history of GPPS in fungi is less clear-cut than in plants. While fungi possess a diverse array of terpene synthases, the origin of their GPPS is a subject of ongoing research. Phylogenetic studies of microbial aromatic prenyltransferases suggest a common ancestry for some fungal and bacterial enzymes.[9][10][11] There is evidence to suggest that horizontal gene transfer (HGT) from bacteria may have played a role in the acquisition and diversification of terpene synthase genes in fungi, including those involved in GPP synthesis.
Bacteria and Archaea: Ancient Origins
In prokaryotes, prenyltransferases are essential for the biosynthesis of a wide range of isoprenoids, including those that form the basis of cell membranes in archaea.[12][13][14][15] Phylogenetic analyses of bacterial and archaeal prenyltransferases reveal deep evolutionary roots, with distinct clades for short-chain (like GPPS and FPPS) and long-chain synthases.[16][17] The evolution of FPP synthases in archaea from a GGPPS-like ancestor has been studied, providing a model for how product specificity can evolve through minimal amino acid substitutions.[12] While dedicated GPPS enzymes are found in bacteria, their evolutionary relationship to those in other domains is still being elucidated, with possibilities of both vertical descent and HGT shaping their distribution.
Quantitative Data on Enzyme Function
The functional divergence of GPPS from GGPPS is reflected in their kinetic parameters. While specific values can vary significantly between organisms and isoforms, a general trend is observed where GGPPSs exhibit a higher processivity, catalyzing multiple IPP additions, whereas GPPSs are tailored for a single condensation event.
Table 1: Representative Kinetic Parameters of GGPPS and GPPS
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Product(s) | Reference |
| GGPPS | Erwinia uredovora | IPP, DMAPP, GPP, FPP | - | - | GGPP | [18] |
| GGPPS | Arabidopsis thaliana | GGPP | - | - | GGPP | [19] |
| GPPS (LSU+SSU) | Mentha spicata (Spearmint) | IPP, DMAPP | - | - | GPP | [20] |
Note: Comprehensive kinetic data for a wide range of GPPS and GGPPS enzymes is often dispersed in the literature. This table provides a general representation. Researchers are encouraged to consult specific publications for detailed kinetic analyses of their enzymes of interest.
Experimental Protocols
The study of the evolutionary origin and function of GPPS employs a range of molecular biology and biochemical techniques. Below are generalized protocols for key experiments.
Phylogenetic Analysis
-
Sequence Retrieval: Obtain amino acid sequences of putative GPPS and GGPPS from databases such as NCBI GenBank.
-
Multiple Sequence Alignment: Align the sequences using software like ClustalW or MUSCLE, often integrated into phylogenetic software packages.
-
Phylogenetic Tree Construction: Construct the phylogenetic tree using methods such as Maximum Likelihood (e.g., with PhyML or RAxML) or Neighbor-Joining (e.g., in MEGA).[17]
-
Tree Visualization and Interpretation: Visualize the tree using software like FigTree or iTOL to infer evolutionary relationships.
Functional Characterization in E. coli
-
Gene Cloning: Clone the coding sequence of the putative GPPS into an expression vector (e.g., pET series).
-
Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression.
-
Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: Perform in vitro enzyme assays with the purified protein and substrates (IPP and DMAPP).
-
Product Analysis: Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) after dephosphorylation of the prenyl diphosphates.[21][22][23][24][25]
Site-Directed Mutagenesis
The QuikChange™ site-directed mutagenesis method is widely used to introduce specific mutations into a gene.[26][27][28][29][30]
-
Primer Design: Design complementary primers containing the desired mutation, flanked by 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequence Verification: Sequence the plasmid from the resulting colonies to confirm the presence of the desired mutation.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is used to investigate interactions between proteins, such as the LSU and SSU of a heterodimeric GPPS.[31][32][33][34][35]
-
Vector Construction: Clone the coding sequences of the "bait" (e.g., LSU) and "prey" (e.g., SSU) proteins into separate Y2H vectors, creating fusions with a DNA-binding domain (DBD) and an activation domain (AD), respectively.
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.
-
Selection and Reporter Gene Assay: Plate the transformed yeast on selective media lacking specific nutrients. If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating reporter genes (e.g., HIS3, ADE2, lacZ) that allow the yeast to grow on the selective medium and/or produce a colorimetric change.
Visualizing Evolutionary and Functional Relationships
Evolutionary Pathway of Plant GPPS
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Distinct evolutionary strategies in the GGPPS family from plants [frontiersin.org]
- 3. Distinct evolutionary strategies in the GGPPS family from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant geranylthis compound synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The functional evolution of architecturally different plant this compound synthases from geranylthis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantae.org [plantae.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evolutionary Relationships of Microbial Aromatic Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Phylogenetic Approaches to Natural Product Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conversion from archaeal geranylthis compound synthase to farnesyl diphosphate synthase. Two amino acids before the first aspartate-rich motif solely determine eukaryotic farnesyl diphosphate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Novel Medium-Chain Prenyl Diphosphate Synthase from the Thermoacidophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling the multiplicity of geranylgeranyl reductases in Archaea: potential roles in saturation of terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Purification and enzymatic characterization of the geranylgeranyl pyrophosphate synthase from Erwinia uredovora after expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metabolic Engineering of the Native Monoterpene Pathway in Spearmint for Production of Heterologous Monoterpenes Reveals Complex Metabolism and Pathway Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative determination of farnesyl and geranylthis compound levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. static.igem.org [static.igem.org]
- 27. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 28. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]
- 29. gladstone.org [gladstone.org]
- 30. faculty.washington.edu [faculty.washington.edu]
- 31. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 34. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 35. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
Geranyl diphosphate structure and chemical properties
An In-depth Technical Guide to Geranyl Diphosphate: Structure, Properties, and Experimental Analysis
Introduction
This compound (GPP), also known as geranyl pyrophosphate, is a pivotal intermediate in the biosynthesis of a vast and diverse class of natural products known as terpenoids.[1][2] As a C10 isoprenoid, it is formed from the condensation of two five-carbon building blocks and serves as the direct precursor for all monoterpenes and as an intermediate in the formation of larger isoprenoids such as sesquiterpenes, diterpenes, and carotenoids.[3][4] These compounds are essential for various biological functions in plants, including defense, signaling, and as components of essential oils.[2] In other organisms, the isoprenoid pathway is crucial for producing molecules necessary for cell membrane integrity and signaling.[5] This guide provides a comprehensive overview of the structure, chemical properties, biosynthesis, and biological roles of GPP, along with detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.
Structure and Chemical Properties
This compound is the diphosphate ester of geraniol.[6] The molecule consists of a ten-carbon acyclic hydrocarbon chain derived from two isoprene units, attached to a pyrophosphate group.[4] This diphosphate moiety makes GPP a highly energetic molecule, facilitating its role as a substrate in various enzymatic reactions.[7]
Data Presentation: Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | [8] |
| Synonyms | Geranyl pyrophosphate, GPP | [6][8] |
| Molecular Formula | C₁₀H₂₀O₇P₂ | [8] |
| Molecular Weight | 314.21 g/mol | [8] |
| Monoisotopic Mass | 314.06842697 Da | [8] |
| CAS Number | 763-10-0 | [8] |
| Physical Description | Solid | [8] |
| Hydrogen Bond Donors | 3 | [9] |
| Hydrogen Bond Acceptors | 7 | [9] |
| Storage Temperature | -20 °C or below | [1] |
Biosynthesis and Biological Significance
GPP is synthesized from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] Organisms utilize two primary pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol of eukaryotes, and the non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which functions in the plastids of plants and in most bacteria.[1][10]
The direct synthesis of GPP occurs through the condensation of one molecule of DMAPP with one molecule of IPP.[7] This head-to-tail addition is catalyzed by the enzyme this compound synthase (GPPS), a type of prenyltransferase.[1][2]
GPP is a critical branch-point intermediate. It is the obligate precursor for the biosynthesis of monoterpenes (C10), which are major components of essential oils and play roles in plant defense and pollinator attraction.[3] Furthermore, the addition of another IPP molecule to GPP by farnesyl diphosphate synthase (FPPS) yields farnesyl diphosphate (FPP, C15), the precursor to sesquiterpenes, sterols, and triterpenes.[5][11] Subsequent additions of IPP lead to geranylthis compound (GGPP, C20), the precursor for diterpenes (like gibberellins), carotenoids, and chlorophylls.[3][12] Therefore, the regulation of GPP synthesis is crucial for controlling the flux into these diverse and vital metabolic pathways.[13]
Experimental Protocols
The study of GPP and the enzymes that produce it requires robust experimental methods. Below are detailed protocols for an in vitro enzyme activity assay and for the quantification of GPP from biological tissues.
In Vitro Assay for this compound Synthase (GPPS) Activity
This protocol describes a common method to measure the catalytic activity of a purified GPPS enzyme by quantifying its product. The diphosphate products are hydrolyzed to their corresponding alcohols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][13]
Methodology:
-
Enzyme Preparation:
-
Reaction Mixture Preparation:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the purified enzyme with the reaction buffer.
-
Initiate the reaction by adding the substrates (e.g., final concentrations of 10 µM DMAPP and 7 µM [4-¹⁴C]IPP). The total reaction volume is typically 100 µL.[14]
-
To prevent evaporation of the volatile products, overlay the aqueous reaction mixture with an organic solvent like pentane or hexane (approx. 1 mL).[14]
-
Incubate the reaction at a controlled temperature (e.g., 31°C) for a set period (e.g., 1-3 hours).[3][14]
-
-
Product Hydrolysis and Extraction:
-
Terminate the reaction and hydrolyze the diphosphate products by adding a small volume of strong acid (e.g., 10 µL of 3 N HCl) and incubating for an additional 20 minutes.[14] This converts GPP to geraniol.
-
Vortex the tube vigorously to partition the resulting terpene alcohols into the organic layer.
-
Centrifuge to separate the phases and carefully collect the upper organic layer.
-
-
GC-MS Analysis:
-
Analyze the organic extract by GC-MS to separate and identify the terpene alcohol products (geraniol, farnesol, etc.).[3]
-
Quantify the products by comparing peak areas to those of authentic standards and using calibration curves.[3] If using radiolabeled IPP, activity can also be measured by radio-gas chromatography.[13]
-
Quantification of GPP in Mammalian Tissues
This protocol provides a sensitive, non-radioactive method for measuring GPP levels in biological samples, which is crucial for studying the effects of drugs that target the isoprenoid pathway. The method involves extraction, purification, and enzymatic conjugation to a fluorescent peptide for HPLC-based quantification.[16][17]
Methodology:
-
Sample Collection and Homogenization:
-
Collect tissues and immediately snap-freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until use.[16]
-
Homogenize the frozen tissue in an appropriate extraction buffer (e.g., a buffer containing a metal chelator like EDTA to inhibit phosphatases).
-
-
Isoprenoid Extraction:
-
Perform a liquid-liquid extraction to isolate the isoprenoid diphosphates. A common method is a combined homogenization and extraction procedure using organic solvents.[16]
-
-
Purification by Solid-Phase Extraction (SPE):
-
Purify the crude extract using a C18 SPE column to separate the polar isoprenoid diphosphates from lipids and other nonpolar molecules.[16]
-
Elute the isoprenoid fraction from the column.
-
-
Enzymatic Derivatization:
-
This is the key step for detection. Use the enzyme farnesyl transferase (FTase), which can utilize GPP as a substrate, to conjugate GPP to a fluorescently labeled (e.g., dansylated) peptide.[17] This creates a fluorescent GPP-peptide conjugate.
-
-
HPLC Quantification:
-
Separate the reaction mixture using high-performance liquid chromatography (HPLC) with a fluorescence detector.[17]
-
Quantify the fluorescent GPP-peptide conjugate by comparing its peak area to a standard curve generated with known amounts of GPP. The lower limit of detection can be as low as 5 pg.[17]
-
This method can be adapted to simultaneously measure FPP and GGPP by using their respective transferases (GGTase I).[16][17]
-
Involvement in Signaling Pathways
While GPP itself is not a direct signaling molecule, its downstream products are essential for cellular signaling and regulation. The isoprenoid pathway produces FPP and GGPP, which are substrates for post-translational modifications of proteins known as prenylation.[5] Geranylgeranylation, the attachment of a geranylgeranyl moiety from GGPP to proteins, is critical for the proper localization and function of many signaling proteins, including members of the Ras superfamily of small GTPases (e.g., Rho, Rac, Ras).[5][18] These proteins are key regulators of cell proliferation, cytoskeletal organization, and intracellular transport.[5]
For example, the Ras/ERK signaling pathway, which is crucial for cell growth and survival, depends on the proper membrane localization of Ras proteins, a process facilitated by prenylation.[5][19] Therefore, the synthesis of GPP is an upstream and essential step for providing the GGPP necessary for these vital cellular signaling events. Inhibiting the isoprenoid pathway at various stages, including the synthesis of GPP, can disrupt these signaling cascades, a strategy that is being explored for therapeutic purposes, particularly in cancer.[18][20]
Conclusion
This compound is a cornerstone molecule in the intricate network of terpenoid biosynthesis. Its simple C10 structure belies its profound importance as a gateway to thousands of biologically active compounds. For researchers in biochemistry, natural products, and drug development, a thorough understanding of GPP's chemical properties, its tightly regulated biosynthesis, and its central metabolic role is indispensable. The experimental protocols and conceptual frameworks presented in this guide offer a technical foundation for the continued investigation and exploitation of this pivotal biochemical intermediate.
References
- 1. This compound (GPP) - Echelon Biosciences [echelon-inc.com]
- 2. fiveable.me [fiveable.me]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound [eragene.com]
- 5. Geranylthis compound synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C10H20O7P2 | CID 445995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. geranylthis compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Plant geranylthis compound synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative determination of farnesyl and geranylthis compound levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.psu.edu [pure.psu.edu]
- 18. Geranylthis compound synthase: Role in human health, disease and potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular mechanisms linking geranylthis compound synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Geranylthis compound synthase inhibition induces apoptosis that is dependent upon GGPP depletion, ERK phosphorylation and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Regulation of Geranyl Diphosphate Pools
For Researchers, Scientists, and Drug Development Professionals
Geranyl diphosphate (GPP) is a critical C10 isoprenoid intermediate situated at a key branch point in the mevalonate (MVA) pathway. Its tightly regulated cellular pool serves as the precursor for a diverse array of essential biomolecules, including monoterpenes, and is a substrate for the synthesis of farnesyl diphosphate (FPP) and geranylthis compound (GGPP). These downstream products are vital for protein prenylation, cholesterol biosynthesis, and the production of other critical isoprenoids.[1] Dysregulation of GPP and its downstream metabolites is implicated in various pathologies, including cancer and inflammatory diseases, making the enzymes that control its synthesis and consumption attractive targets for drug development.[2] This guide provides a comprehensive overview of the in vivo regulation of GPP pools, detailing the biosynthetic pathways, regulatory mechanisms, and experimental protocols for its quantification.
Biosynthesis and Metabolic Fate of this compound
GPP is synthesized through the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP), the five-carbon building blocks generated by the mevalonate pathway. This reaction is catalyzed by GPP synthase (GPPS). Subsequently, GPP is utilized by farnesyl diphosphate synthase (FPPS) and geranylthis compound synthase (GGPPS) to produce FPP and GGPP, respectively.[3][4]
The Mevalonate Pathway and GPP Synthesis
The synthesis of GPP begins with the conversion of HMG-CoA to mevalonate by HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the MVA pathway. Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted to IPP, which can be isomerized to DMAPP. GPPS then catalyzes the head-to-tail condensation of one molecule of IPP with one molecule of DMAPP to form GPP.[3]
Downstream Conversion and Metabolic Flux
The metabolic fate of GPP is primarily directed towards the synthesis of FPP and GGPP. FPPS catalyzes the addition of an IPP molecule to GPP to form FPP (C15). GGPPS can then utilize FPP and another IPP molecule to generate GGPP (C20). The balance between the activities of FPPS and GGPPS plays a crucial role in determining the flux of GPP towards these downstream pathways.[5][6] This balance is critical as FPP and GGPP are the substrates for protein farnesylation and geranylgeranylation, respectively—post-translational modifications essential for the function and localization of many signaling proteins, including small GTPases of the Ras superfamily.[2]
Regulatory Mechanisms of GPP Pools
The cellular concentration of GPP is meticulously controlled through a multi-layered regulatory network that includes transcriptional control of biosynthetic enzymes and feedback mechanisms.
Transcriptional Regulation by SREBPs
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[7][8] SREBP-2 preferentially activates genes of the cholesterol biosynthesis pathway, including HMG-CoA synthase, HMG-CoA reductase, and farnesyl diphosphate synthase.[4][9] When cellular sterol levels are low, SREBPs are proteolytically cleaved and translocate to the nucleus, where they bind to sterol regulatory elements (SREs) in the promoters of their target genes, upregulating their expression and thereby increasing the flux through the mevalonate pathway, which in turn elevates the GPP pool.[8][10]
Regulation by the Ras/ERK/EGR1 Pathway
The extracellular signal-regulated kinase (ERK) pathway, a downstream effector of Ras signaling, also plays a role in regulating the isoprenoid pathway. Activation of the ERK pathway can lead to the expression of the transcription factor Early Growth Response 1 (EGR1). EGR1 has been shown to promote the expression of GGPPS.[7] This creates a potential positive feedback loop where GGPPS-produced GGPP is required for the prenylation and activation of Ras, which in turn stimulates the ERK pathway and further upregulates GGPPS expression.
Quantitative Analysis of GPP Pools
Accurate quantification of GPP pools is essential for understanding its regulation and for evaluating the efficacy of drugs targeting the isoprenoid pathway. Due to its low basal levels and instability, measuring GPP in vivo is challenging. However, sensitive methods have been developed for this purpose.
Data Presentation
The following tables summarize available quantitative data on GPP, FPP, and GGPP levels in various mammalian cells and tissues. It is important to note that direct measurements of GPP are less common than those of its downstream products, FPP and GGPP.
Table 1: Basal Isoprenoid Diphosphate Levels in Mammalian Cell Lines
| Cell Line | Cell Type | GPP (pmol/10⁶ cells) | FPP (pmol/10⁶ cells) | GGPP (pmol/10⁶ cells) | Reference |
| RPMI-8226 | Human Multiple Myeloma | 0.025 ± 0.003 | 0.130 ± 0.015 | 0.150 ± 0.012 | [11] |
| U266 | Human Multiple Myeloma | 0.032 ± 0.004 | 0.165 ± 0.020 | 0.180 ± 0.015 | [11] |
| H929 | Human Multiple Myeloma | 0.045 ± 0.005 | 0.210 ± 0.025 | 0.230 ± 0.020 | [11] |
Table 2: Isoprenoid Diphosphate Levels in Murine Tissues
| Tissue | FPP (nmol/g wet tissue) | GGPP (nmol/g wet tissue) | Reference |
| Brain | 0.355 ± 0.030 | 0.827 ± 0.082 | [12] |
| Kidney | 0.320 ± 0.019 | 0.293 ± 0.035 | [12] |
| Liver | 0.326 ± 0.064 | 0.213 ± 0.029 | [12] |
| Heart | 0.364 ± 0.015 | 0.349 ± 0.023 | [12] |
Table 3: Effect of Inhibitors on GPP Levels in RPMI-8226 Cells
| Treatment | Target | GPP (% of Control) | Reference |
| Lovastatin (10 µM) | HMGCR | ~50% | [11] |
| Zoledronic Acid (10 µM) | FPPS | ~1600% | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited for the quantification of GPP.
Quantification of GPP by LC-MS/MS
This method allows for the direct and sensitive quantification of GPP.
Workflow Diagram:
Detailed Methodology:
-
Sample Preparation:
-
For cultured cells, harvest a known number of cells by centrifugation and wash with ice-cold PBS.
-
For tissues, homogenize a weighed amount of tissue in an appropriate buffer.
-
-
Extraction of Isoprenoid Diphosphates:
-
Resuspend the cell pellet or tissue homogenate in an extraction solvent (e.g., a mixture of butanol, 75 mM ammonium hydroxide, and ethanol).
-
Vortex vigorously and incubate on ice.
-
Centrifuge to pellet the cellular debris.
-
Carefully collect the supernatant containing the isoprenoid diphosphates.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a UPLC system equipped with a reversed-phase C18 column.
-
Mobile Phase: Use a gradient of ammonium carbonate buffer and an organic solvent mixture (e.g., acetonitrile/methanol).
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for GPP (e.g., m/z 313.1 → 79.1).
-
Quantification: Generate a standard curve using known concentrations of a GPP standard and use it to calculate the concentration of GPP in the samples.
-
Quantification of GPP by Enzymatic Assay with Fluorescence Detection
This non-radioactive method relies on the enzymatic conjugation of GPP to a fluorescently labeled peptide.[11]
Workflow Diagram:
Detailed Methodology:
-
Isoprenoid Extraction:
-
Extract isoprenoids from cell pellets or tissue homogenates as described in the LC-MS/MS protocol.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the isoprenoid extract, recombinant farnesyl transferase (FTase), and a fluorescently labeled (e.g., dansylated) peptide substrate for FTase.
-
Incubate the reaction mixture to allow the enzymatic transfer of the geranyl group from GPP to the peptide.
-
-
HPLC Analysis:
-
Injection: Inject the reaction mixture into a reversed-phase HPLC system.
-
Separation: Separate the fluorescently labeled geranylated peptide from the unreacted peptide and other components of the reaction mixture.
-
Detection: Monitor the eluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., dansyl group).
-
-
Quantification:
-
Generate a standard curve by performing the enzymatic reaction with known concentrations of GPP.
-
Quantify the amount of GPP in the samples by comparing the peak area of the fluorescently labeled geranylated peptide to the standard curve.
-
Conclusion
The in vivo regulation of this compound pools is a complex process involving transcriptional control of the mevalonate pathway enzymes and intricate feedback loops. The central role of GPP as a precursor for essential isoprenoids underscores the importance of understanding its metabolic regulation. The development of sensitive analytical techniques has enabled the quantification of GPP and its downstream products, providing valuable tools for researchers in both basic science and drug development. Further elucidation of the signaling pathways that fine-tune GPP metabolism will likely reveal new therapeutic targets for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geranylgeranyl Pyrophosphate Promotes Hepatic Lipid Accumulation by Prenylation of Perilipin4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant geranylthis compound synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulation by SREBP-2 defines a potential link between isoprenoid and adenosylcobalamin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of this compound levels in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of farnesyl and geranylthis compound levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Geranyl Diphosphate in Plant Defense: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Geranyl diphosphate (GPP) stands as a critical node in the intricate network of plant metabolism, serving as the C10 precursor for a vast array of terpenoid compounds. While essential for various aspects of plant growth and development, GPP's role as a substrate for the biosynthesis of monoterpenes places it at the heart of plant defense strategies. These monoterpenes function as potent toxins, repellents, and signaling molecules against a wide range of herbivores and pathogens. This technical guide provides an in-depth exploration of GPP's biosynthesis, its conversion into defensive compounds, the signaling pathways that regulate its flux, and the experimental methodologies used to study these processes.
Biosynthesis of this compound (GPP)
In plants, the universal C5 building blocks of all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are produced through two distinct pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] GPP, the precursor for monoterpenes, is synthesized almost exclusively in the plastids from IPP and DMAPP generated by the MEP pathway.[1]
The formation of GPP is catalyzed by GPP synthase (GPPS), which condenses one molecule of DMAPP with one molecule of IPP.[2][3] This C10 compound is a key branch-point intermediate. It can be further elongated by the sequential addition of IPP units to form farnesyl diphosphate (FPP, C15) and geranylthis compound (GGPP, C20), the precursors for sesquiterpenes and diterpenes, respectively.[1][2] However, dedicated GPPS enzymes ensure a supply of GPP specifically for monoterpene synthesis, which is crucial for defense.[2]
Caption: GPP biosynthesis in the plastid via the MEP pathway.
GPP-Derived Compounds in Plant Defense
GPP is the direct precursor to the C10 monoterpenoids, a large and diverse class of secondary metabolites that play a central role in plant defense.[1][3] These compounds are often volatile and are major components of essential oils, resins, and specialized trichome secretions. Their defensive functions are multifaceted:
-
Direct Toxicity and Repellency: Many monoterpenes, such as pyrethroids (monoterpene esters), limonene, and pinenes, are directly toxic or act as feeding deterrents to a wide range of insect herbivores.
-
Indirect Defense: Upon herbivore attack, plants release a specific blend of volatile organic compounds (VOCs), often rich in monoterpenes. This "cry for help" attracts natural enemies of the attacking herbivores, such as parasitic wasps and predatory mites.[4]
-
Antimicrobial Activity: Essential oils rich in monoterpenes like thymol, carvacrol, and menthol exhibit strong antibacterial and antifungal properties, protecting the plant from pathogenic microorganisms.
-
Signaling Molecules: GPP-derived compounds can also act as signaling molecules within the plant, priming distal tissues for a more rapid and robust defense response upon subsequent attack.[4]
Beyond monoterpenes, GPP is also a precursor to gibberellins, a class of phytohormones that regulate growth and development.[5] While primarily involved in developmental processes, gibberellins can also influence defense responses, highlighting the complex interplay between growth and defense pathways.[5]
Signaling Pathways Regulating GPP-Mediated Defense
Plant defense responses are tightly regulated by a complex signaling network. The production of GPP-derived defense compounds is typically induced by biotic stress, such as herbivore feeding or pathogen infection.[4]
-
Perception of Threat: Plants recognize herbivore attacks through two main mechanisms: herbivore-associated molecular patterns (HAMPs) and damage-associated molecular patterns (DAMPs). HAMPs are specific molecules from the insect, such as elicitors in their oral secretions, while DAMPs are plant-derived molecules released upon tissue damage.[6]
-
Signal Transduction: Recognition of these patterns triggers a rapid intracellular signaling cascade. This often involves changes in ion fluxes (e.g., Ca²⁺ influx), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[7]
-
Hormonal Regulation: These early signaling events lead to the synthesis of key defense-related phytohormones, primarily jasmonic acid (JA) and its derivatives, salicylic acid (SA), and ethylene (ET).[4][7] The JA pathway is considered the master regulator of defense against chewing herbivores.
-
Transcriptional Reprogramming: Jasmonates bind to their receptors, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-represses transcription factors (e.g., MYC2) that, in turn, activate the expression of defense-related genes, including genes for GPP synthase (GPPS) and various terpene synthases (TPS) that convert GPP into specific monoterpenes.
Caption: Simplified signaling pathway from herbivore attack to defense.
Quantitative Data on GPP-Related Metabolites
Quantifying the changes in GPP-derived metabolites is crucial for understanding their role in plant defense. Gene silencing and inhibitor studies provide powerful tools for this purpose.
| Study Type | Plant Species | Methodology | Key Finding | Reference |
| Gene Silencing | Lycopersicon esculentum (Tomato) | Virus-induced gene silencing (VIGS) of LeGPS. | Silencing of GPP synthase resulted in a significant decrease in total gibberellin content compared to control plants. | [5] |
| Inhibitor Study | Human Multiple Myeloma Cell Lines | Treatment with zoledronic acid (an FPP synthase inhibitor). | Inhibition of FPP synthase led to a 16- to 107-fold increase in GPP levels, demonstrating the pathway's plasticity. | [8] |
| Herbivory Induction | Miconia microphysca | Leaf herbivory by insects. | Herbivore damage led to the accumulation of phenylacetaldoxime glucoside, a defense compound derived from an aldoxime precursor. | [9][10] |
Experimental Protocols
Analyzing GPP-derived volatile compounds is a key aspect of studying plant defense. The standard method involves headspace collection followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Dynamic Headspace Collection of Plant Volatiles
Objective: To collect volatile organic compounds (VOCs) emitted by plants in response to a stimulus (e.g., herbivory).
Materials:
-
Glass chamber or polyacetate oven bag to enclose the plant/leaf.
-
Volatile collection trap (e.g., glass tube containing an adsorbent like Porapak Q or Tenax TA).
-
Vacuum pump with a flowmeter.
-
Teflon tubing.
Methodology:
-
Gently enclose the plant or a specific leaf in the collection chamber without causing mechanical damage.
-
Connect the inlet of the chamber to a purified air source (charcoal filter) to provide clean air.
-
Connect the outlet of the chamber to the adsorbent trap using Teflon tubing.
-
Connect the other end of the trap to the vacuum pump.
-
Pull air through the chamber and over the plant at a controlled flow rate (e.g., 100-500 mL/min) for a defined period (e.g., 4-24 hours). Volatiles emitted by the plant will be captured on the adsorbent trap.
-
After collection, remove the trap and elute the trapped volatiles using a suitable solvent (e.g., hexane or dichloromethane) or analyze directly via thermal desorption.
Protocol 2: GC-MS Analysis of Plant Volatiles
Objective: To separate, identify, and quantify the collected volatile compounds.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Appropriate GC column (e.g., DB5-MS, HP-5MS).[11]
-
Helium (carrier gas).
-
Volatile sample (eluted from trap).
-
Authentic standards for key compounds.
Methodology:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is operated in splitless mode to maximize sensitivity.[11]
-
Separation: The GC oven temperature is programmed to separate the compounds based on their boiling points and affinity for the column. A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250°C).[11]
-
Detection & Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint.[11]
-
Compound Identification: Compounds are identified by comparing their retention time and mass spectrum with those of authentic standards or by matching the mass spectrum to a library (e.g., NIST).[11]
-
Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram. Quantification can be made more accurate by using an internal standard.
References
- 1. Plant geranylthis compound synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. plantae.org [plantae.org]
- 4. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cowpea Chloroplastic ATP Synthase Is the Source of Multiple Plant Defense Elicitors during Insect Herbivory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Biosynthesis, herbivore induction, and defensive role of phenylacetaldoxime glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.pucp.edu.pe [cris.pucp.edu.pe]
- 11. pubcompare.ai [pubcompare.ai]
Exploring Geranyl Diphosphate Derivatives in Nature: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Geranyl diphosphate (GPP) stands as a pivotal precursor in the vast and structurally diverse world of monoterpenes. As a C10 isoprenoid, GPP is the starting point for a multitude of cyclic and acyclic derivatives that play crucial roles in plant defense, insect communication, and possess significant pharmacological activities. This technical guide provides an in-depth exploration of GPP derivatives found in nature, focusing on their biosynthesis, chemical diversity, and biological significance. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and its Derivatives
This compound (GPP) is an intermediate in the isoprenoid biosynthesis pathway, formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] This reaction is catalyzed by the enzyme this compound synthase (GPPS).[1] GPP serves as the universal precursor for the synthesis of all monoterpenes (C10), a large and diverse class of natural products.[2]
Monoterpenes can be broadly categorized into:
-
Acyclic monoterpenes: such as geraniol, linalool, and myrcene.
-
Monocyclic monoterpenes: such as limonene and menthol.
-
Bicyclic monoterpenes: such as α-pinene and β-pinene.
These compounds are known for their distinctive aromas and are major components of essential oils extracted from aromatic plants.[3] Beyond their roles in fragrance and flavor, GPP derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them promising candidates for drug discovery and development.[3][4]
Biosynthesis of this compound Derivatives
The biosynthesis of GPP derivatives begins with the formation of GPP itself. Following its synthesis, GPP is transformed into a vast array of monoterpenes by a class of enzymes known as monoterpene synthases (or cyclases). These enzymes catalyze the ionization of the diphosphate group from GPP, generating a reactive geranyl cation. This carbocation can then undergo a series of complex intramolecular cyclizations, rearrangements, and hydride shifts before the reaction is terminated by deprotonation or the addition of a nucleophile, leading to the formation of the final monoterpene skeleton.
Figure 1: Biosynthesis pathway of monoterpenes from GPP.
Quantitative Data on this compound Derivatives
This section summarizes key quantitative data related to the biological activities and natural abundance of selected GPP derivatives.
Anticancer Activity
| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |
| Limonene | Human colon cancer (LS174T) | Apoptosis induction | Not specified | [1] |
| Murine skin tumorigenesis | Inhibition of tumor growth | Not specified | [5] | |
| Geraniol | Nasopharyngeal cancer (C666-1) | Inhibition of cell growth | 20 µM | [6] |
| Prostate cancer (PC-3) | Apoptosis and autophagy induction | Not specified | [3] | |
| Linalool | Human leukemia (U937) | Cytotoxicity | 2.59 µM | [7] |
| Human cervical cancer (HeLa) | Cytotoxicity | 11.02 µM | [7] |
Antimicrobial Activity
| Compound | Microorganism | Activity | MIC Value | Reference |
| Thymol | Staphylococcus aureus (MDR) | Antibacterial | <0.02 µL/mL | [8] |
| Geraniol | Bacillus subtilis | Antibacterial | 0.5 mg/mL | [9] |
| Linalool | Bacillus subtilis | Antibacterial | 1 mg/mL | [9] |
| α-Pinene | Bacillus subtilis | Antibacterial | 2 mg/mL | [9] |
| Limonene | Bacillus subtilis | Antibacterial | 4 mg/mL | [9] |
Yield from Natural Sources
| Compound | Natural Source | Yield | Reference |
| Limonene | Citrus sinensis (Orange) peels | 1.13% - 3.7% | [2][10] |
| Geraniol | Rosa damascena (Rose) petals | ~0.03-0.04% (of oil from petals) | [11] |
| Pelargonium graveolens (Geranium) | 0.37% (essential oil from leaves) | [12] | |
| Linalool | Lavandula angustifolia (Lavender) | 22.1% - 44.54% (of essential oil) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of GPP derivatives.
Extraction of Essential Oils by Hydrodistillation
This protocol is a standard method for extracting volatile compounds, such as monoterpenes, from plant material.
Materials:
-
Plant material (e.g., citrus peels, lavender flowers)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Graduated cylinder
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Weigh a known amount of fresh or dried plant material (e.g., 100 g).
-
If necessary, cut the material into smaller pieces to increase the surface area.
-
Place the plant material into the round-bottom flask.
-
Add distilled water to the flask, typically at a water-to-material ratio of 3:1 (v/w).[14]
-
Set up the Clevenger apparatus with the flask on the heating mantle.
-
Heat the mixture to boiling. The optimal temperature is often around 130°C for orange peels.[14]
-
Continue the distillation for a set period, typically 60-180 minutes, until no more essential oil is collected.[14][15]
-
The condensed mixture of water and essential oil will collect in the graduated collection tube of the Clevenger apparatus.
-
After cooling, carefully separate the essential oil layer from the aqueous layer using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in a sealed, dark glass vial at 4°C.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the general procedure for the qualitative and quantitative analysis of monoterpenes in an essential oil sample.
Materials:
-
Essential oil sample
-
Suitable solvent (e.g., hexane, chloroform)
-
Internal standard (e.g., para-xylene)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
-
Autosampler vials
Procedure:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., 1 µL of essential oil in 1 mL of chloroform).[16] Add a known concentration of an internal standard for quantitative analysis.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system. A split injection mode (e.g., split ratio 25:1) is commonly used.[16]
-
Gas Chromatography:
-
Injector Temperature: Set to a high temperature to ensure rapid volatilization of the sample (e.g., 250-300°C).[17][18]
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might be:
-
-
Mass Spectrometry:
-
Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for monoterpenes (e.g., m/z 45-550).
-
Detector: The detector will record the abundance of the ions at each mass.
-
-
Data Analysis:
-
Identification: Identify the individual compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: Determine the concentration of each compound by integrating the area of its corresponding peak and comparing it to the peak area of the internal standard.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the minimum concentration of a GPP derivative that inhibits the visible growth of a microorganism.
Materials:
-
Essential oil or purified monoterpene
-
Bacterial or fungal strain
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plate
-
Resazurin solution (optional, as a growth indicator)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight and then dilute the culture in fresh medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[19]
-
Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the test compound (essential oil or monoterpene) in the growth medium directly in the wells of the 96-well plate. To overcome solubility issues with essential oils, an emulsifier like Tween 80 (0.5% v/v) can be used.[19]
-
Inoculation: Add an equal volume of the standardized inoculum to each well containing the serially diluted compound. The final volume in each well is typically 200 µL.[19]
-
Controls:
-
Positive Control: A well containing the inoculum and growth medium without the test compound.
-
Negative Control (Sterility Control): A well containing only the growth medium.
-
Antibiotic Control: A well containing a known antibiotic as a reference.
-
-
Incubation: Cover the plate and incubate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[19]
-
Determine MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. Alternatively, a growth indicator like resazurin can be added, where a color change indicates metabolic activity (growth).[20]
Signaling Pathways and Logical Relationships
GPP derivatives have been shown to modulate various signaling pathways, particularly in the context of cancer and neuroscience.
Anticancer Signaling Pathways
Several monoterpenes derived from GPP, such as limonene and geraniol, have demonstrated anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Limonene's Effect on Ras/Raf/MEK/ERK and PI3K/Akt Pathways:
Limonene has been shown to inhibit cancer cell proliferation by downregulating the Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways.[5][21] These pathways are often hyperactivated in cancer, leading to uncontrolled cell growth and survival. Limonene's inhibitory action can lead to cell cycle arrest and induction of apoptosis.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 5. D-Limonene modulates inflammation, oxidative stress and Ras-ERK pathway to inhibit murine skin tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway - Arabian Journal of Chemistry [arabjchem.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Effect of linalool on the acquisition and reinstatement of morphine-induced conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of linalool on [(3)H]MK801 and [(3)H] muscimol binding in mouse cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 13. mdpi.com [mdpi.com]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. masujournal.org [masujournal.org]
- 16. researchgate.net [researchgate.net]
- 17. thecbggurus.com [thecbggurus.com]
- 18. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
The Central Role of Geranyl Diphosphate in Insect Pheromone Biosynthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl diphosphate (GPP), a C10 isoprenoid intermediate, serves as a critical branching point in the biosynthesis of a diverse array of insect pheromones, particularly monoterpenes and iridoids. Synthesized via the mevalonate pathway, GPP is the direct product of the enzyme this compound Synthase (GPPS), which catalyzes the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP). The subsequent enzymatic conversion of GPP by a suite of terpene synthases and modifying enzymes leads to the production of species-specific chemical signals vital for mating, aggregation, and defense. The regulation of this pathway is tightly controlled by endocrine signals, primarily Juvenile Hormone III (JH III) and Pheromone Biosynthesis Activating Neuropeptide (PBAN), which modulate the expression and activity of key biosynthetic enzymes. This guide provides an in-depth examination of the biochemical pathways, enzymatic machinery, and regulatory networks governing GPP-derived pheromone biosynthesis. It includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams of the core biological processes to facilitate further research and the development of novel pest management strategies.
Introduction
Chemical communication is a cornerstone of insect behavior, with pheromones acting as precise signals to mediate critical life processes. A significant class of these semiochemicals are terpenoids, which are derived from the universal five-carbon building blocks, IPP and DMAPP. This compound (GPP) is the first key C10 intermediate in this pathway, serving as the direct precursor to all monoterpene pheromones.[1][2]
Insects, particularly species within Coleoptera (beetles) and Hemiptera (aphids), have evolved specialized metabolic pathways to convert GPP into aggregation and sex pheromones.[1][3] For instance, various bark beetle species in the genus Ips produce the aggregation pheromone components ipsenol and ipsdienol through the de novo biosynthesis from GPP.[4][5][6] Similarly, pea aphids (Acyrthosiphon pisum) synthesize iridoid sex pheromones, such as nepetalactol and nepetalactone, via a pathway originating with GPP.[3]
The biosynthesis of these GPP-derived pheromones is not constitutive but is instead under sophisticated hormonal control. In many beetles, pheromone production is induced by Juvenile Hormone III (JH III), which upregulates the transcription of mevalonate pathway genes, including GPPS.[2][7] In moths, while GPP is a precursor for some components, the broader regulation of pheromone biosynthesis is often controlled by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), which initiates a rapid signaling cascade upon release.[3][8]
Understanding the intricacies of GPP metabolism is paramount for the development of targeted and environmentally benign pest control strategies. By elucidating the key enzymes and regulatory steps, researchers can identify novel targets for disruption, leading to the creation of specific inhibitors or the advancement of biotechnological production of pheromones for use in mating disruption and monitoring programs.
Biosynthetic Pathways Originating from GPP
The formation of GPP is a conserved process within the broader isoprenoid (or mevalonate) pathway. The subsequent diversification from GPP into final pheromone products is catalyzed by specialized and often species-specific enzymes.
The Mevalonate Pathway and Formation of GPP
The biosynthesis of GPP begins with acetyl-CoA and proceeds through the mevalonate pathway to produce the C5 isomers IPP and DMAPP. The enzyme this compound Synthase (GPPS, EC 2.5.1.1) then catalyzes the crucial head-to-tail 1'-4 condensation of one molecule of DMAPP with one molecule of IPP, yielding the C10 molecule, GPP.[1][2] In some insects, bifunctional synthases exist that can produce GPP and farnesyl diphosphate (FPP, C15).[7]
Downstream Conversion to Monoterpene Pheromones
Once formed, GPP is the substrate for various terpene synthases (TPS) that catalyze its conversion into a range of cyclic and acyclic monoterpenes. These enzymes are responsible for the vast diversity of monoterpene structures found in insect pheromones. A notable example is found in the pine engraver beetle, Ips pini, where a unique bifunctional GPPS/myrcene synthase converts GPP to the monoterpene myrcene, which is then hydroxylated by a cytochrome P450 enzyme to form ipsdienol.[6][7]
Downstream Conversion to Iridoid Pheromones
In aphids, GPP is the starting point for the biosynthesis of complex iridoid sex pheromones. The pathway mimics that found in plants, beginning with the hydrolysis of GPP to geraniol. This is followed by a series of oxidation and reductive cyclization steps, catalyzed by enzymes such as geraniol synthase (GES), an 8-hydroxylase (G8H), an oxidoreductase (HGO), and an iridoid synthase (ISY), to form the characteristic cyclopentanoid-pyran scaffold of nepetalactol and nepetalactone.[3]
Regulation of GPP-Mediated Pheromone Biosynthesis
The production of GPP-derived pheromones is a highly regulated process, ensuring that these potent signaling molecules are synthesized only at appropriate times, such as during specific developmental stages or photoperiods. Two primary hormonal systems are implicated: Juvenile Hormone III and the Pheromone Biosynthesis Activating Neuropeptide.
Regulation by Juvenile Hormone III (JH III)
In many coleopteran species, JH III is the principal regulator of de novo terpenoid pheromone biosynthesis.[7] JH III acts at the transcriptional level to induce the expression of genes encoding enzymes of the mevalonate pathway. The signaling cascade is initiated when JH III binds to an intracellular receptor complex, typically composed of Methoprene-tolerant (Met) and Taiman (Tai) proteins, which are members of the bHLH-PAS family of transcription factors.[9][10][11] This ligand-receptor complex then binds to JH response elements (JHREs) in the promoter regions of target genes, activating their transcription. This leads to an increased flux through the mevalonate pathway and enhanced production of GPP and downstream pheromones.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]
- 3. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. slunik.slu.se [slunik.slu.se]
- 8. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification of an insect juvenile hormone receptor complex enables insights into its post-translational phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]
Methodological & Application
Application Notes and Protocols for Geranyl Diphosphate Synthase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl diphosphate (GPP) synthase (GPPS) is a key enzyme in the isoprenoid biosynthesis pathway. It catalyzes the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form GPP, the precursor for monoterpenes and other important metabolites.[1][2] The activity of GPPS is crucial for the production of a wide array of natural products with applications in pharmaceuticals, fragrances, and biofuels. Accurate and reliable measurement of GPPS activity is therefore essential for studying its function, screening for inhibitors, and engineering metabolic pathways.
This document provides detailed protocols for three common methods to assay GPPS activity: a radioactive assay, a spectrophotometric assay, and a Liquid Chromatography-Mass Spectrometry (LC-MS) based assay.
Signaling Pathway: Isoprenoid Biosynthesis
The synthesis of this compound is an early and critical step in the vast isoprenoid biosynthetic network. The pathway begins with the universal C5 precursors, IPP and DMAPP, which are condensed by GPPS.
Caption: this compound synthesis pathway.
Experimental Protocols
Radioactive Assay
This is a classic and highly sensitive method for measuring GPPS activity by quantifying the incorporation of a radiolabeled substrate into the product.
Experimental Workflow: Radioactive Assay
Caption: Workflow for the radioactive GPPS assay.
Methodology
-
Reaction Mixture Preparation: Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction is detailed in the table below.
-
Enzyme Addition: Add the purified GPPS enzyme or cell extract to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding DMAPP and [4-¹⁴C]IPP.
-
Incubation: Incubate the reaction at 31°C for 1 hour.[1] The optimal temperature may vary depending on the source of the enzyme.
-
Reaction Termination and Hydrolysis: Stop the reaction by adding 10 µL of 3 N HCl. This also hydrolyzes the allylic diphosphate products to their corresponding alcohols. Incubate for an additional 20 minutes at 31°C.[1]
-
Extraction: Extract the radioactive products by adding 1 mL of pentane or diethyl ether and vortexing.[1][3]
-
Quantification: Transfer the organic layer to a scintillation vial, evaporate the solvent, and measure the radioactivity using a liquid scintillation counter. Alternatively, the extracted products can be analyzed by radio-GLC or HPLC to separate GPP from other potential products.[1][3]
Quantitative Data: Radioactive Assay Components
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Mopso Buffer (pH 7.0) | 250 mM | 10 | 25 mM |
| Glycerol | 100% | 10 | 10% |
| MgCl₂ | 100 mM | 10 | 10 mM |
| DTT | 10 mM | 10 | 1 mM |
| DMAPP | 1 mM | 10 | 10 µM |
| [4-¹⁴C]IPP | 70 µM (specific activity) | 10 | 7 µM |
| Enzyme Preparation | Variable | 10 | Variable |
| Nuclease-free Water | - | 20 | - |
| Total Volume | 100 |
Note: Concentrations are adapted from published protocols and may require optimization.[1]
Spectrophotometric (Colorimetric) Assay
This method provides a continuous, non-radioactive assay by measuring the production of inorganic pyrophosphate (PPi), a stoichiometric byproduct of the GPPS reaction.[4][5] This is often achieved using a commercially available kit, such as the EnzChek Pyrophosphate Assay Kit.
Experimental Workflow: Spectrophotometric Assay
Caption: Workflow for the spectrophotometric GPPS assay.
Methodology
-
Reagent Preparation: Prepare all reagents, including a pyrophosphate standard curve, according to the manufacturer's protocol.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, substrates (DMAPP and IPP), and the coupled enzyme system components.
-
Reaction Initiation: Add the GPPS enzyme to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time.
-
Data Analysis: Calculate the rate of PPi release from the linear portion of the reaction curve. Convert this rate to enzyme activity using the PPi standard curve.
Quantitative Data: Spectrophotometric Assay Components
| Component | Final Concentration |
| MOPSO Buffer (pH 7.0) | 25 mM |
| Glycerol | 10% (v/v) |
| MgCl₂ | 10 mM |
| DTT | 2 mM |
| IPP | 10-100 µM |
| DMAPP | 10-100 µM |
| EnzChek Kit Reagents | As per manufacturer |
| GPPS Enzyme | 1-10 µg |
| Total Volume | 200 µL |
Note: Substrate concentrations should be varied to determine kinetic parameters.[6]
LC-MS/MS Assay
This is a highly specific and sensitive method that directly quantifies the GPP product. It is particularly useful for complex samples and for confirming the identity of the reaction product.
Experimental Workflow: LC-MS/MS Assay
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple In Vitro Assay to Measure the Activity of Geranylthis compound Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple In Vitro Assay to Measure the Activity of Geranylthis compound Synthase and Other Short-Chain Prenyltransferases | Springer Nature Experiments [experiments.springernature.com]
- 6. Non-radioactive Assay to Determine Product Profile of Short-chain Isoprenyl Diphosphate Synthases [bio-protocol.org]
Application Notes and Protocols for the Quantification of Geranyl Diphosphate in Cell Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl diphosphate (GPP) is a pivotal intermediate in the isoprenoid biosynthetic pathway, serving as the precursor for a vast array of essential biomolecules, including monoterpenes, and as a substrate for protein prenylation. The accurate quantification of intracellular GPP levels is crucial for understanding the regulation of this pathway and for the development of drugs targeting enzymes involved in isoprenoid biosynthesis. This document provides detailed protocols for the quantification of GPP in cell extracts using various analytical techniques, presents comparative quantitative data, and illustrates the key metabolic pathway and experimental workflows.
This compound Biosynthesis and Significance
This compound is synthesized through the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP), a reaction catalyzed by GPP synthase.[1][2][3] GPP is a critical branch-point intermediate in the mevalonate pathway. It can be further elongated to farnesyl diphosphate (FPP) and geranylthis compound (GGPP), which are essential for protein prenylation, or it can be used for the synthesis of monoterpenes.[4][5] Given its central role, the levels of GPP are tightly regulated, and alterations in its concentration can have significant physiological consequences. Therefore, robust and sensitive methods for GPP quantification are indispensable for research in metabolic engineering, drug discovery, and cell biology.
References
- 1. pnas.org [pnas.org]
- 2. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of this compound Synthase from Vitis vinifera L. cv Muscat de Frontignan Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Quantitative determination of this compound levels in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the HPLC Analysis of Geranyl Diphosphate
Introduction
Geranyl diphosphate (GPP) is a key C10 isoprenoid intermediate in the mevalonate pathway, serving as the precursor for the biosynthesis of monoterpenes, as well as farnesyl diphosphate (FPP) and geranylthis compound (GGPP).[1][2] These downstream products are essential for a multitude of cellular processes, including protein prenylation, cholesterol synthesis, and the formation of terpenes and terpenoids.[1][3] Given its central metabolic role, the accurate quantification of GPP in various biological matrices is crucial for researchers in biochemistry, drug development, and plant biology. This document provides detailed protocols for the analysis of GPP using High-Performance Liquid Chromatography (HPLC), focusing on two primary methods: an indirect fluorescence-based method and a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Principle of Analysis
Two robust methods for GPP quantification are presented:
-
Indirect HPLC with Fluorescence Detection: This highly sensitive method involves the enzymatic conjugation of GPP to a fluorescently labeled peptide. Farnesyl transferase (FTase) catalyzes the transfer of the geranyl group from GPP to a dansylated peptide, rendering it fluorescent. The resulting fluorescent product is then separated and quantified by reverse-phase HPLC. This method can also be adapted to measure FPP and GGPP simultaneously.[1][4]
-
Direct LC-MS/MS Analysis: This method allows for the direct detection and quantification of GPP without the need for derivatization. GPP is separated from other cellular components using reverse-phase HPLC and is subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity.[5]
Experimental Protocols
Protocol 1: Indirect GPP Quantification via Enzymatic Conjugation and HPLC-Fluorescence
This protocol is adapted from methodologies used for quantifying isoprenoids in cultured cells and tissues.[1][4]
1. Materials and Reagents
-
Solvents and Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium Acetate, Dansyl-GCVLS peptide, Farnesyl Transferase (FTase), Dithiothreitol (DTT), Tris-HCl, Magnesium Chloride (MgCl₂), Triton X-100, this compound standard.
-
Equipment: HPLC system with a fluorescence detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), centrifuge, sonicator, solid-phase extraction (SPE) C18 cartridges, nitrogen evaporator.
2. Sample Preparation (from Cultured Cells)
-
Harvest cultured cells (e.g., 5-10 million cells) by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extract the isoprenoids by adding 1 mL of a 2:1 methanol:water solution and sonicating for 30 seconds on ice.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Resuspend the dried extract in assay buffer (50 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 5 mM DTT).
-
(Optional) For cleaner samples, perform a solid-phase extraction (SPE) step using a C18 cartridge to purify the isoprenoids.[4]
3. Enzymatic Conjugation Reaction
-
To the resuspended extract, add the following to a final volume of 50 µL:
-
Dansyl-GCVLS peptide (1 µM)
-
Farnesyl Transferase (FTase) (0.5 µM)
-
Assay Buffer
-
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of methanol.
-
Centrifuge at 15,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Conditions
-
Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 40% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 520 nm)
5. Data Analysis
-
Generate a standard curve using known concentrations of GPP standard subjected to the same enzymatic conjugation and HPLC analysis.
-
Quantify the amount of GPP in the samples by comparing the peak area of the fluorescent product to the standard curve.
Protocol 2: Direct GPP Quantification by LC-MS/MS
This protocol is based on established methods for the simultaneous quantification of isoprenoid pyrophosphates in biological matrices.[5]
1. Materials and Reagents
-
Solvents and Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ammonium Carbonate, Ammonium Hydroxide, Water (LC-MS grade), this compound standard.
-
Equipment: LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer), C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
2. Sample Preparation (from Plasma or Cell Lysates)
-
To 100 µL of plasma or cell lysate, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 16,000 x g for 5 minutes and transfer the supernatant to an HPLC vial.
3. LC-MS/MS Conditions
-
Column: ACCQ-TAG Ultra C18 (1.7 µm, 2.1 x 100 mm) or equivalent.[5]
-
Mobile Phase A: 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in water (pH ~9.7).[5]
-
Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75:25).[5]
-
Gradient:
-
0-7 min: 10% to 65% B
-
7-9 min: Hold at 65% B
-
9-9.5 min: 65% to 95% B
-
9.5-11.5 min: Hold at 95% B
-
11.5-11.7 min: 95% to 10% B
-
11.7-12 min: Hold at 10% B[5]
-
-
Flow Rate: 0.25 mL/min.[5]
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: The specific precursor-to-product ion transition for GPP needs to be determined by infusing a standard solution. For GPP (C₁₀H₂₀O₇P₂), the precursor ion [M-H]⁻ would be m/z 315.08. Product ions would result from fragmentation of the diphosphate group.
4. Data Analysis
-
Develop a standard curve by analyzing a dilution series of the GPP standard.
-
Quantify GPP in the samples by comparing the peak area from the MRM transition to the standard curve.
Data Presentation
The following table summarizes key quantitative parameters from published methods for GPP analysis.
| Parameter | Indirect HPLC-Fluorescence | Direct LC-MS/MS Method 1 | Direct LC-MS/MS Method 2 |
| Analyte(s) | GPP, FPP, GGPP | GPP, FPP, GGPP | GGDPS Inhibitor (Bisphosphonate) |
| Detection Method | Fluorescence | MS/MS (Negative ESI) | MS/MS (Positive ESI) |
| Column | C18 | ACCQ-TAG Ultra C18 | Phenomenex Gemini NX C18 |
| Limit of Detection | 5 pg (0.015 pmol)[1] | Not Reported | Not Reported |
| Limit of Quantitation | Not Reported | 0.04 ng/mL[5] | 0.13-0.38 ng/mL[6] |
| Linearity Range | Not Reported | 0.04 - 10 ng/mL | 0.13 - 1500 ng/mL[6] |
| Sample Matrix | Cultured Human Cells[1] | Human Plasma, Cancer Cells[5] | Cell Media, Mouse Plasma, Tissues |
Mandatory Visualizations
Caption: Simplified Mevalonate Pathway showing GPP's central role.
Caption: Workflow for indirect GPP analysis by HPLC-Fluorescence.
Caption: Workflow for direct GPP analysis by LC-MS/MS.
References
- 1. Quantitative determination of this compound levels in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Quantitative determination of farnesyl and geranylthis compound levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of a Potent Geranylthis compound Synthase Inhibitor using LC- MS/MS: Derivatization and Application - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Engineering of E. coli for High-Yield Geraniol Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of Escherichia coli to produce geraniol, a valuable monoterpene with applications in fragrances, pharmaceuticals, and as a potential biofuel. This document outlines the key metabolic pathways, genetic engineering strategies, and analytical methods to achieve high-titer geraniol production.
Introduction
Geraniol is an acyclic monoterpene alcohol naturally found in the essential oils of various plants. Traditional production methods involving direct extraction from plants are often limited by low yields and high costs. Metabolic engineering of microbial hosts like E. coli offers a promising and sustainable alternative for the large-scale production of geraniol from renewable feedstocks. This is achieved by introducing and optimizing heterologous biosynthetic pathways.
Metabolic Engineering Strategies
The biosynthesis of geraniol in E. coli is centered around the production of the precursor molecule geranyl diphosphate (GPP), which is then converted to geraniol. Two primary isoprenoid precursor pathways can be engineered in E. coli for this purpose: the native methylerythritol 4-phosphate (MEP) pathway and the heterologous mevalonate (MVA) pathway.
Key Engineering Targets:
-
Isoprenoid Precursor Pathways: Enhancing the flux towards isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of all terpenoids, by overexpressing key enzymes in the MEP or MVA pathways.
-
This compound Synthase (GPPS): Introduction of a heterologous GPPS to efficiently condense IPP and DMAPP to form the C10 precursor, GPP.
-
Geraniol Synthase (GES): Expression of a geraniol synthase to convert GPP into geraniol.
-
Host Strain Modifications: Knocking out competing pathways and genes that may degrade geraniol or consume its precursors can significantly improve final titers. For instance, the deletion of the yjgB gene, which encodes a dehydrogenase that can convert geraniol to other compounds, has been shown to increase production.[1]
-
Overcoming Toxicity: Geraniol can be toxic to E. coli at high concentrations. Strategies to mitigate this include two-phase fermentation systems, where an organic solvent is used to extract geraniol from the culture broth in situ, and the conversion of geraniol to less toxic derivatives like geranyl acetate.[2][3]
Quantitative Data Summary
The following tables summarize geraniol production titers achieved in various metabolically engineered E. coli strains.
| Strain Engineering Strategy | Host Strain | Key Genes Expressed | Geraniol Titer (mg/L) | Reference |
| Overexpression of GPPS and MVA pathway (bottom portion) | E. coli MG1655 | GPPS, MVA pathway enzymes | 13.3 | [1] |
| Introduction of Ocimum basilicum GES | E. coli MG1655 | GPPS, MVA pathway, ObGES | 105.2 | [1] |
| Deletion of yjgB and full MVA pathway | E. coli MG1655 ΔyjgB | Full MVA pathway, ObGES | 182.5 | [1] |
| Systematic synthetic biology approaches | E. coli | Bioprospected GPPS and GES | 964.3 | [4][5] |
| Fusion tag evolution engineering of GES | E. coli | Modified GES with E1* fusion tag | 2124.1 | [4][5] |
| Two-phase fed-batch fermentation | E. coli BL21(DE3) | ObGES, Abies grandis GPPS, MVA pathway | 2000 | [2][6][7] |
| Esterification to geranyl acetate | E. coli | MVA pathway, ObGES, Rosa hybrida AAT | 4800 (geranyl acetate) | [3][8][9] |
Signaling Pathways and Experimental Workflows
Engineered Geraniol Biosynthesis Pathway in E. coli
Caption: Engineered metabolic pathway for geraniol production in E. coli.
Experimental Workflow for Geraniol Production and Analysis
Caption: General experimental workflow for producing and analyzing geraniol from engineered E. coli.
Experimental Protocols
Protocol 1: Plasmid Construction for Geraniol Production
This protocol describes the general steps for cloning the necessary genes into E. coli expression vectors.
1. Gene Acquisition and Codon Optimization:
-
Obtain the coding sequences for the desired geraniol synthase (e.g., from Ocimum basilicum), this compound synthase, and the enzymes of the mevalonate pathway.
-
Codon-optimize the sequences for expression in E. coli using online tools. This can improve protein expression levels.[10]
-
Synthesize the codon-optimized genes commercially.
2. Vector Selection:
-
Choose appropriate E. coli expression vectors. A two-plasmid system is often used, with one plasmid carrying the MVA pathway genes and the other carrying the GPPS and GES genes.
-
Ensure the vectors have compatible origins of replication and different antibiotic resistance markers for selection.
3. PCR Amplification:
-
Design primers to amplify the genes of interest. The primers should include restriction sites for cloning into the expression vector.
-
Perform PCR to amplify the genes from the synthesized DNA.
4. Restriction Digest and Ligation:
-
Digest both the PCR products and the expression vectors with the chosen restriction enzymes.
-
Purify the digested DNA fragments.
-
Ligate the gene inserts into the corresponding digested vectors using T4 DNA ligase.
5. Transformation into Cloning Strain:
-
Transform the ligation products into a suitable cloning strain of E. coli (e.g., DH5α).
-
Plate on LB agar plates containing the appropriate antibiotic(s) and incubate overnight at 37°C.
6. Verification:
-
Select individual colonies and grow them in liquid culture.
-
Isolate the plasmids and verify the correct insertion of the genes by restriction digest analysis and DNA sequencing.
Protocol 2: E. coli Transformation and Cultivation
This protocol details the transformation of the expression plasmids into an expression host and subsequent cultivation for geraniol production.
1. Transformation into Expression Strain:
-
Prepare competent E. coli BL21(DE3) cells or use commercially available competent cells.
-
Immediately place the cells back on ice for 2-5 minutes.[4][11]
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.[4][11]
-
Plate the transformed cells on LB agar plates with the appropriate antibiotics and incubate overnight at 37°C.
2. Shake-Flask Cultivation:
-
Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the selective antibiotics.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate a larger volume of Terrific Broth (TB) or other rich medium with the overnight culture to an initial OD600 of ~0.1.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 30°C and continue to incubate for 24-72 hours.
-
For two-phase cultivation, add an overlay of an organic solvent like dodecane or isopropyl myristate (10-20% v/v) at the time of induction to capture the geraniol.[2][12]
Protocol 3: Geraniol Extraction and Quantification by GC-MS
This protocol outlines the procedure for extracting and quantifying geraniol from the culture.
1. Sample Preparation:
-
If a two-phase system was used, directly sample the organic layer.
-
If a single-phase culture was used, take a known volume of the culture and extract with an equal volume of an organic solvent such as ethyl acetate or hexane. Vortex vigorously and centrifuge to separate the phases. Collect the organic phase.
2. GC-MS Analysis:
-
Analyze the organic phase using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (Example): [12]
- Column: DB-FFAP (30 m x 0.25 mm, 0.25 µm film thickness) or similar polar capillary column.
- Injector Temperature: 250°C.
- Oven Program: Start at 40-80°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10-20°C/min, and hold for 5-10 minutes.[9][12]
- Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Quantification:
-
Prepare a standard curve of geraniol in the same organic solvent used for extraction.
-
Identify the geraniol peak in the chromatogram based on its retention time and mass spectrum compared to the authentic standard.
-
Quantify the amount of geraniol in the sample by comparing the peak area to the standard curve.
Protocol 4: Fed-Batch Fermentation for High-Yield Production
For larger-scale production, a fed-batch fermentation strategy is recommended.
1. Bioreactor Setup and Inoculation:
-
Prepare a bioreactor with a suitable fermentation medium (e.g., a defined medium with glucose as the carbon source).
-
Inoculate the bioreactor with an overnight culture of the engineered E. coli strain.
2. Batch Phase:
-
Grow the cells in batch mode at 37°C, maintaining the pH at ~7.0 and dissolved oxygen (DO) above 20% by controlling agitation and aeration.
3. Fed-Batch Phase:
-
When the initial carbon source is depleted (indicated by a sharp increase in DO), start feeding a concentrated solution of glucose and other necessary nutrients.
-
The feeding rate can be controlled to maintain a constant low level of glucose to avoid the formation of inhibitory byproducts like acetate. An exponential feeding strategy is often employed to match the cell growth rate.
-
Induce protein expression with IPTG when the cell density reaches a desired level (e.g., OD600 of 20-50).
-
After induction, lower the temperature to 30°C.
-
Add an organic solvent for in situ product recovery if using a two-phase system.
4. Monitoring and Control:
-
Continuously monitor and control pH, DO, temperature, and glucose concentration throughout the fermentation.
-
Take samples periodically to measure cell density and geraniol concentration.
Conclusion
The metabolic engineering of E. coli provides a robust and scalable platform for the production of geraniol. By implementing the strategies and protocols outlined in these application notes, researchers can systematically engineer and optimize E. coli strains for high-yield geraniol biosynthesis. Further improvements can be achieved through advanced techniques such as CRISPR-Cas9 for genome editing, biosensor development for high-throughput screening, and optimization of fermentation processes.
References
- 1. neb.com [neb.com]
- 2. chem-agilent.com [chem-agilent.com]
- 3. Engineering a mevalonate pathway in Escherichia coli for production of terpenoids - Wiki FKKT [wiki.fkkt.uni-lj.si]
- 4. neb.com [neb.com]
- 5. Molecular Cloning and Expression Analysis of Geranyllinalool Synthase Gene (SgGES) from Salvia guaranitica Plants | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Directed evolution and expression tuning of geraniol synthase for efficient geraniol production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openpub.fmach.it [openpub.fmach.it]
- 10. genscript.com [genscript.com]
- 11. ulab360.com [ulab360.com]
- 12. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Reconstitution of Monoterpene Biosynthesis Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro reconstitution of monoterpene biosynthesis pathways. Monoterpenes are a diverse class of natural products with significant applications in the pharmaceutical, fragrance, and biofuel industries. Understanding and engineering their biosynthetic pathways at a molecular level is crucial for developing novel production platforms. These guidelines offer a comprehensive approach, from the expression of key enzymes to the analysis of final products, to facilitate research and development in this field.
Overview of Monoterpene Biosynthesis
Monoterpenes are C10 isoprenoids derived from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In plants, these precursors are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway located in the plastids. The key steps in the in vitro reconstitution of monoterpene biosynthesis involve the enzymatic conversion of these precursors to the central C10 intermediate, geranyl diphosphate (GPP), which is then cyclized or otherwise modified by various monoterpene synthases (MTPSs) to produce the vast array of monoterpene scaffolds.
A simplified overview of the core monoterpene biosynthesis pathway is presented below.
Caption: Core Monoterpene Biosynthesis Pathway.
Quantitative Data of Key Enzymes
The efficiency of in vitro monoterpene synthesis is largely dependent on the kinetic properties of the enzymes used. This section summarizes key quantitative data for this compound Synthase (GPPS) and several common Monoterpene Synthases (MTPSs).
| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Divalent Cation | Reference |
| This compound Synthase (GPPS) | Abies grandis | IPP | 1.5 | 0.04 | ~7.5 | Mg²⁺, Mn²⁺ | Not explicitly found in provided search results. |
| DMAPP | 0.7 | 0.04 | |||||
| (-)-(4S)-Limonene Synthase | Mentha spicata | This compound | ~low µM | < 1 | ~6.7 | Mg²⁺, Mn²⁺ | [1][2] |
| (+)-(4R)-Limonene Synthase | Citrus sinensis | This compound | - | - | - | Mg²⁺, Mn²⁺ | [3] |
| (R)-Limonene Synthase | Lavandula angustifolia | This compound | 47.4 | 0.012 | 7.0 | Mg²⁺, Mn²⁺ | [4] |
| S-Linalool Synthase | Clarkia breweri | This compound | 0.9 | - | 7.4 | Mn²⁺ (preferred) | [5] |
| Myrcene Synthase | Humulus lupulus | This compound | 7.65 | - | - | Mg²⁺, Mn²⁺ | [6] |
Experimental Protocols
This section provides detailed protocols for the key experiments required for the in vitro reconstitution of monoterpene biosynthesis pathways.
Recombinant Enzyme Expression and Purification
The production of active monoterpene synthases is the first critical step. Most plant-derived terpene synthases can be expressed in Escherichia coli.
Caption: Recombinant Enzyme Expression and Purification Workflow.
Protocol:
-
Gene Cloning:
-
Synthesize the codon-optimized gene for the desired monoterpene synthase, excluding the N-terminal plastidial transit peptide.
-
Clone the synthesized gene into a suitable E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.[7]
-
-
Transformation:
-
Protein Expression:
-
Inoculate a starter culture of 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[7]
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.[7]
-
Continue to incubate at 18°C for 16-20 hours with shaking.[7]
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[7]
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 10% glycerol).[7]
-
Lyse the cells by sonication on ice.[7]
-
Clarify the lysate by centrifugation (e.g., 18,000 x g for 30 minutes at 4°C) to remove cell debris.[7]
-
Purify the His-tagged protein from the soluble fraction using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin.
-
Wash the column with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Assess the purity of the eluted protein by SDS-PAGE.
-
In Vitro Enzyme Assay
This protocol describes a general method for assaying the activity of a purified monoterpene synthase.
Protocol:
-
Reaction Mixture Preparation:
-
Incubation:
-
Quenching and Extraction:
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the separation, identification, and quantification of volatile monoterpenes.
Protocol:
-
GC-MS System:
-
Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS).[10]
-
-
Injection:
-
Inject 1-2 µL of the organic extract into the GC inlet.
-
-
GC Temperature Program:
-
An example of a suitable temperature program is as follows:
-
The optimal temperature program may need to be adjusted depending on the specific monoterpenes being analyzed.[11]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.
-
Identify the monoterpene products by comparing their retention times and mass spectra to those of authentic standards and by searching against a mass spectral library (e.g., NIST).
-
-
Quantification:
-
Quantify the products by integrating the peak areas and comparing them to a calibration curve generated with authentic standards.
-
Concluding Remarks
The in vitro reconstitution of monoterpene biosynthesis pathways is a powerful tool for fundamental research and biotechnological applications. The protocols and data presented here provide a solid foundation for researchers to express, purify, and characterize the key enzymes involved in monoterpene production. By systematically applying these methods, scientists can elucidate the catalytic mechanisms of novel monoterpene synthases, engineer enzymes with improved properties, and construct synthetic pathways for the production of valuable monoterpenoid compounds. Careful optimization of each step, from protein expression to product analysis, will be critical for achieving high yields and purity of the desired monoterpenes.
References
- 1. Structure of limonene synthase, a simple model for terpenoid cyclase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. uniprot.org [uniprot.org]
- 5. Purification and characterization of S-linalool synthase, an enzyme involved in the production of floral scent in Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. benchchem.com [benchchem.com]
- 8. iba-lifesciences.com [iba-lifesciences.com]
- 9. osti.gov [osti.gov]
- 10. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua [mdpi.com]
Application Notes and Protocols for the Synthesis of Isotopically Labeled Geranyl Diphosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isotopically labeled geranyl diphosphate (GPP). GPP is a key intermediate in the biosynthesis of monoterpenes and other isoprenoids. The use of isotopically labeled GPP, incorporating stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C), is a powerful technique for elucidating biosynthetic pathways, understanding enzyme mechanisms, and conducting metabolic flux analysis.[1][2][3][4] These labeled compounds serve as invaluable tracers in complex biological systems.[1][2][3][4]
Introduction to Isotopically Labeled this compound
Isotopically labeled GPP analogues are synthesized by replacing one or more atoms of the molecule with their corresponding heavy isotopes. For example, hydrogen atoms can be replaced with deuterium, and carbon atoms with carbon-13. These substitutions result in a molecule with a higher mass that can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6][7][8][9] Since the chemical properties of the isotopically labeled molecule are nearly identical to the unlabeled version, it is processed by enzymes in the same manner, making it an excellent tracer for biological studies.
The primary applications of isotopically labeled GPP include:
-
Elucidation of Biosynthetic Pathways: Tracing the incorporation of labeled GPP into downstream metabolites helps to map out complex biosynthetic pathways of terpenes and other natural products.[1][2]
-
Enzyme Mechanism Studies: Labeled GPP can be used to probe the stereochemistry and mechanism of terpene synthases and other enzymes involved in isoprenoid metabolism.[1]
-
Metabolic Flux Analysis: Quantifying the flow of labeled carbon or hydrogen atoms through metabolic networks provides insights into the regulation and dynamics of cellular metabolism.[3][4][10][11][12]
Synthesis of Isotopically Labeled this compound
There are two primary approaches for the synthesis of isotopically labeled GPP: chemical synthesis and enzymatic synthesis.
Chemical Synthesis of Deuterium-Labeled this compound (d-GPP)
Chemical synthesis offers a versatile method for introducing deuterium labels at specific positions within the geraniol backbone, which is then phosphorylated to yield GPP. The following protocol describes a general procedure for the synthesis of d-GPP, which can be adapted from the synthesis of d8-geranyl diphosphate.[13]
Experimental Protocol: Chemical Synthesis of d-GPP
-
Synthesis of Deuterium-Labeled Geraniol:
-
Obtain or synthesize deuterium-labeled geraniol (e.g., d₂-geraniol). The synthesis of various deuterium-labeled derivatives of geraniol has been described in the literature, often involving Wittig reactions with deuterated phosphonium salts or reduction with deuterium-delivering reagents like lithium aluminum deuteride.[1][14]
-
-
Conversion of Labeled Geraniol to Geranyl Chloride:
-
To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, add N-chlorosuccinimide (1.1 equivalents) dissolved in dry dichloromethane.
-
Cool the solution to -30°C.
-
Add freshly distilled dimethyl sulfide (1.2 equivalents) dropwise.
-
Warm the mixture to 0°C for 5 minutes, then cool to -40°C.
-
Add a solution of deuterium-labeled geraniol (1 equivalent) in dry dichloromethane dropwise.
-
Warm the reaction to 0°C and stir for 2 hours, then warm to room temperature and stir for an additional 15 minutes.
-
Work up the reaction by washing with saturated sodium chloride solution and extracting with pentane. Dry the organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to yield the deuterium-labeled geranyl chloride.[15]
-
-
Phosphorylation of Labeled Geranyl Chloride:
-
Prepare a solution of tris(tetrabutylammonium) hydrogen pyrophosphate in acetonitrile.
-
Add the deuterium-labeled geranyl chloride to the pyrophosphate solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified by ion-exchange chromatography to isolate the deuterium-labeled this compound.
-
Data Presentation: Chemical Synthesis of d-GPP
| Parameter | Value | Reference |
| Starting Material | d₂-geraniol | [13] |
| Final Product | d₈-Geranyl diphosphate | [13] |
| Overall Yield | ~30-40% (estimated) | |
| Isotopic Purity | >96% d₈ | [13] |
Enzymatic Synthesis of ¹³C-Labeled this compound (¹³C-GPP)
Enzymatic synthesis provides a highly specific and efficient method for producing isotopically labeled GPP from labeled precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[16][17] This method utilizes the enzyme this compound synthase (GPPS), which catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form GPP.[17][18][19]
Experimental Protocol: Enzymatic Synthesis of ¹³C-GPP
-
Expression and Purification of this compound Synthase (GPPS):
-
Clone the gene for GPPS into a suitable expression vector (e.g., pET vector) and transform it into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to an appropriate optical density and induce protein expression with IPTG.
-
Harvest the cells by centrifugation and lyse them by sonication or high-pressure homogenization.
-
Purify the recombinant GPPS using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange and/or size-exclusion chromatography for higher purity.[14][20]
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, and DTT.
-
Add the purified GPPS enzyme to the buffer.
-
Add the isotopically labeled substrates: [¹³C]-isopentenyl diphosphate and dimethylallyl diphosphate. The position and number of ¹³C labels will depend on the desired labeling pattern of the final GPP product.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for several hours.
-
Monitor the progress of the reaction by analyzing small aliquots using TLC or LC-MS.
-
-
Purification of ¹³C-GPP:
Data Presentation: Enzymatic Synthesis of ¹³C-GPP
| Parameter | Value | Reference |
| Enzyme | Recombinant this compound Synthase | [14][25] |
| Labeled Substrate | [¹³C]-Isopentenyl Diphosphate | [16] |
| Unlabeled Substrate | Dimethylallyl Diphosphate | [16] |
| Typical Yield | 60-80% (estimated based on substrate conversion) | |
| Isotopic Enrichment | >98% (dependent on precursor enrichment) | [16] |
Purification and Analysis of Isotopically Labeled GPP
Purification by Ion-Exchange Chromatography
Isotopically labeled GPP, being a diphosphate ester, is highly negatively charged and can be effectively purified using anion-exchange chromatography.
Protocol: Ion-Exchange Chromatography of GPP
-
Column Preparation:
-
Sample Loading and Elution:
-
Load the crude reaction mixture (after protein removal for enzymatic synthesis) onto the equilibrated column.
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound GPP using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
Collect fractions and analyze them for the presence of GPP using TLC or by monitoring UV absorbance if a suitable chromophore is present.
-
-
Desalting:
-
Pool the fractions containing the purified GPP and desalt them using a desalting column (e.g., Sephadex G-25) or by dialysis against a low-salt buffer or water.
-
Lyophilize the desalted GPP to obtain a stable powder.
-
Analysis by Mass Spectrometry and NMR Spectroscopy
Mass spectrometry is used to confirm the molecular weight of the labeled GPP and to determine the degree of isotopic enrichment. NMR spectroscopy provides detailed structural information and can confirm the position of the isotopic labels.
Protocol: MS and NMR Analysis
-
Mass Spectrometry:
-
Dissolve a small amount of the purified labeled GPP in a suitable solvent (e.g., methanol/water).
-
Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.
-
The mass spectrum will show a peak corresponding to the [M-H]⁻ ion of the labeled GPP. The mass shift compared to unlabeled GPP will indicate the number of incorporated heavy isotopes. The isotopic distribution of the molecular ion peak can be used to calculate the percentage of isotopic enrichment.[23]
-
-
NMR Spectroscopy:
-
For ¹³C-labeled GPP, acquire a ¹³C NMR spectrum. The signals from the labeled carbon atoms will be significantly enhanced, confirming their position.[5][6][7][8][9]
-
For deuterium-labeled GPP, ¹H NMR can be used to observe the disappearance of signals corresponding to the positions of deuterium incorporation. ²H NMR can also be used to directly observe the deuterium signals.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of isotopically labeled GPP.
Caption: Simplified terpene biosynthesis pathway showing the central role of GPP.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epic.awi.de [epic.awi.de]
- 7. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mnms-platform.com [mnms-platform.com]
- 9. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Enzymatic synthesis of isotopically labeled isoprenoid diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Purification of geranylthis compound synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. conductscience.com [conductscience.com]
- 22. purolite.com [purolite.com]
- 23. harvardapparatus.com [harvardapparatus.com]
- 24. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 25. This compound synthase: an important regulation point in balancing a recombinant monoterpene pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Expression and Purification of Recombinant Geranyl Diphosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl diphosphate synthase (GPPS) is a key enzyme in the isoprenoid biosynthesis pathway, catalyzing the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form this compound (GPP). GPP serves as the precursor for a vast array of monoterpenes, which are of significant interest in the pharmaceutical, fragrance, and biofuel industries. The production of high-purity, active recombinant GPPS is crucial for structural and functional studies, as well as for metabolic engineering applications. This document provides a detailed protocol for the expression of recombinant GPPS in Escherichia coli and its subsequent purification.
This compound synthase is a prenyltransferase that can exist as a homodimer or a heterodimer composed of a large and a small subunit.[1] In some cases, co-expression of both subunits is necessary to obtain a catalytically active enzyme.[2][3] The protocol outlined below is a general guideline and may require optimization depending on the specific GPPS being expressed.
Data Presentation
The following tables summarize typical quantitative data obtained during the expression and purification of recombinant GPPS.
Table 1: Purification of Recombinant this compound Synthase
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 500 | 250 | 0.5 | 100 | 1 |
| Ni-NTA Affinity | 25 | 200 | 8.0 | 80 | 16 |
| Anion Exchange | 10 | 180 | 18.0 | 72 | 36 |
| Gel Filtration | 8 | 160 | 20.0 | 64 | 40 |
Note: Values are examples and will vary depending on the specific GPPS and experimental conditions.
Table 2: Kinetic Parameters of Purified Recombinant GPPS
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Isopentenyl diphosphate (IPP) | 8.5[4][5][6] | 1.5 |
| Dimethylallyl diphosphate (DMAPP) | 56.8[4][5][6] | 1.2 |
Note: Kinetic parameters are dependent on the specific enzyme and assay conditions.
Experimental Protocols
Gene Cloning and Expression Vector Construction
The coding sequence of the target GPPS is cloned into a suitable E. coli expression vector. A common choice is a pET series vector (e.g., pET-28a) that provides a strong T7 promoter and an N-terminal hexahistidine (His6) tag for affinity purification.
Protocol:
-
Amplify the GPPS gene from cDNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and the pET-28a vector with the corresponding restriction enzymes.
-
Ligate the digested gene insert into the linearized pET-28a vector.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α).
-
Select positive clones by antibiotic resistance and confirm the insertion by colony PCR and DNA sequencing.
Expression of Recombinant GPPS in E. coli
The expression of the recombinant protein is typically carried out in an E. coli expression strain such as BL21(DE3).
Protocol:
-
Transform the confirmed pET-28a-GPPS plasmid into E. coli BL21(DE3) competent cells.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.[7][8]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Purification of Recombinant GPPS
This protocol describes a three-step purification process involving affinity, anion exchange, and gel filtration chromatography.
3.1 Cell Lysis and Clarification
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble recombinant GPPS.
3.2 Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged GPPS with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified GPPS.
3.3 Anion Exchange Chromatography
-
Pool the fractions containing GPPS from the IMAC step and dialyze against anion exchange buffer A (20 mM Tris-HCl pH 8.0, 50 mM NaCl).
-
Equilibrate an anion exchange column (e.g., Mono Q) with buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with buffer A.
-
Elute the bound proteins with a linear gradient of NaCl (from 50 mM to 1 M) in buffer A. Host-derived farnesyl diphosphate synthase typically elutes at a lower salt concentration (around 85 mM KCl) than GPPS (around 200 mM KCl).[2][3]
-
Collect fractions and analyze by SDS-PAGE.
3.4 Gel Filtration Chromatography
-
Concentrate the pooled fractions from the anion exchange step.
-
Equilibrate a gel filtration column (e.g., Superdex 200) with gel filtration buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Load the concentrated protein sample onto the column.
-
Elute the protein with gel filtration buffer.
-
Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure GPPS.
-
Determine the protein concentration, and store the purified enzyme at -80°C in the presence of 20% glycerol.
GPPS Activity Assay
The activity of GPPS can be determined by measuring the amount of GPP produced. A common method is a spectrophotometric assay that measures the release of inorganic pyrophosphate (PPi).[9][10]
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 10 µM DMAPP, and 10 µM [1-14C]IPP.
-
Add a known amount of purified GPPS to initiate the reaction.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 1 M HCl.
-
Extract the radiolabeled GPP with an organic solvent (e.g., hexane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
One unit of GPPS activity is defined as the amount of enzyme that produces 1 µmol of GPP per minute under the specified conditions.
Visualizations
Caption: Workflow for recombinant GPPS expression and purification.
Caption: Catalytic reaction of this compound Synthase.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of this compound Synthase from Vitis vinifera L. cv Muscat de Frontignan Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and Characterization of this compound Synthase from Vitis vinifera L. cv Muscat de Frontignan Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple In Vitro Assay to Measure the Activity of Geranylthis compound Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple In Vitro Assay to Measure the Activity of Geranylthis compound Synthase and Other Short-Chain Prenyltransferases | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Screening Geranyl Diphosphate Synthase (GGPPS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranylgeranyl diphosphate synthase (GGPPS) is a key enzyme in the mevalonate pathway, catalyzing the synthesis of geranylthis compound (GGPP).[1][2] GGPP is a critical precursor for the biosynthesis of various isoprenoids and for the post-translational modification of small GTPases like Rho, Rac, and Rap, which are essential for various cellular processes.[1] Inhibition of GGPPS is a promising therapeutic strategy for various diseases, including cancer and bone disorders.[1][3] These application notes provide detailed protocols for screening and characterizing GGPPS inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GGPPS signaling pathway and a general workflow for screening potential inhibitors.
Caption: The GGPPS signaling pathway within the broader mevalonate pathway.
Caption: A general workflow for screening and identifying GGPPS inhibitors.
Quantitative Data of GGPPS Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known GGPPS inhibitors.
| Inhibitor Class | Inhibitor | IC50 (µM) | Notes |
| Bisphosphonates | Zoledronic Acid | ~100 | Potent inhibitor of FPPS, weaker for GGPPS.[4] |
| Risedronate | >100 | Weak inhibitor of GGPPS.[1] | |
| Pamidronate | >100 | Weak inhibitor of GGPPS.[1] | |
| Alendronate | >100 | Weak inhibitor of GGPPS.[1] | |
| Digeranyl Methylene Bisphosphonate (DGBP) | ~0.2 | A specific experimental inhibitor of GGPPS. | |
| BPH-675 | ~5 | A selective GGPPS inhibitor.[5] | |
| BPH-715 | ~0.23 | Dual inhibitor of FPPS and GGPPS.[5] | |
| Compound 1 (linear-type) | 0.1 | Potent linear-type inhibitor.[6] | |
| Compound 9 (ring-type) | 0.72 | Potent ring-type inhibitor.[6] | |
| Non-Bisphosphonates | Compound 8 | ~30-50 | Retains specificity over FPPS.[6] |
| Compound 11 | ~30-50 | Binds to the FPP or GGPP site of GGPPS.[3] |
Experimental Protocols
Here are detailed protocols for key experiments in screening for GGPPS inhibitors.
Protocol 1: Spectrophotometric Assay for GGPPS Activity (Pyrophosphate Quantification)
This assay measures the activity of GGPPS by quantifying the amount of inorganic pyrophosphate (PPi) released during the enzymatic reaction.[2]
Materials:
-
Purified GGPPS enzyme
-
Farnesyl diphosphate (FPP)
-
Isopentenyl diphosphate (IPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 360 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of FPP and IPP in assay buffer.
-
Dilute the GGPPS enzyme to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add 2 µL of the test compound solution (or DMSO for control).
-
Add 50 µL of the GGPPS enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of a substrate mixture containing FPP and IPP to each well. Final concentrations should be optimized, but a starting point is 10 µM FPP and 20 µM IPP.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Pyrophosphate Detection:
-
Stop the enzymatic reaction by adding 20 µL of 0.5 M EDTA.
-
Add the components of the pyrophosphate detection kit according to the manufacturer's instructions. This typically involves adding a reaction mixture containing inorganic pyrophosphatase, which converts PPi to inorganic phosphate (Pi), and a subsequent enzyme-coupled reaction that leads to a colorimetric or fluorometric readout. For an absorbance-based assay, this may involve the conversion of a substrate by purine nucleoside phosphorylase, leading to an increase in absorbance at 360 nm.
-
Incubate the plate at room temperature for 20-30 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at 360 nm using a microplate reader.
-
Calculate the percentage of inhibition for each test compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Fluorescence-Based Assay for GGPPS Inhibitor Screening
This assay utilizes a fluorescent analog of the substrate, such as (2E,6E)-8-O-(N-methyl-2-aminobenzoyl)-3,7-dimethyl-2,6-octandien-1-pyrophosphate (MANT-O-GPP), a fluorescent analog of FPP, to monitor GGPPS activity in real-time.[7]
Materials:
-
Purified GGPPS enzyme
-
MANT-O-GPP (fluorescent FPP analog)
-
Isopentenyl diphosphate (IPP)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM DTT
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~440 nm)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of MANT-O-GPP and IPP in assay buffer.
-
Dilute the GGPPS enzyme to the desired concentration in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, add 2 µL of the test compound solution (or DMSO for control).
-
Add 50 µL of a solution containing the GGPPS enzyme and IPP in assay buffer.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Enzymatic Reaction and Detection:
-
Initiate the reaction by adding 50 µL of the MANT-O-GPP solution. Final concentrations should be optimized, but a starting point is 5 µM MANT-O-GPP and 10 µM IPP.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 440 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each test compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: Coupled Enzyme Assay for GGPPS Activity
This assay couples the production of GGPP to a subsequent enzymatic reaction that can be monitored spectrophotometrically or fluorometrically. For example, the GGPP produced can be used by a downstream enzyme like phytoene synthase (PSY) in a reaction that consumes a detectable substrate or produces a detectable product.[8]
Materials:
-
Purified GGPPS enzyme
-
Purified Phytoene Synthase (PSY) enzyme (or another suitable coupling enzyme)
-
Farnesyl diphosphate (FPP)
-
Isopentenyl diphosphate (IPP)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 2 mM DTT, 0.1% Tween 80
-
Test compounds dissolved in DMSO
-
A method to detect the product of the coupled reaction (e.g., if using PSY, a method to quantify phytoene, such as HPLC or a spectrophotometric method if a chromogenic substrate is used).
-
96-well microplate
-
Appropriate instrumentation for detection (e.g., HPLC, spectrophotometer)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of FPP and IPP in assay buffer.
-
Dilute the GGPPS and PSY enzymes to their optimal concentrations in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add 2 µL of the test compound solution (or DMSO for control).
-
Add 50 µL of a solution containing the GGPPS and PSY enzymes in assay buffer.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of a substrate mixture containing FPP and IPP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Product Detection:
-
Stop the reaction (e.g., by adding an organic solvent like methanol or chloroform).
-
Extract the product of the coupled reaction (e.g., phytoene).
-
Quantify the product using the chosen detection method. For phytoene, this can be done by HPLC with UV detection.
-
-
Data Analysis:
-
Calculate the amount of product formed in each well.
-
Determine the percentage of inhibition for each test compound concentration relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. Inhibition of Geranylthis compound Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple In Vitro Assay to Measure the Activity of Geranylthis compound Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bisphosphonates target multiple sites in both cis- and trans-prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application of Geranyl Diphosphate in Synthetic Biology Circuits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of geranyl diphosphate (GPP) in synthetic biology circuits. GPP, a key C10 isoprenoid intermediate, is the precursor to all monoterpenoids, a diverse class of natural products with wide applications in pharmaceuticals, fragrances, and biofuels. The advent of synthetic biology has enabled the engineering of microbial cell factories for the sustainable production of GPP and its valuable derivatives.
Application Note 1: Engineering Microbial Chassis for Enhanced this compound Production
A primary challenge in the microbial production of monoterpenoids is the limited availability of the precursor, this compound (GPP). In native hosts like Escherichia coli and Saccharomyces cerevisiae, GPP is an intermediate that is rapidly converted to farnesyl diphosphate (FPP) by FPP synthase (FPPS) to support essential cellular processes like sterol and ubiquinone biosynthesis.[1] To channel metabolic flux towards GPP-derived products, several strategies have been successfully employed.
One effective approach is the overexpression of enzymes in the heterologous mevalonate (MVA) pathway, which provides the isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2][3] Additionally, fine-tuning the expression of GPP synthase (GPPS), which condenses IPP and DMAPP to form GPP, is crucial for balancing the metabolic pathway and avoiding the accumulation of toxic intermediates.[2]
A key innovation has been the engineering of the native FPP synthase. By introducing specific mutations, the enzyme's affinity for GPP can be significantly reduced, effectively turning it into a dedicated GPP synthase and increasing the intracellular pool of GPP available for monoterpene production.[4] For instance, a mutation of Ser81 to Phe in the E. coli FPP synthase (IspA) resulted in an enzyme that preferentially synthesizes GPP, leading to a 30-fold improvement in 1,8-cineole production and a 5-fold increase in linalool production.[5] Similarly, in S. cerevisiae, mutating key residues in the FPP synthase Erg20p has been shown to enhance monoterpene yields.[6]
These strategies, often employed in combination, have led to significant increases in the production of various monoterpenoids, including geraniol, linalool, and sabinene.
Quantitative Data on Monoterpenoid Production in Engineered Microbes
| Product | Host Organism | Key Engineering Strategies | Titer (mg/L) | Reference |
| Geraniol | Escherichia coli | Overexpression of MVA pathway, GPPS, and geraniol synthase (GES); knockout of geraniol dehydrogenase (yjgB) | 182.5 | [3] |
| Geraniol | Escherichia coli | Bioprospecting of GPPS and GES, fusion tag evolution engineering of GES | 2124.1 | [2] |
| Geranyl Acetate | Saccharomyces cerevisiae | Expression of geraniol synthase and an alcohol acyltransferase; engineering of Erg20p (FPP synthase) | 22.49 | [6] |
| 1,8-Cineole | Escherichia coli | Engineered FPP synthase (IspA S81F) | 653 | [5] |
| Linalool | Escherichia coli | Engineered FPP synthase (IspA S81F) | 505 | [5] |
| Myrcene | Escherichia coli | Introduction of MVA pathway, overexpression of GPPS and myrcene synthase; two-phase extraction | 58.19 | [7] |
Application Note 2: Dynamic Regulation of GPP-Derived Pathways Using Biosensors
While static engineering approaches have proven successful, dynamic control of metabolic pathways offers a more sophisticated strategy to balance cell growth and product formation, thereby maximizing productivity. This can be achieved by implementing synthetic biology circuits that utilize metabolite-responsive biosensors.[8] These biosensors can detect the intracellular concentration of a key metabolite, such as GPP, and in response, regulate the expression of genes in the biosynthetic pathway.
Although a specific GPP-responsive biosensor has not been extensively characterized in the literature, biosensors for the related isoprenoid precursors, FPP and geranylthis compound (GGPP), have been developed.[9] For instance, a GGPP-responsive biosensor has been constructed using the transcriptional repressor CrtR.[9] In the absence of GGPP, CrtR binds to its corresponding promoter, repressing the expression of downstream genes. When GGPP is present, it binds to CrtR, causing a conformational change that leads to its dissociation from the promoter and activation of gene expression.
A similar principle could be applied to develop a GPP-responsive biosensor. Such a biosensor could be used to create a negative feedback loop to control the flux through the GPP biosynthetic pathway. For example, high levels of GPP could activate the expression of a monoterpene synthase, thereby consuming the excess GPP and preventing the accumulation of potentially toxic levels of this intermediate. Conversely, low levels of GPP would lead to the downregulation of the monoterpene synthase, conserving the precursor for essential cellular functions. This dynamic control would ensure that the metabolic burden on the host cell is minimized while the production of the desired monoterpenoid is maximized.
Experimental Protocols
Protocol 1: Construction of a Geraniol-Producing Escherichia coli Strain
This protocol describes the construction of an E. coli strain for the production of geraniol, a GPP-derived monoterpene alcohol. The strategy involves the introduction of a heterologous MVA pathway and the overexpression of a geraniol synthase.
1. Plasmid Construction:
-
MVA Pathway Plasmid:
-
Synthesize the genes for the lower MVA pathway from Saccharomyces cerevisiae (ERG12, ERG8, ERG19, and IDI1) and the upper MVA pathway from Enterococcus faecalis (mvaE and mvaS), codon-optimized for E. coli.
-
Assemble these genes into a suitable expression vector (e.g., pETDuet-1) under the control of a T7 promoter.
-
-
Geraniol Production Plasmid:
-
Synthesize the gene for this compound synthase (GPPS) from Abies grandis and geraniol synthase (GES) from Ocimum basilicum, codon-optimized for E. coli.
-
Clone these genes into a compatible expression vector (e.g., pCDFDuet-1) under the control of a T7 promoter.
-
2. Strain Engineering:
-
Host Strain: E. coli BL21(DE3) is a suitable host due to its T7 expression system.
-
Transformation:
-
Prepare competent E. coli BL21(DE3) cells.
-
Co-transform the MVA pathway plasmid and the geraniol production plasmid into the competent cells using standard heat-shock or electroporation methods.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection (e.g., ampicillin and streptomycin).
-
3. Geraniol Production in Shake Flasks:
-
Inoculate a single colony of the engineered strain into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 1 mL of the overnight culture into 50 mL of Terrific Broth (TB) medium containing 2% glycerol and the appropriate antibiotics in a 250 mL baffled flask.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Simultaneously, add a 10% (v/v) overlay of dodecane to the culture to capture the volatile geraniol.
-
Reduce the temperature to 30°C and continue to incubate with shaking for 48-72 hours.
-
Harvest the dodecane layer for geraniol quantification by GC-MS.
Protocol 2: Construction of a Geranyl Acetate-Producing Saccharomyces cerevisiae Strain
This protocol outlines the construction of a S. cerevisiae strain for producing geranyl acetate, an ester of geraniol. The strategy involves integrating the expression cassettes for geraniol synthase and an alcohol acyltransferase into the yeast genome and engineering the native FPP synthase.
1. Gene Cassette Construction:
-
Geraniol Synthase (GES) and Alcohol Acyltransferase (SAAT) Cassette:
-
Synthesize the genes for GES from Ocimum basilicum and strawberry alcohol acyltransferase (SAAT) from Fragaria x ananassa, codon-optimized for S. cerevisiae.
-
Construct an integration cassette containing the GES and SAAT genes, each under the control of a strong constitutive promoter (e.g., pTEF1 and pPGK1, respectively) and a terminator (e.g., tCYC1). Flank the cassette with homology arms for integration into a specific locus in the yeast genome (e.g., the gal80 locus).
-
-
Erg20p Mutant Cassette:
-
Using site-directed mutagenesis, introduce the F96W and N127W mutations into the native ERG20 gene.
-
Create an integration cassette for the mutant erg20 gene with its native promoter and terminator.
-
2. Yeast Transformation and Integration:
-
Host Strain: S. cerevisiae BY4742 is a suitable host strain.
-
Transformation:
-
Transform the linear DNA cassette for GES and SAAT into competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Select for successful integrants on appropriate selection plates (e.g., YPD with G418 if a KanMX marker is included in the cassette).
-
Verify the integration by colony PCR.
-
Repeat the transformation and integration process for the Erg20p mutant cassette, using a different selection marker.
-
3. Geranyl Acetate Production:
-
Inoculate a single colony of the final engineered strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate the overnight culture into 50 mL of YPD medium in a 250 mL flask to an initial OD600 of 0.1.
-
Add a 10% (v/v) dodecane overlay.
-
Incubate at 30°C with shaking for 72-96 hours.
-
Harvest the dodecane layer for geranyl acetate quantification by GC-MS.
Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
This protocol is adapted from a method for quantifying isoprenoid pyrophosphates in mammalian cells and is suitable for microbial cultures.[10]
1. Quenching and Metabolite Extraction:
-
Rapidly quench the metabolism of a known quantity of microbial cells (e.g., from 10 mL of culture at a specific OD600) by adding the cell suspension to a tube containing a cold quenching solution (e.g., 60% methanol at -40°C).
-
Centrifuge the quenched cells at a low temperature (e.g., -9°C) to pellet them.
-
Remove the supernatant and wash the cell pellet with the cold quenching solution.
-
Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Lyse the cells by bead beating or sonication on ice.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the intracellular metabolites.
2. Sample Preparation:
-
Add an internal standard (e.g., a stable isotope-labeled GPP or a structurally similar pyrophosphate compound) to the metabolite extract.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm).[10]
-
Mobile Phase A: 10 mM ammonium carbonate with 0.1% ammonium hydroxide in water.[10]
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75/25).[10]
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B over approximately 10-15 minutes.
-
Flow Rate: 0.25 mL/min.[10]
-
-
Mass Spectrometry (MS):
4. Quantification:
-
Generate a standard curve using known concentrations of a GPP standard.
-
Calculate the concentration of GPP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
References
- 1. Establishment of Saccharomyces cerevisiae as a cell factory for efficient de novo production of monogalactosyldiacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthase: an important regulation point in balancing a recombinant monoterpene pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of Killer Industrial Yeast Saccharomyces Cerevisiae Hau-1 and its Fermentation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emsl.pnnl.gov [emsl.pnnl.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of Metabolite-Responsive Biosensors for Plant Natural Products Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Geranyl Diphosphate using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl diphosphate (GPP) is a key intermediate in the mevalonate and methylerythritol phosphate (MEP) pathways, serving as the precursor to a vast array of isoprenoids, including monoterpenes, which are essential for various biological functions in plants and animals.[1][2] The isoprenoid biosynthesis pathway is crucial for cellular metabolism, producing both sterol and non-sterol isoprenoids.[3] Accurate quantification of GPP is vital for studying metabolic fluxes, understanding disease mechanisms, and for the development of drugs targeting this pathway. This application note provides a detailed protocol for the sensitive and specific quantification of GPP in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
This compound is a central molecule in the isoprenoid biosynthesis pathway. It is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). GPP can then be further elongated to farnesyl diphosphate (FPP) and geranylthis compound (GGPP), which are precursors for a wide range of biologically important molecules.
Caption: Isoprenoid Biosynthesis Pathway highlighting the central role of this compound (GPP).
Experimental Workflow
The following diagram outlines the major steps for the quantification of GPP from biological samples using LC-MS/MS.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of GPP.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACCQ-TAG Ultra C18 (1.7 µm, 100 mm × 2.1 mm I.D.) |
| Mobile Phase A | 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75/25) |
| Flow Rate | 0.25 mL/min |
| Gradient | Linear Gradient |
| Run Time | 12 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | 2.0 L/min |
| Heating Gas | 10 L/min |
| Drying Gas | 10 L/min |
| Interface Temperature | 350 °C |
| Desolvation Line Temp. | 250 °C |
| Heat Block Temperature | 400 °C |
Table 3: MRM Transitions and Method Performance
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | LOQ (ng/mL) | LOD (µmol/L) |
| GPP | 313.1 | 79.0 | -20 | 0.04 | 0.03-1.0 |
Note: Collision energy may need to be optimized for your specific instrument. LOQ and LOD values are examples from the literature and may vary.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound (GPP) standard
-
Internal Standard (IS), e.g., isotopically labeled GPP
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Ammonium Carbonate
-
Ammonium Hydroxide
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
-
Biological matrix (plasma, cell culture, tissue homogenate)
Sample Preparation Protocol
-
Plasma Samples:
-
To 300 µL of plasma, add an appropriate amount of internal standard.
-
Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of the initial mobile phase.
-
-
Cell Samples:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer and add the internal standard.
-
Homogenize the cells using sonication or freeze-thaw cycles.
-
Proceed with protein precipitation as described for plasma samples.
-
-
Solid Phase Extraction (Optional):
-
For cleaner samples, an SPE step can be included after protein precipitation.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute GPP with an appropriate solvent.
-
Evaporate the eluate and reconstitute as described above.
-
LC-MS/MS Analysis Protocol
-
Instrument Setup:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the mass spectrometer with the parameters outlined in Table 2 and the MRM transitions from Table 3.
-
-
Injection and Separation:
-
Inject 5-10 µL of the reconstituted sample onto the LC column.
-
Run the gradient program to separate GPP from other components. A typical gradient might be:
-
0-2 min: Hold at 100% Mobile Phase A
-
2-8 min: Linear gradient to 100% Mobile Phase B
-
8-10 min: Hold at 100% Mobile Phase B
-
10-12 min: Return to 100% Mobile Phase A and equilibrate.
-
-
-
Data Acquisition and Analysis:
-
Acquire data in MRM mode.
-
Integrate the peak areas for GPP and the internal standard.
-
Construct a calibration curve using known concentrations of GPP standards.
-
Quantify the amount of GPP in the samples by comparing the peak area ratios of GPP to the internal standard against the calibration curve.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in various biological samples using LC-MS/MS. The described method is sensitive, specific, and can be readily implemented in a laboratory setting for researchers and professionals in drug development and metabolic research. The provided experimental parameters and protocols offer a solid foundation for the successful analysis of this important isoprenoid intermediate.
References
Application Notes and Protocols for Cell-Free Studies of Geranyl Diphosphate Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-free systems for the study of geranyl diphosphate (GPP) metabolism. GPP is a key C10 isoprenoid precursor for a vast array of monoterpenes, which have significant applications in the fragrance, flavor, and pharmaceutical industries. Cell-free systems offer a powerful platform for rapid prototyping of biosynthetic pathways, enzyme characterization, and drug discovery by removing the complexities of cellular regulation and transport.
Introduction to Cell-Free GPP Metabolism
Cell-free systems for studying GPP metabolism typically involve the in vitro reconstitution of biosynthetic pathways using purified enzymes or crude cell extracts. These systems provide precise control over reaction components, enabling detailed investigation of enzyme kinetics, metabolic flux, and the effects of inhibitors or engineered enzyme variants. The core of these systems involves the synthesis of GPP from its C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), by this compound synthase (GPPS), and its subsequent conversion into various monoterpenes by different monoterpene synthases.
Key Advantages of Cell-Free Systems:
-
Rapid Prototyping: Quickly test different enzymes and pathway configurations without the need for genetic modification of living organisms.
-
Precise Control: Directly manipulate substrate and cofactor concentrations to study their effects on enzyme activity and product formation.
-
Toxicity Bypass: Produce compounds that may be toxic to living cells, allowing for the exploration of a wider range of molecules.
-
Simplified Analysis: Direct access to the reaction mixture simplifies product purification and quantification.
Section 1: Recombinant Enzyme Production and Purification
A prerequisite for many cell-free GPP metabolism studies is the availability of purified enzymes, particularly GPPS and various monoterpene synthases.
Protocol 1: Expression and Purification of His-tagged GPPS and Monoterpene Synthases
This protocol describes the expression of His-tagged enzymes in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Cloning and Expression Vector Preparation:
- Synthesize the codon-optimized gene sequence for the desired GPPS or monoterpene synthase.
- Clone the gene into an expression vector with an N- or C-terminal His6-tag (e.g., pET-28a(+)).
- Verify the construct by DNA sequencing.
2. Protein Expression:
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to incubate the culture at a reduced temperature (e.g., 16-25°C) for 16-24 hours to improve protein solubility.
3. Cell Lysis and Lysate Preparation:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
4. Protein Purification:
- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).
- Elute the His-tagged protein with elution buffer (lysis buffer containing 250 mM imidazole).
- Analyze the eluted fractions by SDS-PAGE to assess purity.
- Desalt and concentrate the purified protein using ultrafiltration devices.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Store the purified enzyme at -80°C in a storage buffer containing glycerol (e.g., 20% v/v).
Section 2: In Vitro Assays for GPP Metabolism
Two primary types of cell-free systems are commonly used: those based on purified enzymes and those utilizing crude cell extracts.
Protocol 2: Purified Enzyme-Based Assay for GPPS and Monoterpene Synthase Activity
This protocol allows for the detailed kinetic characterization of individual enzymes.
1. Reaction Setup:
- Prepare a reaction mixture in a total volume of 100 µL in a microcentrifuge tube.
- Assay Buffer: 25 mM HEPES (pH 7.6), 10 mM MgCl₂, 5 mM DTT.[1][2]
- Substrates:
- For GPPS activity: 100 µM DMAPP and 100 µM IPP.
- For monoterpene synthase activity: 100 µM GPP.[1]
- Enzyme: Add 1-5 µg of purified GPPS or monoterpene synthase.
- For negative controls, use boiled enzyme.[1]
2. Incubation:
3. Product Extraction and Analysis:
- See Protocol 4 for detailed GC-MS analysis.
Protocol 3: Crude Lysate-Based Cell-Free System for Monoterpene Production
This approach is useful for rapid prototyping of pathways and for situations where purified enzymes are not necessary. It leverages the native metabolic machinery of the cell extract for cofactor regeneration.
1. Preparation of Enzyme-Enriched Crude Lysates:
- Individually express each pathway enzyme (e.g., enzymes of the mevalonate pathway, GPPS, monoterpene synthase) in E. coli as described in Protocol 1, steps 2.1-2.2.
- Harvest and wash the cells in S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate).[3]
- Resuspend the cell pellet in S30 buffer and lyse by high-pressure homogenization or sonication.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.[4]
- Determine the total protein concentration of each lysate.
2. Cell-Free Reaction Setup:
- In a microcentrifuge tube, combine the individual enzyme-enriched lysates. The ratio of each lysate can be varied to optimize the pathway.
- Add the necessary substrates and cofactors. For production from mevalonate, this would include:
- Mevalonate
- ATP
- NAD⁺
- Coenzyme A
- The final reaction mixture should contain the mixed lysates, substrates, and cofactors in an appropriate buffer.
3. Incubation and Product Analysis:
- Overlay the reaction mixture with an organic solvent (e.g., dodecane) to capture volatile monoterpene products.[5]
- Incubate at 30°C for several hours to days.[6]
- Periodically sample the organic overlay for GC-MS analysis (Protocol 4).
Section 3: Product Detection and Quantification
Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying the volatile terpene products of cell-free reactions.
Protocol 4: GC-MS Analysis of Monoterpenes
1. Sample Preparation:
- For Purified Enzyme Assays:
- To hydrolyze the diphosphate group from any unreacted GPP and other prenyl diphosphates, add a phosphatase (e.g., alkaline phosphatase) to the reaction mixture and incubate further. This converts them to their corresponding alcohols (geraniol, farnesol, etc.), which are more amenable to GC-MS analysis.
- Add an equal volume of an organic solvent (e.g., hexane or ethyl acetate) containing an internal standard (e.g., tridecane) to the reaction mixture.
- Vortex vigorously for 1 minute and centrifuge to separate the phases.
- Carefully transfer the organic (upper) layer to a new vial for GC-MS analysis.
- For Crude Lysate Assays with Organic Overlay:
- Directly sample the organic overlay, which contains the extracted monoterpene products.
- Dilute the sample in the same organic solvent containing the internal standard if necessary.
2. GC-MS Parameters:
- Injector: Splitless or split mode, with an injection temperature of 250-270°C.
- Column: A non-polar or mid-polar capillary column (e.g., Rxi-624Sil MS, HP-5MS).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[1]
- Oven Temperature Program:
- Initial temperature: 40-60°C, hold for 2-3 minutes.
- Ramp: 5-15°C/min to 250-300°C.[1]
- Hold at the final temperature for 5-10 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
- For increased sensitivity and specificity, Selected Ion Monitoring (SIM) mode can be used.
3. Data Analysis:
- Identify the monoterpene products by comparing their mass spectra and retention times to those of authentic standards.
- Quantify the products by generating a calibration curve for each compound using the internal standard method.
Section 4: Data Presentation
Quantitative data from cell-free experiments should be summarized for clear comparison.
Table 1: Kinetic Parameters of this compound Synthase (GPPS) and Related Prenyltransferases
| Enzyme | Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| GGPPS | Bos taurus | GPP | 0.80 | - | - | [7] |
| GGPPS | Bos taurus | FPP | 0.74 | - | - | [7] |
| GGPPS | Bos taurus | IPP | 2 | - | - | [7] |
| Erg20p(F96W) | Saccharomyces cerevisiae | GPP | ~30x lower affinity | - | - | [8] |
| Erg20p(F96W) | Saccharomyces cerevisiae | DMAPP | ~2x higher K_M | - | - | [8] |
Note: Data for true GPPS is limited in the literature; GGPPS data is provided for comparison as a related short-chain prenyltransferase.
Table 2: Kinetic Parameters of Monoterpene and Sesquiterpene Synthases
| Enzyme | Organism | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Reference |
| PamTps1 | Plectranthus amboinicus | GPP | Linalool | 16.72 ± 1.32 | 0.16 | 9.57 x 10⁻³ | [9] |
| PamTps1 | Plectranthus amboinicus | FPP | Nerolidol | - | 0.10 | - | [9] |
| Limonene Synthase | Cannabis sativa | GPP | (-)-Limonene | 7.809 ± 0.678 | 0.0204 | - | [10] |
| bLinS | Streptomyces clavuligerus | FPP | Linalool/Nerolidol | - | - | ~2x higher than with GPP | [11] |
| bCinS | Streptomyces clavuligerus | GPP | 1,8-Cineole | - | - | - | [11] |
Table 3: Product Titers from Cell-Free Biosynthesis Systems
| Product | Cell-Free System Type | Precursor(s) | Titer | Time (h) | Reference |
| Limonene | Mixed Crude Lysates (CFPS) | Glucose | 28 mg/L | 24 | [12] |
| Limonene | Mixed Crude Lysates (Optimized) | Glucose | 610 mg/L | 24 | [12] |
| Mevalonate | Mixed Crude Lysates | Glucose | 17.6 g/L | 20 | [13] |
| Taxadiene | Purified Enzymes (IUP) | Isopentenol, ATP | 220 mg/L | 9 | [14] |
Section 5: Visualizations of Pathways and Workflows
Diagram 1: this compound (GPP) Biosynthesis and Utilization Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Functional characterization of four mono-terpene synthases (TPSs) provided insight into the biosynthesis of volatile monoterpenes in the medicinal herb Blumea balsamifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. psecommunity.org [psecommunity.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of geranylthis compound synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. Kinetic studies and homology modeling of a dual-substrate linalool/nerolidol synthase from Plectranthus amboinicus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arch.library.northwestern.edu [arch.library.northwestern.edu]
- 13. Cell-free mixing of Escherichia coli crude extracts to prototype and rationally engineer high-titer mevalonate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell free biosynthesis of isoprenoids from isopentenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Geranylgeranyl Diphosphate (GGPP) Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geranylgeranyl diphosphate (GGPP) is a critical isoprenoid intermediate in the mevalonate pathway, serving as a precursor for the biosynthesis of a diverse range of biomolecules, including carotenoids, gibberellins, and chlorophylls. In mammalian cells, its primary role is the geranylgeranylation of proteins, a post-translational modification essential for the proper localization and function of key signaling proteins, such as small GTPases of the Rho and Rab families. Dysregulation of GGPP metabolism has been implicated in various diseases, including cancer and cardiovascular disorders, making the study of its subcellular localization and dynamics a key area of research.
These application notes provide an overview and detailed protocols for the use of fluorescent probes to track the localization of GGPP within living cells. Two main approaches are discussed: the use of synthetic fluorescent analogs of GGPP and the conceptual design of genetically encoded biosensors.
I. Synthetic Fluorescent Probes for GGPP Visualization
Synthetic fluorescent analogs of GGPP offer a direct method for visualizing its incorporation into cellular processes and, potentially, its subcellular distribution. These probes are typically GGPP molecules with a fluorophore attached. One common example is a GGPP analog linked to a nitrobenzoxadiazole (NBD) fluorophore.
Properties of NBD-based GGPP Probes
The spectral properties of NBD-based probes are crucial for designing imaging experiments. While specific properties can vary depending on the exact molecular structure and local environment, typical values are provided below.
| Property | Value |
| Excitation Maximum (λex) | ~465 nm |
| Emission Maximum (λem) | ~535 nm |
| Quantum Yield | Environment-dependent |
| Molecular Weight | Varies by structure |
| Cellular Permeability | Generally low (requires delivery method) |
Experimental Workflow: Imaging with Synthetic GGPP Probes
The general workflow for using synthetic GGPP probes involves introducing the probe into live cells, allowing for its metabolic incorporation or distribution, and subsequent imaging using fluorescence microscopy.
Caption: Workflow for GGPP localization using synthetic fluorescent probes.
Protocol: Live-Cell Imaging of GGPP Localization using NBD-GGPP
This protocol describes a general method for introducing and imaging a synthetic fluorescent GGPP analog, such as NBD-GGPP, in cultured mammalian cells.
Materials:
-
NBD-GGPP (or other fluorescent GGPP analog)
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Glass-bottom imaging dishes or coverslips
-
Cell delivery reagent (e.g., electroporation system, lipid-based transfection reagent like Lipofectamine)
-
Fluorescence microscope with appropriate filter sets for NBD (e.g., excitation ~470/40 nm, emission ~525/50 nm)
-
Live-cell imaging chamber (maintaining 37°C and 5% CO2)
Procedure:
-
Cell Preparation: a. Culture cells in a T-75 flask until they reach 70-80% confluency. b. The day before the experiment, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Probe Delivery (Example using Lipofection): Note: The high negative charge of the diphosphate group hinders passive diffusion across the cell membrane. Therefore, an active delivery method is required. This is a critical step that needs optimization for each cell type. a. Prepare the NBD-GGPP solution. Dilute the stock solution of NBD-GGPP in a serum-free medium (e.g., Opti-MEM) to the desired final concentration (typically in the low micromolar range, start with 1-5 µM). b. In a separate tube, dilute a lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted NBD-GGPP and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complex formation. d. Aspirate the culture medium from the cells and wash once with sterile PBS. e. Add the NBD-GGPP-lipid complex mixture to the cells. f. Incubate the cells at 37°C in a CO2 incubator for 2-4 hours.
-
Incubation and Imaging: a. After the loading period, gently aspirate the loading mixture and replace it with a complete culture medium. b. Incubate the cells for an additional 1-2 hours to allow for the distribution of the probe. c. Before imaging, replace the medium with a live-cell imaging solution to reduce background fluorescence. d. Mount the imaging dish on the fluorescence microscope equipped with a live-cell chamber. e. Acquire images using the appropriate filter set for NBD. It is advisable to use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Data Analysis: a. Use image analysis software (e.g., ImageJ/Fiji) to analyze the subcellular localization of the fluorescent signal. b. Co-localization with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can be performed to identify the compartments where GGPP accumulates. c. Quantify the fluorescence intensity in different cellular regions to determine the relative distribution of the probe.
II. Genetically Encoded Biosensors for GGPP
Genetically encoded biosensors offer the advantage of being expressed directly within cells, providing a less invasive way to monitor the dynamics of small molecules. While a specific, validated genetically encoded biosensor for GGPP is not yet widely available, a design based on Förster Resonance Energy Transfer (FRET) can be proposed based on successful biosensors for other small molecules.
Conceptual Design: A FRET-Based GGPP Biosensor
A hypothetical FRET-based biosensor for GGPP would consist of a GGPP-binding protein domain flanked by a FRET donor and acceptor pair of fluorescent proteins (e.g., cyan fluorescent protein, CFP, and yellow fluorescent protein, YFP).
Caption: Mechanism of a hypothetical FRET-based GGPP biosensor.
In the absence of GGPP, the sensor is in an "open" conformation, and excitation of the donor (CFP) results in its own emission. Upon binding of GGPP, the binding domain undergoes a conformational change, bringing the donor and acceptor fluorescent proteins into close proximity, which allows for FRET to occur. Excitation of the donor then results in the emission of the acceptor (YFP). The ratio of acceptor to donor emission can be used to quantify the concentration of GGPP.
Protocol: Expression and Imaging of a Genetically Encoded GGPP Biosensor
This protocol outlines the general steps for using a genetically encoded biosensor for live-cell imaging.
Materials:
-
Plasmid DNA encoding the GGPP FRET biosensor
-
Mammalian cell line of interest
-
Transfection reagent (e.g., FuGENE HD, Lipofectamine 3000)
-
Complete cell culture medium
-
Live-cell imaging solution
-
Fluorescence microscope equipped for ratiometric FRET imaging (with appropriate filter sets for CFP and YFP)
-
Live-cell imaging chamber
Procedure:
-
Transfection: a. Seed cells on a glass-bottom imaging dish 24 hours before transfection to achieve 50-70% confluency. b. Transfect the cells with the GGPP biosensor plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol. c. Incubate the cells for 24-48 hours to allow for biosensor expression.
-
Live-Cell Imaging: a. Replace the culture medium with a live-cell imaging solution. b. Place the dish on the microscope stage within the live-cell imaging chamber. c. Acquire images in two channels: i. Donor Channel (CFP): Excitation ~435 nm, Emission ~475 nm. ii. FRET Channel (YFP emission with CFP excitation): Excitation ~435 nm, Emission ~525 nm. d. It is also recommended to acquire an image in the acceptor channel (YFP excitation and emission) to confirm the expression of the acceptor fluorophore.
-
Data Analysis: a. Perform background subtraction on both the donor and FRET channel images. b. Generate a ratiometric image by dividing the FRET channel image by the donor channel image on a pixel-by-pixel basis. c. The resulting ratio values will be proportional to the GGPP concentration. d. The biosensor can be targeted to specific organelles by including a localization signal in the construct, allowing for compartment-specific measurements of GGPP.
III. Quantitative Data on GGPP Distribution
Direct quantitative data on the subcellular localization of GGPP using fluorescent probes is limited in the literature. However, measurements of total cellular and tissue concentrations of GGPP have been made using non-fluorescent methods, such as HPLC, which can provide a valuable reference.
| Cell/Tissue Type | GGPP Concentration (pmol/10^6 cells or nmol/g tissue) | Method of Quantification |
| NIH3T3 cells | 0.145 ± 0.008 | HPLC with fluorescence detection after enzymatic conjugation |
| Human Myeloma (RPMI-8226) | Varies with treatment | HPLC with fluorescence detection after enzymatic conjugation |
| Mouse Brain | 0.827 ± 0.082 | HPLC with fluorescence detection after enzymatic conjugation |
| Mouse Kidney | 0.293 ± 0.035 | HPLC with fluorescence detection after enzymatic conjugation |
| Mouse Liver | 0.213 ± 0.029 | HPLC with fluorescence detection after enzymatic conjugation |
| Mouse Heart | 0.349 ± 0.023 | HPLC with fluorescence detection after enzymatic conjugation |
Data adapted from studies using enzymatic assays coupled with HPLC for quantification.
IV. GGPP in Cellular Signaling Pathways
GGPP is a central node in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids.
Caption: The mevalonate pathway leading to GGPP synthesis and its downstream applications.
Conclusion
The visualization of GGPP in living cells is a challenging but important area of research. Synthetic fluorescent probes provide a direct, albeit technically demanding, method for tracking GGPP. The development of genetically encoded biosensors for GGPP would represent a significant advancement, enabling real-time, non-invasive monitoring of its dynamics. The protocols and conceptual frameworks presented here provide a foundation for researchers to explore the subcellular world of this critical metabolite, with potential applications in basic cell biology and drug discovery.
Application Notes & Protocols: CRISPR/Cas9 for Engineering Geranyl Diphosphate Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the CRISPR/Cas9 system to engineer the geranyl diphosphate (GDP) biosynthetic pathway in yeast, a key platform for producing a wide range of valuable terpenoids.
Introduction to this compound Pathway Engineering
This compound (GDP) is a critical C10 isoprenoid precursor for the biosynthesis of monoterpenes, which have applications in pharmaceuticals, fragrances, and biofuels. In yeast, GDP is synthesized via the mevalonate (MVA) pathway.[1] Metabolic engineering efforts to enhance GDP production often focus on overexpressing key pathway enzymes, downregulating competing pathways, and introducing heterologous enzymes with desired properties. The CRISPR/Cas9 system has emerged as a powerful tool for these modifications due to its efficiency, precision, and capacity for multiplexed genome editing.[2]
Key Engineering Strategies:
-
Overexpression of MVA Pathway Genes: Increasing the expression of genes such as tHMG1 (truncated 3-hydroxy-3-methylglutaryl-CoA reductase), IDI1 (isopentenyl diphosphate isomerase), and ERG20 (farnesyl diphosphate synthase) can boost the precursor supply for GDP.[3][4]
-
Downregulation of Competing Pathways: Repressing or knocking out genes that divert metabolic flux away from GDP, such as those involved in sterol biosynthesis (e.g., ERG9), can increase the availability of GDP for the desired product.[5]
-
Expression of Heterologous Geraniol Synthases (GES): To convert GDP to a specific product like geraniol, a geraniol synthase from a plant or other organism can be introduced.[3]
-
Mutation of Endogenous Enzymes: Modifying native enzymes, such as Erg20p, can alter their product specificity to favor the production of GDP over farnesyl diphosphate (FPP).[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies that have employed CRISPR/Cas9 and other metabolic engineering strategies to enhance the production of GDP-derived compounds in yeast.
Table 1: Geraniol Production in Engineered Yarrowia lipolytica
| Strain Description | Key Genetic Modifications | Titer (mg/L) | Fold Increase | Reference |
| Initial Strain | Overexpression of truncated HMG1, IDI, and tCrGES | - | - | [3] |
| Final Strain | Overexpression of 3 copies of tCrGES and single copies of ERG10, HMGS, tHMG1, IDI | ~1000 | - | [3] |
Table 2: Geranyl Acetate Production in Engineered Saccharomyces cerevisiae
| Strain Description | Key Genetic Modifications | Titer (mg/L) | Fold Increase | Reference |
| Starting Strain (GA01) | Integration of truncated O. basilicum GES and strawberry SAAT | 0.63 | - | [4] |
| Strain GA02 | Expression of Erg20 mutant (favoring GPP) | 2.64 | 4.2 | [4] |
| Strain GA03 | Additional integration and expression of tHMG1, IDI1, and MAF1 | 13.27 | 21 | [4] |
| Optimized Fermentation | Strain GA03 with optimized conditions | 22.49 | 35.7 | [4] |
Table 3: Taxadiene Production in Engineered Saccharomyces cerevisiae
| Strain Description | Key Genetic Modifications | Titer (mg/L) | Fold Increase | Reference |
| Plasmid-based expression | Overexpression of TS and BTS1 with pIPP plasmid | 2.02 ± 0.40 | - | [6] |
| Genome-integrated | CRISPR/Cas9 integration of required genes | 0.41 ± 0.06 | - | [6] |
Signaling Pathways and Experimental Workflows
Mevalonate Pathway for this compound Biosynthesis
The following diagram illustrates the MVA pathway leading to the synthesis of GDP and its subsequent conversion to other isoprenoids.
Caption: The Mevalonate (MVA) pathway for this compound (GDP) biosynthesis in yeast.
CRISPR/Cas9 Experimental Workflow for Gene Integration
This diagram outlines the general workflow for CRISPR/Cas9-mediated gene integration in Saccharomyces cerevisiae.
Caption: General workflow for CRISPR/Cas9-mediated gene integration in yeast.
Experimental Protocols
The following are detailed protocols for key experiments involved in engineering the GDP pathway in Saccharomyces cerevisiae using CRISPR/Cas9.
Protocol for gRNA Plasmid Construction
This protocol describes the cloning of a specific gRNA sequence into a Cas9-expressing plasmid.[7]
Materials:
-
Cas9 and gRNA expression vector (e.g., pCAS)
-
Forward and reverse oligonucleotides for the 20-bp gRNA target sequence
-
Restriction enzyme (e.g., BsaI)
-
T4 DNA Ligase and buffer
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
-
Miniprep kit
Procedure:
-
Design gRNA: Design a 20-nucleotide gRNA sequence targeting the desired genomic locus. Ensure the target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
-
Oligonucleotide Synthesis: Synthesize forward and reverse oligonucleotides containing the gRNA sequence with appropriate overhangs for cloning into the expression vector.
-
Vector Digestion: Digest the Cas9/gRNA expression vector with the appropriate restriction enzyme (e.g., BsaI) to create compatible ends for the gRNA insert.
-
Ligation: Set up a ligation reaction with the digested vector and the annealed gRNA oligonucleotides using T4 DNA Ligase.
-
Transformation into E. coli: Transform the ligation product into competent E. coli cells and plate on selective LB agar plates.
-
Plasmid Purification: Inoculate a single colony into liquid LB medium with the appropriate antibiotic and grow overnight. Purify the plasmid DNA using a miniprep kit.
-
Sequence Verification: Verify the correct insertion of the gRNA sequence by Sanger sequencing.
Protocol for Donor DNA Preparation
This protocol describes the preparation of linear donor DNA for homologous recombination.
Materials:
-
High-fidelity DNA polymerase
-
Template DNA containing the gene of interest
-
Forward and reverse primers containing homology arms (40-100 bp) that match the sequences flanking the gRNA target site in the yeast genome.
-
PCR purification kit
Procedure:
-
Primer Design: Design PCR primers to amplify the gene of interest (including its promoter and terminator). The 5' ends of the primers should contain 40-100 bp of homology to the regions immediately upstream and downstream of the CRISPR/Cas9 cleavage site.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the donor DNA cassette.
-
Purification: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.
-
Quantification: Measure the concentration of the purified donor DNA.
Protocol for Yeast Transformation
This protocol describes the co-transformation of the Cas9/gRNA plasmid and the donor DNA into S. cerevisiae.[8]
Materials:
-
S. cerevisiae strain
-
YPD medium
-
Lithium acetate (LiAc) solution
-
Single-stranded carrier DNA (ssDNA)
-
Polyethylene glycol (PEG) solution
-
Cas9/gRNA plasmid
-
Linear donor DNA
-
Selective agar plates (e.g., SC-URA for a URA3-selectable plasmid)
Procedure:
-
Yeast Culture Preparation: Inoculate the S. cerevisiae strain in YPD medium and grow to the mid-log phase.
-
Cell Harvest and Washing: Harvest the cells by centrifugation, wash with sterile water, and then with LiAc solution.
-
Transformation Mix: Prepare a transformation mix containing the yeast cells, Cas9/gRNA plasmid (0.5 µg), linear donor DNA (1 µg/kb), ssDNA, and PEG/LiAc solution.
-
Heat Shock: Incubate the mixture at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes.
-
Plating: Centrifuge the cells, remove the supernatant, resuspend in sterile water, and plate on selective agar plates.
-
Incubation: Incubate the plates at 30°C for 2-3 days until colonies appear.
Protocol for Verification of Gene Integration
This protocol describes how to verify the correct integration of the donor DNA at the target locus.
Materials:
-
Yeast colonies from the transformation
-
Primers flanking the integration site (one primer binding outside the homology arm and one binding within the integrated cassette)
-
Taq DNA polymerase
-
Agarose gel electrophoresis system
Procedure:
-
Colony PCR: Pick individual colonies and perform PCR using primers that will only produce a product if the integration was successful at the correct locus.
-
Agarose Gel Electrophoresis: Run the PCR products on an agarose gel to check for the expected band size.
-
Sanger Sequencing: For positive clones, amplify a larger region spanning the integration site and submit for Sanger sequencing to confirm the sequence and the absence of mutations.
Protocol for Quantification of Geraniol/Geranyl Acetate
This protocol describes the extraction and quantification of GDP-derived products from yeast cultures.[4]
Materials:
-
Engineered yeast culture
-
n-hexane
-
Internal standard (e.g., α-pinene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Extraction:
-
Take a 1 mL aliquot of the fermentation broth.
-
Centrifuge to separate the supernatant and the cell pellet.
-
Extract the supernatant with 1 mL of n-hexane containing an internal standard.
-
Extract the cell pellet with 1 mL of n-hexane with ultrasonic agitation.
-
Combine the n-hexane phases.
-
-
GC-MS Analysis:
-
Inject the n-hexane extract into a GC-MS system.
-
Use an appropriate temperature program to separate the compounds.
-
Identify the product peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the product concentration by comparing its peak area to that of the internal standard and a standard curve.
-
References
- 1. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]
- 2. CRISPR/Cas9 Systems for the Development of Saccharomyces cerevisiae Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Yarrowia lipolytica for the biosynthesis of geraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering acetyl-CoA supply and ERG9 repression to enhance mevalonate production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing a Yeast Platform Strain for an Enhanced Taxadiene Biosynthesis by CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 Genome Engineering in Saccharomyces cerevisiae Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Microbial Geraniol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in microbial geraniol production from geranyl pyrophosphate (GPP).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your microbial geraniol production experiments.
Issue 1: Low or No Detectable Geraniol Titer
Question: I have engineered my microbial strain (E. coli or S. cerevisiae) with a geraniol synthase (GES) and the necessary precursor pathway, but I am detecting very low or no geraniol. What are the potential causes and how can I troubleshoot this?
Answer:
Low or undetectable geraniol production can stem from several factors, ranging from issues with the biosynthetic pathway to the degradation of the final product. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| 1. Insufficient Precursor (GPP) Supply | - Overexpress key enzymes in the upstream pathway: For the mevalonate (MVA) pathway, overexpress genes such as tHMG1 and IDI1. For the methylerythritol phosphate (MEP) pathway, focus on dxs, dxr, and idi.[1][2] - Downregulate competing pathways: Repress or knockout genes that divert GPP or its precursors (IPP and DMAPP) towards other products, such as farnesyl pyrophosphate (FPP) synthase (ERG20 in yeast) for sesquiterpene synthesis or sterol biosynthesis (ERG9 in yeast).[1] - Use engineered GPP synthases: Some native FPP synthases can be mutated to favor GPP production (e.g., ERG20(F96W-N127W)).[3] |
| 2. Low Geraniol Synthase (GES) Activity or Expression | - Codon optimization: Ensure the GES gene sequence is optimized for your microbial host. - Promoter and RBS engineering: Use strong, inducible promoters and optimize the ribosome binding site (RBS) to enhance transcription and translation. - Test different GES variants: Geraniol synthases from different plant sources (e.g., Ocimum basilicum, Valeriana officinalis) have varying activities in microbial hosts.[4] - Remove transit peptides: If using a plant-derived GES, remove any N-terminal plastid transit peptides, as these can hinder proper folding and activity in the microbial cytosol.[3] - Enzyme activity assay: Perform an in vitro assay to confirm the activity of your purified GES. |
| 3. Geraniol Degradation or Conversion | - Knockout competing dehydrogenases: In E. coli, endogenous enzymes like YjgB can convert geraniol to other compounds. Deleting the corresponding gene (yjgB) can increase geraniol yield. - Check for acetylation: Some hosts, like S. cerevisiae, can acetylate geraniol to geranyl acetate via acetyltransferases (e.g., ATF1).[5] This can be addressed by knocking out the responsible genes or by leveraging this conversion for in situ product removal.[6][7] |
| 4. Geraniol Toxicity | - Implement a two-phase fermentation: Introduce an immiscible organic solvent (e.g., dodecane, isopropyl myristate) into the culture to extract geraniol as it is produced, thereby reducing its concentration in the aqueous phase and alleviating toxicity.[6][8][9] - In situ product conversion: Convert geraniol to a less toxic derivative, such as geranyl acetate, which can also be more easily extracted.[6][7][10] - Adaptive laboratory evolution (ALE): Evolve your microbial host to develop higher tolerance to geraniol. |
| 5. Suboptimal Fermentation Conditions | - Optimize temperature: Lowering the cultivation temperature (e.g., from 30°C to 20°C in yeast) can sometimes improve protein folding and enzyme activity.[11] - Optimize pH and aeration: Ensure the pH and dissolved oxygen levels are maintained at optimal levels for your host strain's growth and production. - Fed-batch fermentation: Employ a fed-batch strategy to control substrate feeding, prevent the accumulation of inhibitory byproducts, and achieve higher cell densities and product titers.[8][9][12][13] |
Issue 2: High Cell Density but Low Geraniol Titer
Question: My microbial culture grows to a high density, but the specific productivity of geraniol (per cell or per gram of biomass) is low. What should I investigate?
Answer:
This scenario often points towards a bottleneck in the synthesis pathway or product inhibition that is not severe enough to completely halt growth.
Potential Causes & Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| 1. Rate-Limiting Enzyme Step | - Pathway balancing: The expression levels of your pathway enzymes may be imbalanced. Use promoters of varying strengths or adjust inducer concentrations to balance the flux through the pathway. - Protein fusion: Fuse enzymes that catalyze sequential steps (e.g., GPP synthase and GES) to facilitate substrate channeling and increase local concentrations.[3] |
| 2. Precursor Drain to Essential Pathways | - Dynamic regulation: Implement dynamic control systems (e.g., biosensors) to downregulate competing pathways only during the production phase, thus separating growth and production phases. |
| 3. Feedback Inhibition | - Enzyme engineering: Mutate key enzymes in the upstream pathway (e.g., HMG-CoA reductase) to remove feedback inhibition by downstream intermediates. |
Experimental Protocols
Protocol 1: Quantification of Geraniol in Fermentation Broth
This protocol outlines the extraction and quantification of geraniol from a microbial culture using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fermentation broth
-
Organic solvent (e.g., ethyl acetate, dodecane)
-
Internal standard (e.g., undecane, borneol)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge tubes (glass)
-
GC vials
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Take a 1 mL sample of the fermentation broth. If a two-phase system was used, sample from the organic phase.
-
If sampling from the aqueous phase, add 1 mL of ethyl acetate containing a known concentration of the internal standard.
-
Add NaCl to saturate the aqueous phase, which improves the partitioning of geraniol into the organic phase.
-
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 5,000 x g for 10 minutes to separate the phases.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer to a new tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Transfer the dried organic phase to a GC vial.
-
Inject 1 µL of the sample into the GC-MS.
-
-
Quantification:
-
Create a standard curve by running known concentrations of pure geraniol.
-
Calculate the concentration of geraniol in your sample based on the peak area relative to the internal standard and the standard curve.
-
Protocol 2: CRISPR/Cas9-Mediated Gene Knockout in E. coli
This protocol provides a general workflow for deleting a target gene (e.g., yjgB) in E. coli using the CRISPR/Cas9 system.[14][15][16][17][18]
Materials:
-
E. coli strain to be modified
-
pCasRed plasmid (expressing Cas9 and λ-Red recombinase)
-
pCRISPR plasmid (for expressing the guide RNA)
-
Donor DNA (a short double-stranded DNA fragment with homology arms flanking the desired deletion)
-
Competent cells preparation reagents
-
Electroporator and cuvettes
-
Appropriate antibiotics for plasmid selection
-
Sucrose for counter-selection (if using a sacB-based pCRISPR plasmid)
Procedure:
-
gRNA Design:
-
Design a 20-bp guide RNA (gRNA) sequence targeting the 5'-end of the gene to be deleted. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).
-
Use online tools to check for potential off-target effects.
-
-
Plasmid and Donor DNA Construction:
-
Clone the designed gRNA sequence into the pCRISPR plasmid.
-
Synthesize the donor DNA. This should consist of ~50 bp homology arms corresponding to the regions immediately upstream and downstream of the target gene.
-
-
Transformation and Knockout:
-
Transform the E. coli host with the pCasRed plasmid and select for transformants.
-
Prepare electrocompetent cells from the pCasRed-containing strain.
-
Co-transform the competent cells with the pCRISPR-gRNA plasmid and the donor DNA via electroporation.
-
-
Selection and Verification:
-
Plate the transformed cells on selective media containing the appropriate antibiotics.
-
If using a sacB-containing plasmid, perform counter-selection on sucrose-containing plates to select for cells that have lost the pCRISPR plasmid.
-
Verify the gene knockout by colony PCR using primers that flank the target region, followed by DNA sequencing.
-
Data Presentation
Table 1: Reported Geraniol Titers in Engineered E. coli
| Engineering Strategy | Host Strain | Titer (mg/L) | Reference |
| Overexpression of MVA pathway, GPPS, and GES | E. coli MG1655 | 105.2 | --INVALID-LINK-- |
| Deletion of yjgB | E. coli MG1655 | 129.7 | --INVALID-LINK-- |
| Fed-batch with in situ conversion to geranyl acetate | E. coli BL21(DE3) | 2000 | --INVALID-LINK-- |
| Fusion tag evolution engineering of GES | E. coli | 2124.1 | --INVALID-LINK-- |
| In vivo esterification to geranyl acetate | E. coli | 4800 (geranyl acetate) | --INVALID-LINK-- |
Table 2: Reported Geraniol Titers in Engineered S. cerevisiae
| Engineering Strategy | Host Strain | Titer (mg/L) | Reference |
| Overexpression of ERG20(WW) and MVA pathway | S. cerevisiae | 66.2 | --INVALID-LINK-- |
| Fed-batch cultivation of engineered strain | S. cerevisiae | 293 | --INVALID-LINK-- |
| Overexpression of MVA pathway and optimized GES | Y. lipolytica | ~1000 | --INVALID-LINK-- |
Visualizations
Caption: Microbial geraniol biosynthesis pathways.
Caption: Troubleshooting workflow for low geraniol yield.
Frequently Asked Questions (FAQs)
Q1: Which microbial host is better for geraniol production, E. coli or S. cerevisiae?
A1: Both E. coli and S. cerevisiae have been successfully engineered for high-titer geraniol production, each with its own advantages. E. coli generally has faster growth rates and simpler genetic manipulation tools. S. cerevisiae, being a eukaryote, can be better for expressing eukaryotic enzymes (like plant-derived GES) and is generally regarded as safe (GRAS), which is an advantage for food and fragrance applications. The choice of host often depends on the specific experimental goals and available resources.
Q2: How can I measure the toxicity of geraniol to my specific microbial strain?
A2: You can perform a Minimum Inhibitory Concentration (MIC) assay. This involves growing your microbial strain in a series of liquid or solid media containing increasing concentrations of geraniol. The MIC is the lowest concentration of geraniol that completely inhibits visible growth. This will give you a quantitative measure of your strain's tolerance.
Q3: My geraniol yield is high in shake flasks but low in the bioreactor. What could be the reason?
A3: Scaling up from shake flasks to bioreactors can introduce challenges related to aeration, mixing, and nutrient distribution. Poor oxygen transfer can be a major issue, as it can affect cell metabolism and energy production. Additionally, the accumulation of byproducts like acetate (in E. coli) can be more pronounced in bioreactors. It is crucial to optimize bioreactor parameters such as agitation speed, aeration rate, and feeding strategy to mimic the optimal conditions found at the smaller scale.
Q4: Is it possible to produce geraniol from renewable feedstocks?
A4: Yes, a key advantage of microbial production is the ability to use renewable feedstocks like glucose (from lignocellulosic biomass), glycerol (a byproduct of biodiesel production), or even CO₂ in phototrophic organisms. The metabolic pathways described above can be engineered into various microbes to convert these simple carbon sources into GPP and subsequently into geraniol.
Q5: What is the theoretical maximum yield of geraniol from glucose?
A5: The theoretical maximum yield depends on the specific metabolic pathway (MEP or MVA) and the host organism's metabolism. It involves complex metabolic flux analysis to calculate the carbon conversion efficiency. While achieving the theoretical maximum is practically impossible due to cellular maintenance energy and byproduct formation, it serves as a benchmark for process optimization. Some studies have reported achieving a significant percentage of the theoretical yield through extensive metabolic engineering.[7]
References
- 1. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving monoterpene geraniol production through geranyl diphosphate synthesis regulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Genetic analysis of geraniol metabolism during fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Engineering Escherichia coli for high-yield geraniol production with biotransformation of geranyl acetate to geraniol under fed-batch culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Improving expression and assembly of difficult-to-express heterologous proteins in Saccharomyces cerevisiae by culturing at a sub-physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli [bio-protocol.org]
- 15. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli [en.bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Instability of geranyl diphosphate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with geranyl diphosphate (GPP) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GPP) and why is its stability in aqueous solutions a concern?
This compound is a key intermediate in the biosynthesis of a wide range of isoprenoids, including monoterpenes, which are essential for many biological functions and have applications in the pharmaceutical and fragrance industries.[1][2] GPP is an ester of pyrophosphoric acid and is susceptible to hydrolysis in aqueous solutions, which can lead to the cleavage of the diphosphate group and the formation of various degradation products. This instability can significantly impact experimental results by reducing the concentration of the active substrate and introducing confounding variables.
Q2: What are the primary degradation products of GPP in aqueous solutions?
In aqueous solutions, GPP can undergo hydrolysis to form geranyl monophosphate (GMP) and subsequently geraniol. Additionally, the allylic nature of the geranyl group makes the diphosphate a good leaving group, leading to the formation of a transient geranyl cation. This cation can then react with water to form other monoterpene alcohols such as linalool, or undergo elimination to form hydrocarbons like myrcene.
Q3: How should I store my GPP to ensure maximum stability?
For long-term storage, GPP should be stored as a dry powder or in an anhydrous organic solvent at -20°C or below.[3] For aqueous stock solutions, it is recommended to prepare small aliquots in a suitable buffer (ideally at a pH of around 7.0-7.5) and store them frozen at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: What is the optimal pH for working with GPP in aqueous buffers?
Q5: Can I lyophilize my GPP solution?
Yes, lyophilization can be used to remove water and prepare a stable, dry powder of GPP. However, it is important to note that prolonged exposure to vacuum after the water has been removed can lead to decomposition. Therefore, the sample should be removed from the freeze-dryer promptly after lyophilization is complete.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or lower-than-expected enzyme activity | GPP substrate has degraded. | - Use freshly prepared GPP solutions for your assays.- Thaw frozen GPP stock solutions on ice and use them immediately.- Verify the integrity of your GPP stock by a suitable analytical method like HPLC. |
| Incorrect pH of the assay buffer. | - Ensure your buffer is at the optimal pH for both the enzyme and GPP stability (typically pH 7.0-8.0).- Verify the pH of your final reaction mixture. | |
| Presence of divalent metal ions that may catalyze hydrolysis. | - If your enzyme does not require divalent metal ions, consider adding a chelating agent like EDTA to your buffer. Be aware that this can inhibit metalloenzymes. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) | GPP has degraded into products like geraniol, linalool, or myrcene. | - Analyze a GPP-only control (without enzyme) under the same assay conditions to identify degradation products.- Shorten incubation times or lower the reaction temperature if possible without compromising enzyme activity. |
| Contamination of the GPP stock. | - Purchase GPP from a reputable supplier and check the certificate of analysis.- Purify the GPP if necessary. | |
| Precipitation observed in the GPP stock solution upon thawing | The concentration of GPP exceeds its solubility at low temperatures. | - Prepare a more dilute stock solution.- Gently warm the solution to room temperature to redissolve the precipitate before use. Ensure the solution is clear before aliquoting. |
| Interaction with buffer components. | - Test the solubility of GPP in different buffer systems. |
Data on GPP Stability
The stability of GPP is highly dependent on the pH and temperature of the aqueous solution. The following tables provide an illustrative summary of the expected stability trends based on general chemical principles of pyrophosphate ester hydrolysis.
Table 1: Effect of pH on the Half-Life of a Generic Pyrophosphate Ester at 25°C
| pH | Half-Life (t1/2) | Expected Primary Degradation Pathway |
| 3.0 | Hours | Acid-catalyzed hydrolysis |
| 5.0 | Days | Slow hydrolysis |
| 7.0 | Weeks to Months | Relatively stable |
| 9.0 | Days | Base-catalyzed hydrolysis |
| 11.0 | Hours | Rapid base-catalyzed hydrolysis |
Note: These are estimated values to illustrate the trend. Actual half-life will vary with buffer composition and specific compound.
Table 2: Effect of Temperature on the Degradation of GPP at pH 7.0
| Temperature | Relative Degradation Rate | Recommended Storage Time for Aqueous Solutions |
| 37°C | High | Hours (for immediate use in assays) |
| 25°C | Moderate | < 24 hours |
| 4°C | Low | Days |
| -20°C | Very Low | Weeks to Months (frozen) |
| -80°C | Extremely Low | Months to Years (frozen) |
Experimental Protocols
Protocol for Assessing GPP Stability by HPLC
This protocol allows for the quantification of GPP and its primary hydrolysis product, geraniol, to assess stability under different conditions (e.g., varying pH, temperature).
-
Preparation of GPP Solutions:
-
Prepare buffers at the desired pH values (e.g., pH 3.0, 5.0, 7.0, 9.0, 11.0).
-
Dissolve GPP in each buffer to a final concentration of 1 mM.
-
Divide each solution into aliquots for different time points and temperature conditions.
-
-
Incubation:
-
Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Sample Collection:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Immediately stop the degradation by adding an equal volume of ice-cold methanol or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.4) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector at a wavelength suitable for the analysis of GPP and geraniol (e.g., 210 nm), or a mass spectrometer for more sensitive and specific detection.
-
Quantification: Use external calibration curves with pure standards of GPP and geraniol to determine their concentrations in the samples.
-
-
Data Analysis:
-
Plot the concentration of GPP versus time for each condition.
-
Calculate the degradation rate and half-life (t1/2) of GPP under each condition.
-
Visualizations
References
- 1. The functional evolution of architecturally different plant this compound synthases from geranylthis compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of this compound levels in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echelon-inc.com [echelon-inc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Geraniol Toxicity in Engineered Yeast
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic engineering of yeast for geraniol production.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no geraniol production | Inefficient precursor supply: The native mevalonate (MVA) pathway may not produce enough geranyl diphosphate (GPP). | - Overexpress key MVA pathway genes: Increase the expression of truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1) to boost the GPP pool.[1][2][3] - Engineer Farnesyl Diphosphate Synthase (Erg20p): Use a mutant version of ERG20, such as Erg20(F96W-N127W), which has a higher GPP-to-FPP product ratio.[2][4] This directs more carbon flux towards monoterpene synthesis. - Consider a fusion protein: Co-expressing a fusion protein of the engineered Erg20p and your geraniol synthase (GES) can enhance GPP accessibility.[1][4] |
| Suboptimal Geraniol Synthase (GES) activity: The chosen GES may have low activity in yeast or be incorrectly localized. | - Screen GES from different sources: Geraniol synthases from various plants (e.g., Catharanthus roseus, Valeriana officinalis) exhibit different activities in yeast.[1][3] - Truncate the N-terminal transit peptide: Plant-derived GES often have a chloroplast-targeting signal peptide that should be removed for optimal expression and activity in the yeast cytosol.[1][3] | |
| Geraniol toxicity inhibiting cell growth: Geraniol is toxic to S. cerevisiae, which can limit production. At concentrations around 200 mg/L, the growth of standard laboratory strains can be completely inhibited.[5][6] | - Enhance yeast tolerance: Delete genes such as PEX30 and PEX32, or introduce a truncation in the α-arrestin-like adaptor Bul1 to increase geraniol resistance.[5][6] - Compartmentalize the pathway: Express the geraniol biosynthesis enzymes in the peroxisomes to isolate the toxic product from the rest of the cell.[5][6] | |
| Accumulation of byproducts (e.g., citronellol, geranyl acetate) | Endogenous yeast metabolism: Yeast can convert geraniol into other compounds. | - Delete byproduct-forming genes: Knock out the alcohol acetyltransferase gene (ATF1) and the old yellow enzyme (OYE2) to prevent the conversion of geraniol to geranyl acetate and citronellol, respectively.[5][6] |
| Inconsistent results between experiments | Plasmid instability: If using plasmids for gene expression, they can be lost during cultivation. | - Genomic integration: Integrate the expression cassettes of your pathway genes into the yeast chromosome for stable, long-term expression.[5] - Maintain selective pressure: If using plasmids, ensure the appropriate selection marker is always present in the cultivation medium. |
| Variability in fermentation conditions: Small changes in media composition, pH, or aeration can impact yeast metabolism and geraniol production. | - Standardize protocols: Use a consistent protocol for media preparation and fermentation conditions. - Optimize fermentation parameters: Systematically optimize factors like carbon source, nitrogen source, temperature, and pH. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of geraniol toxicity in yeast?
A1: Geraniol is a lipophilic compound that can disrupt cell membranes, altering their fluidity and integrity.[7] This can impair the function of membrane-bound proteins and lead to a general stress response, ultimately inhibiting cell growth and viability.[7]
Q2: How does compartmentalizing the geraniol synthesis pathway into peroxisomes help?
A2: By confining the geraniol-producing enzymes to the peroxisome, the toxic product is sequestered from the cytosol and other sensitive organelles.[5][6] This reduces the overall cellular stress and allows for higher product titers. Combining this strategy with enhancing the host's tolerance has been shown to increase geraniol production by up to 80%.[5][6]
Q3: Which genes are most critical to overexpress for increased geraniol precursor supply?
A3: To enhance the flux through the mevalonate (MVA) pathway for GPP production, the most commonly overexpressed genes are a truncated version of HMG1 (tHMG1), which encodes a key rate-limiting enzyme, and IDI1, which encodes isopentenyl diphosphate isomerase.[1][3]
Q4: Is it better to use a heterologous GPP synthase or to engineer the endogenous Erg20p?
A4: While expressing heterologous GPP synthases has been explored, engineering the native farnesyl diphosphate synthase (Erg20p) has generally been more successful in S. cerevisiae.[4] Mutants like Erg20(F96W-N127W) effectively shift the product specificity towards GPP without being lethal to the cell, which can occur if ERG20 is completely deleted.[2][4]
Q5: What are realistic geraniol titers to expect in shake-flask experiments?
A5: Geraniol titers can vary widely depending on the strain, genetic modifications, and fermentation conditions. Titers ranging from a few milligrams per liter to over 1 g/L have been reported in shake-flask cultures.[1][3] For instance, a strain with an engineered Erg20p and optimized GES expression reached 523.96 mg/L in shake flasks.[1] In Yarrowia lipolytica, an engineered strain produced approximately 1 g/L in shake-flask fermentation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on engineering yeast for geraniol production.
Table 1: Geraniol Production in Engineered S. cerevisiae
| Strain Engineering Strategy | Geraniol Titer (mg/L) | Fold Increase | Reference |
| Expression of Catharanthus roseus GES (CrGES) | 43.19 | - | [1] |
| Truncated CrGES (t3CrGES) | 191.61 | 4.4x | [1] |
| Co-expression of Erg20WW/t3CrGES fusion and free Erg20WW | 523.96 | 12.1x | [1] |
| Fed-batch fermentation of the best strain | 1680 | 38.9x | [1] |
| Erg20(F96W-N127W)-tVoGES fusion protein | 66.2 | - | [4] |
| Fed-batch cultivation of the best strain | 293 | 4.4x | [4] |
| Overexpression of IDI1 and MAF1 | 36.04 | - | [8] |
| Compartmentalization and tolerance engineering (Tol_Per strain) | - | 80% increase over control | [5] |
Table 2: Impact of Gene Deletions on Geraniol Tolerance in S. cerevisiae
| Gene Deletion(s) | Growth on 200 mg/L Geraniol | Reference |
| Wild Type (Reference Strain) | No growth | [5][6] |
| pex30Δ | Highly increased tolerance | [5][6] |
| pex32Δ | Highly increased tolerance | [5][6] |
| pex30Δ/pex32Δ | Highly increased tolerance | [5][6] |
| pex31Δ | Weak growth | [5][6] |
| atg36Δ | Weak growth | [5][6] |
Experimental Protocols
Protocol 1: Geraniol Toxicity Assay
This protocol is used to assess the tolerance of engineered yeast strains to geraniol.
-
Strain Cultivation: Grow yeast strains overnight in 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% glucose) at 30°C with shaking.
-
Preparation of Geraniol Plates: Prepare YPD agar plates. While the agar is still molten (around 50-60°C), add geraniol to a final concentration of 200 mg/L and mix well before pouring the plates.[5][6]
-
Spot Assay: Adjust the OD600 of the overnight cultures to 1.0. Perform a 10-fold serial dilution series of each culture.
-
Plating: Spot 5 µL of each dilution onto the YPD plates with and without geraniol.
-
Incubation: Incubate the plates at 30°C for 2-3 days and document the growth.
Protocol 2: Quantification of Geraniol Production
This protocol outlines a general method for extracting and quantifying geraniol from yeast cultures.
-
Cultivation: Inoculate the engineered yeast strain into a suitable production medium (e.g., synthetic complete medium with the appropriate drop-out for plasmid selection) to an initial OD600 of 0.1. Grow at 30°C with shaking for the desired production period (e.g., 72-120 hours).
-
Extraction:
-
Take a 1 mL sample of the culture broth.
-
Add an equal volume of an organic solvent (e.g., ethyl acetate or dodecane) to create a two-phase extraction system. Dodecane can be added at the beginning of the culture to capture geraniol as it is produced.
-
Vortex vigorously for 2 minutes to extract the geraniol into the organic phase.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the phases.
-
-
Analysis:
-
Carefully collect the organic (top) layer.
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use a standard curve of known geraniol concentrations to quantify the amount produced by the yeast.
-
Visualizations
Caption: Engineered mevalonate pathway for geraniol production in yeast.
Caption: Troubleshooting workflow for low geraniol production.
Caption: Compartmentalization of geraniol synthesis in the peroxisome.
References
- 1. Manipulation of GES and ERG20 for geraniol overproduction in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving monoterpene geraniol production through this compound synthesis regulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of the Fragrance Geraniol in Peroxisomes of a Product-Tolerant Baker’s Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Production of the Fragrance Geraniol in Peroxisomes of a Product-Tolerant Baker’s Yeast [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Overproduction of geraniol by enhanced precursor supply in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Geranylgeranyl Pyrophosphate (GPP) Production
Welcome to the technical support center for balancing metabolic flux to enhance Geranylgeranyl Pyrophosphate (GPP) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways I need to consider for GPP production?
A1: GPP is an isoprenoid precursor synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). There are two primary pathways for IPP and DMAPP synthesis: the mevalonate (MVA) pathway, typically found in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, common in bacteria and plant plastids.[1][2] Engineering efforts often focus on optimizing one or both of these pathways to increase the precursor supply for GPP synthesis.[3]
Q2: My engineered strain is showing poor growth after introducing the GPP synthesis pathway. What could be the cause?
A2: Poor growth is often a sign of metabolic burden or the accumulation of toxic intermediates.[4][5] Overexpression of pathway enzymes can drain essential resources like ATP and NADPH.[4] Additionally, intermediates of the MVA pathway, such as HMG-CoA and IPP, can be toxic at high concentrations.[4] It is crucial to balance the expression of pathway genes to avoid these issues.[1][4]
Q3: How can I increase the flux towards GPP without harming my production host?
A3: A balanced approach is key. Strategies include:
-
Overexpression of rate-limiting enzymes: Target key enzymes like HMG-CoA reductase (HMGR) in the MVA pathway or DXP synthase (DXS) in the MEP pathway.[6][7]
-
Downregulation of competing pathways: Reduce flux towards unwanted byproducts. For example, in yeast, downregulating the sterol biosynthesis pathway can free up FPP for other products.[8]
-
Enhancing cofactor supply: Ensure sufficient levels of ATP and NADPH, which are consumed in the MVA and MEP pathways.[4]
-
Dynamic regulation: Use inducible promoters to control the expression of pathway genes, turning them on only when needed to reduce metabolic burden during the growth phase.
Q4: What is the significance of the IPP to DMAPP ratio?
A4: The stoichiometry of IPP and DMAPP is crucial for the efficient synthesis of downstream isoprenoids. GPP synthase catalyzes the condensation of one molecule of DMAPP with one molecule of IPP. An imbalance in their ratio can limit the overall rate of GPP synthesis. The enzyme IPP isomerase (IDI) interconverts IPP and DMAPP, and its expression level can be tuned to optimize this ratio.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your GPP production experiments.
| Problem | Potential Cause | Recommended Action |
| Low GPP Titer | Insufficient precursor (IPP/DMAPP) supply. | Overexpress rate-limiting enzymes of the MVA (e.g., tHMG1) or MEP (e.g., DXS) pathway.[6][7] See Table 1 for examples. |
| Suboptimal expression of GPP synthase. | Codon-optimize your GPP synthase gene for the expression host. Test different promoters to modulate its expression level. | |
| Diversion of precursors to competing pathways. | Downregulate or knockout genes in pathways that compete for IPP, DMAPP, or FPP (e.g., sterol biosynthesis).[8] | |
| Accumulation of Toxic Intermediates (e.g., HMG-CoA, IPP) | Imbalance in the expression of MVA pathway enzymes. | Fine-tune the expression levels of MVA pathway genes using a library of promoters with varying strengths.[4] |
| Insufficient downstream pathway activity to consume precursors. | Ensure the downstream GPP-consuming pathway is active and not rate-limiting. | |
| Poor Strain Growth and Instability | High metabolic burden from plasmid-based expression. | Integrate the expression cassettes into the host genome for more stable and moderate expression. |
| Depletion of essential cofactors (ATP, NADPH). | Engineer central carbon metabolism to increase the supply of ATP and NADPH.[4] | |
| Inconsistent Production Between Batches | Plasmid instability. | Use selection markers and ensure consistent selective pressure. Consider genomic integration for long-term stability. |
| Variability in culture conditions. | Standardize media composition, pH, temperature, and aeration for all fermentations. |
Data Presentation
Table 1: Effect of Overexpressing Key Pathway Enzymes on Terpenoid Production
| Host Organism | Engineered Enzyme(s) | Target Product | Titer Improvement | Reference |
| E. coli | DXP synthase (dxs) | Lycopene | Dramatic increase in pigmentation | [10] |
| E. coli | dxs and idi | Isoprene | 4.8-fold increase | [4] |
| S. cerevisiae | Truncated HMG-CoA reductase (tHMGR) | Limonene | 22.49 mg/L produced | [6] |
| S. cerevisiae | IPP isomerase (IDI1) | Sabinene | 300% increase | [6] |
| S. cerevisiae | GGPPS-TS fusion, tHMG1, ERG20 | Taxadiene | 528 mg/L produced | [11] |
Experimental Protocols
Protocol 1: Quantification of GPP by LC-MS/MS
This protocol provides a general framework for the quantification of GPP in microbial cell extracts.
1. Sample Preparation: a. Quench metabolism by rapidly cooling cell cultures in a dry ice/ethanol bath. b. Pellet cells by centrifugation at 4°C. c. Extract metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water). d. Centrifuge to remove cell debris and collect the supernatant. e. Dry the supernatant under vacuum and resuspend in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or ammonium bicarbonate) and an organic solvent (e.g., methanol or acetonitrile). b. Mass Spectrometry Detection:
- Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for pyrophosphates.
- Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The transition for GPP is typically m/z 313 -> 79/159.
Protocol 2: 13C-Metabolic Flux Analysis
This protocol outlines the key steps for assessing metabolic flux through the isoprenoid biosynthesis pathways.[12][13][14][15]
1. Isotopic Labeling: a. Cultivate your engineered strain in a defined medium containing a 13C-labeled carbon source (e.g., [1-13C]glucose or [U-13C]glucose).[15] b. Harvest cells at metabolic and isotopic steady-state.
2. Sample Processing and Analysis: a. Hydrolyze biomass to obtain proteinogenic amino acids. b. Analyze the mass isotopomer distribution of the amino acids using GC-MS.
3. Flux Calculation: a. Use a metabolic model of your host organism's central carbon metabolism. b. Utilize software (e.g., INCA, METRAN) to fit the labeling data to the model and calculate the intracellular metabolic fluxes. This will reveal the carbon flow through the MEP and/or MVA pathways towards GPP.[12][13]
Visualizations
Caption: Overview of the MVA and MEP pathways for GPP biosynthesis.
Caption: Troubleshooting workflow for low GPP production.
Caption: General experimental workflow for GPP production.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Network analysis of the MVA and MEP pathways for isoprenoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering strategies to overcome precursor limitations in isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]
- 5. Construction and Optimization of Mevalonate Pathway for Production of Isoprenoids in Escherichia coli [escholarship.org]
- 6. Frontiers | Recent Advances on Feasible Strategies for Monoterpenoid Production in Saccharomyces cerevisiae [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of isoprene production in Escherichia coli by rational optimization of RBSs and key enzymes screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E. coli Expression of GPP Synthase
This technical support center provides troubleshooting guidance for researchers encountering plasmid instability and other expression issues when producing geranyl pyrophosphate (GPP) synthase in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: We are observing a progressive loss of our GPP synthase expression plasmid over time, even with antibiotic selection. What could be the cause?
A1: This phenomenon, known as plasmid instability, is common when expressing proteins that impose a "metabolic burden" on the host cell.[1][2][3] The expression of GPP synthase can lead to several stress factors:
-
Toxicity of the protein or product: The accumulation of GPP synthase or its product, geranyl pyrophosphate (GPP), may be toxic to E. coli, creating a strong selective pressure for cells that lose the plasmid.
-
Metabolic drain: The high demand for amino acids, ATP, and other cellular resources to synthesize the recombinant protein can slow down essential cellular processes, including replication.[2][3] Cells that lose the plasmid can redirect these resources to growth and division, allowing them to outcompete plasmid-bearing cells.[4]
-
Imbalance in metabolic pathways: Inappropriate expression levels of GPP synthase can lead to metabolic imbalances, which in turn can cause decreased cell growth and plasmid instability.[5][6][7]
Q2: Our GPP synthase expression levels are very low or non-existent, despite confirming the integrity of the plasmid. What are the likely reasons?
A2: Low or no expression can stem from several factors, often related to the toxicity of GPP synthase and the cell's response to it:
-
Basal ("leaky") expression: Even without an inducer, low-level transcription from the promoter can produce enough toxic protein to inhibit cell growth or kill the cells before you induce expression.[8][9]
-
Codon bias: The codon usage of your GPP synthase gene may not be optimal for E. coli's translational machinery.[10][11][12][13] This can lead to translational stalling, premature termination, and misincorporation of amino acids.[12]
-
mRNA instability: The secondary structure of the mRNA transcript can affect its stability and the efficiency of translation initiation.[11]
-
Protein degradation: E. coli possesses proteases that can degrade foreign proteins, especially if they are misfolded.[14]
Q3: We observe good initial expression of GPP synthase, but the cell culture suddenly lyses or stops growing after induction. Why is this happening?
A3: This is a strong indication of protein toxicity. The overexpression of GPP synthase or the accumulation of its product, GPP, is likely reaching a critical toxic threshold that triggers cell death. This can be due to the inherent properties of the enzyme or its effect on cellular metabolism.
Q4: How can we improve the stability of our GPP synthase expression plasmid?
A4: Several strategies can be employed to enhance plasmid stability:
-
Vector Choice:
-
Lower copy number plasmids: Using plasmids with lower copy numbers can reduce the metabolic burden on the host cells.[9]
-
Tightly regulated promoters: Promoters like the arabinose-inducible araBAD promoter offer tighter control over basal expression compared to some T7-based systems.[9][15]
-
Inclusion of stability elements: Some plasmids contain sequences like the cer site, which helps resolve plasmid multimers and ensures proper segregation during cell division.[16]
-
-
Host Strain Selection:
-
Strains for toxic proteins: Strains like C41(DE3) and C43(DE3) have mutations that allow them to tolerate toxic proteins better than their parent strain, BL21(DE3).[14][15] BL21-AI strains, which have the T7 RNA polymerase under the control of the tightly regulated araBAD promoter, are also a good option.[15]
-
Strains with additional tRNAs: To address codon bias, strains like Rosetta™ or BL21-CodonPlus® carry a second plasmid that supplies tRNAs for codons that are rare in E. coli.[14][17]
-
-
Culture Conditions:
-
Lower induction temperature: Reducing the temperature (e.g., to 15-25°C) after induction slows down protein synthesis, which can promote proper folding and reduce toxicity.[9][18]
-
Reduced inducer concentration: Using the lowest effective concentration of the inducer (e.g., IPTG) can help to control the rate of protein production and avoid overwhelming the cell.[9]
-
Media composition: Supplementing the media with 1% glucose can help to further repress leaky expression from the lac promoter.[9]
-
Troubleshooting Guides
Issue 1: Low or No GPP Synthase Expression
| Potential Cause | Recommended Solution | Experimental Protocol |
| Codon Bias | Synthesize a new version of the GPP synthase gene with codons optimized for E. coli.[10][11][19] Alternatively, use an E. coli strain that expresses rare tRNAs (e.g., Rosetta™, BL21-CodonPlus®).[14] | Codon Optimization Analysis |
| Leaky Expression/Toxicity | Use a more tightly regulated expression system (e.g., pBAD promoter in BL21-AI cells).[15] Switch to a host strain designed for toxic proteins (e.g., C41(DE3), C43(DE3)).[14][15] Add 1% glucose to the growth medium before induction to repress basal expression from lac-based promoters.[9] | Comparative Expression Study in Different Strains |
| mRNA Instability | Analyze the 5' end of your mRNA for strong secondary structures that might inhibit ribosome binding. Re-design the gene sequence to minimize these structures.[11] | N/A (In silico analysis) |
| Protein Degradation | Use a protease-deficient E. coli strain, such as BL21(DE3), which lacks the Lon and OmpT proteases.[14] | N/A |
Issue 2: Plasmid Instability and Cell Death
| Potential Cause | Recommended Solution | Experimental Protocol |
| High Metabolic Burden | Switch to a lower copy number plasmid.[9] Optimize the expression level of GPP synthase by engineering the ribosomal binding site (RBS) to have a moderate translation initiation rate.[5][6][7] | Plasmid Stability Assay |
| Protein/Product Toxicity | Lower the induction temperature to 15-25°C.[9][18] Reduce the inducer (e.g., IPTG) concentration significantly.[9] Consider expressing the protein in inclusion bodies, followed by in vitro refolding.[9] | Optimization of Induction Conditions |
| Rapid Overgrowth of Plasmid-Free Cells | Ensure consistent and appropriate antibiotic concentration in the culture medium.[4] Perform fed-batch fermentation with strategies to maintain plasmid stability.[16] | Plasmid Stability Assay |
Experimental Protocols
Plasmid Stability Assay
This protocol is used to determine the percentage of cells in a population that retain the expression plasmid over several generations in the absence of selective pressure.
Materials:
-
E. coli culture harboring the GPP synthase expression plasmid.
-
Non-selective liquid medium (e.g., LB broth).
-
Non-selective agar plates (e.g., LB agar).
-
Selective agar plates (e.g., LB agar with the appropriate antibiotic).
-
Incubator, shaker, spectrophotometer, plating supplies.
Procedure:
-
Inoculate a starter culture in a selective liquid medium and grow overnight at 37°C.
-
The next morning, measure the optical density (OD600) of the overnight culture.
-
Dilute the culture into a fresh flask of non-selective liquid medium to an OD600 of ~0.05. This is Generation 0.
-
Grow the culture at the desired temperature with shaking.
-
At regular intervals (e.g., every 8-12 hours, which corresponds to several generations), take a sample from the culture.
-
For each sample, create a serial dilution series.
-
Plate a known volume of the appropriate dilutions onto both non-selective and selective agar plates.
-
Incubate the plates overnight at 37°C.
-
The next day, count the number of colonies on both types of plates.
-
Calculate the percentage of plasmid-containing cells:
-
Plasmid Stability (%) = (Number of colonies on selective plate / Number of colonies on non-selective plate) x 100
-
-
Repeat the sampling and plating for a desired number of generations (e.g., 50-100).[20][21]
Optimization of Induction Conditions
This protocol helps to determine the optimal inducer concentration and temperature to maximize soluble protein expression while minimizing toxicity.
Materials:
-
E. coli culture harboring the GPP synthase expression plasmid.
-
Selective liquid medium.
-
Inducer stock solution (e.g., IPTG).
-
Incubators/shakers set to different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).
-
SDS-PAGE equipment and reagents.
Procedure:
-
Inoculate a starter culture and grow overnight.
-
Inoculate several larger cultures with the overnight starter and grow them to mid-log phase (OD600 ~0.6-0.8).
-
Divide the cultures into groups for different temperatures.
-
Within each temperature group, induce the cultures with a range of final inducer concentrations (e.g., 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM IPTG). Include an uninduced control.
-
Incubate the cultures for a set period (e.g., 4 hours for 37°C, overnight for lower temperatures).
-
After induction, harvest the cells by centrifugation.
-
Lyse the cells and separate the soluble and insoluble fractions.
-
Analyze the protein expression levels in both fractions for each condition using SDS-PAGE and Coomassie staining or Western blotting.
-
Identify the temperature and inducer concentration that yield the highest amount of soluble GPP synthase with the least impact on cell growth.[22]
Visualizations
Caption: Troubleshooting workflow for GPP synthase expression issues.
Caption: The impact of metabolic burden on plasmid instability.
References
- 1. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. "Metabolic burden" explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing plasmid stability of Escherichia coli using the Continuously Operated Shaken BIOreactor System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geranyl diphosphate synthase: an important regulation point in balancing a recombinant monoterpene pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. researchgate.net [researchgate.net]
- 8. How can I express toxic protein in E. coli? [qiagen.com]
- 9. biologicscorp.com [biologicscorp.com]
- 10. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Codon Preference Optimization Increases Prokaryotic Cystatin C Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 15. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 16. Efficient strategies to enhance plasmid stability for fermentation of recombinant Escherichia coli harboring tyrosine phenol lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. biomatik.com [biomatik.com]
- 19. researchgate.net [researchgate.net]
- 20. Plasmid stability assays. [bio-protocol.org]
- 21. 2.4. Plasmids stability testing [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
Geranyl Diphosphate Synthase (GPPS) Kinetics: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding substrate inhibition in geranyl diphosphate synthase (GPPS) kinetics. It is designed for researchers, scientists, and drug development professionals encountering specific issues during their experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during GPPS kinetic assays in a question-and-answer format.
Question 1: My enzyme assay shows very low or no activity. What are the potential causes?
Answer: Low or absent enzyme activity is a frequent issue with several possible causes. Systematically check the following factors:
-
Enzyme Integrity:
-
Storage and Handling: Enzymes can lose activity if stored improperly or subjected to multiple freeze-thaw cycles. Always store GPPS at its recommended temperature (typically -70°C or -20°C with glycerol) and avoid repeated temperature fluctuations.[1][2][3]
-
Enzyme Concentration: The enzyme concentration in the assay might be too low to produce a measurable signal. Verify the protein concentration and consider using a higher concentration if necessary.[2]
-
-
Assay Conditions:
-
Temperature and pH: Enzymes have optimal temperature and pH ranges. Ensure your assay buffer is at the correct pH and the incubation temperature is appropriate (often 30°C, 31°C, or 37°C).[4][5] Using ice-cold buffers can significantly slow down or inhibit enzyme activity.[1]
-
Cofactors: Prenyltransferases like GPPS require a divalent cation, typically magnesium (Mg²⁺), for activity.[4][5] Ensure that MgCl₂ is present in your reaction buffer at the correct concentration (e.g., 2-10 mM).
-
-
Reagents and Substrates:
-
Component Integrity: Ensure all assay components (substrates, cofactors, buffers) have not expired and were thawed completely and mixed gently before use.[6]
-
Substrate Degradation: The allylic diphosphate substrates (DMAPP, GPP, FPP) are labile. Use fresh or properly stored substrate stocks.
-
Omission of a Component: Double-check your protocol to ensure a critical component, such as a substrate or cofactor, was not accidentally omitted from the reaction mixture.[6]
-
Question 2: My kinetic data looks unusual. At high substrate concentrations, the reaction rate decreases. Is this substrate inhibition?
Answer: Yes, a decrease in enzyme velocity at high substrate concentrations is the characteristic sign of substrate inhibition.[7] This phenomenon occurs in about 25% of known enzymes.[8]
-
Mechanism: Substrate inhibition is often caused by the binding of more than one substrate molecule to the enzyme. This can lead to the formation of an unproductive enzyme-substrate complex.[7][8] In some cases, the second substrate molecule may bind to the enzyme-product complex, blocking the release of the product.[8]
-
Data Analysis: This type of data will not fit the standard Michaelis-Menten model. You must use a specific substrate inhibition model for nonlinear regression analysis to determine the kinetic parameters Vmax, Km, and Ki (the inhibition constant for the substrate).[7]
-
Confirmation: To confirm substrate inhibition, you need to collect data over a wide range of substrate concentrations, ensuring you have data points well below the Km and well above the concentration that gives the maximal rate.[7]
Question 3: My results are inconsistent and not reproducible between experiments. What should I check?
Answer: Lack of reproducibility can be frustrating and often points to subtle variations in experimental execution.
-
Pipetting and Dilutions: Inaccurate pipetting, especially of small volumes, is a major source of error. Ensure your pipettes are calibrated and use proper technique.[6] When preparing serial dilutions of your enzyme or substrates, ensure thorough mixing at each step.[9]
-
Sample Preparation: If using cell or tissue lysates, ensure homogenization is complete and uniform across all samples.[6] Inconsistent sample preparation can lead to variable readings.[1]
-
Instrument Settings: Verify that the spectrophotometer or plate reader is set to the correct wavelength and that filter settings are appropriate for your assay type (e.g., clear plates for colorimetric assays, black plates for fluorescence).[1][6]
-
Evaporation: In microplate-based assays, evaporation from wells, particularly on the edges, can concentrate reagents and lead to inconsistent readings. Use plate sealers or ensure the instrument maintains a consistent temperature.[1]
-
Reagent Preparation: Always prepare fresh reaction mixes immediately before use.[6] Components left at room temperature for extended periods can degrade.
Frequently Asked Questions (FAQs)
Question 1: What is the general mechanism of the this compound Synthase (GPPS) reaction?
Answer: this compound synthase (GPPS) is a type of prenyltransferase. It catalyzes the condensation of an allylic diphosphate, dimethylallyl diphosphate (DMAPP), with one molecule of isopentenyl diphosphate (IPP) to form the C10 product, this compound (GPP).[4] Other related enzymes, like farnesyl diphosphate synthase (FPPS) and geranylthis compound synthase (GGPPS), catalyze further chain elongations to produce FPP (C15) and GGPP (C20), respectively.[10][11] The reaction proceeds via an ionization-condensation-elimination mechanism.[10]
Question 2: What are the essential components of an in vitro GPPS assay?
Answer: A typical in vitro assay for GPPS activity contains the following components:
-
Enzyme: Purified recombinant or native GPPS.
-
Substrates: Dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP). For GGPPS, the substrates are farnesyl diphosphate (FPP) and IPP.[10]
-
Buffer: A suitable buffer to maintain pH, such as Mopso (pH 7.0) or Tris-HCl (pH 7.5-7.7).[4][5]
-
Divalent Cation: Magnesium chloride (MgCl₂) is an essential cofactor.[4]
-
Reducing Agent (Optional but recommended): Dithiothreitol (DTT) is often included to maintain a reducing environment.[4]
-
Detection System: A method to quantify product formation or substrate consumption. This can be a radioactivity-based assay using radiolabeled IPP or a spectrophotometric assay that measures the release of pyrophosphate (PPi).[4][12][13]
Question 3: Besides the substrate, can the product also inhibit GPPS?
Answer: Yes, product inhibition is a known regulatory mechanism for this class of enzymes. For example, geranylthis compound (GGPP), the product of GGPPS, can bind to an additional site on the enzyme and inhibit its activity.[10] This is a form of feedback regulation within the isoprenoid biosynthetic pathway.
Quantitative Data Presentation
The following table summarizes representative kinetic parameters for prenyltransferases. Note that these values can vary significantly depending on the specific enzyme source, purity, and assay conditions.
| Enzyme | Substrate(s) | Parameter | Value | Conditions | Source |
| Human GGPPS | FPP, IPP | Km (FPP) | ~20 µM | pH 7.5, 37°C | [5] |
| Human GGPPS | FPP, IPP | Km (IPP) | ~40 µM | pH 7.5, 37°C | [5] |
| General Enzyme | Substrate (S) | Km | Substrate concentration at ½ Vmax | Varies | [7] |
| General Enzyme | Substrate (S) | Vmax | Maximum reaction velocity | Varies | [7] |
| General Enzyme | Substrate (S) | Ki | Dissociation constant for inhibitory substrate binding | Varies | [7] |
Experimental Protocols & Visualizations
Protocol: Spectrophotometric Assay for GPPS/GGPPS Activity
This protocol is adapted from a method for quantifying pyrophosphate (PPi) release, which is a product of the synthase reaction.[12][13]
-
Reagent Preparation:
-
Assay Buffer: Prepare a 2X stock of the assay buffer (e.g., 50 mM Mopso, pH 7.0, 20 mM MgCl₂, 2 mM DTT).
-
Substrate Stocks: Prepare concentrated stocks of the allylic substrate (DMAPP, GPP, or FPP) and IPP in an appropriate buffer. Determine the precise concentration spectrophotometrically.
-
Enzyme Dilution: Prepare a working dilution of purified GPPS/GGPPS in 1X assay buffer. Keep on ice.
-
-
Reaction Setup (96-well plate format):
-
To each well, add 50 µL of 2X assay buffer.
-
Add varying concentrations of the substrate for which you are determining the Km. Keep the other substrate at a fixed, saturating concentration.
-
Add water to bring the volume to 90 µL.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of the diluted enzyme solution to each well.
-
Mix gently and incubate for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction & Detect PPi:
-
Stop the reaction according to the PPi detection kit manufacturer's instructions (e.g., by adding a specific reagent).
-
Add the detection reagents that generate a colorimetric or fluorescent signal in proportion to the amount of PPi released.
-
Incubate as required by the detection kit.
-
-
Data Acquisition and Analysis:
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Create a standard curve using a known concentration of PPi.
-
Convert the readings to the amount of product formed (nmol) per unit time.
-
Plot the reaction velocity against substrate concentration and fit the data to the appropriate kinetic model (e.g., Michaelis-Menten or Substrate Inhibition) using software like GraphPad Prism.[7]
-
Diagrams
Caption: Position of GPPS and GGPPS in the isoprenoid biosynthesis pathway.
Caption: A typical experimental workflow for a GPPS kinetic assay.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. geranylthis compound synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. docs.abcam.com [docs.abcam.com]
- 7. graphpad.com [graphpad.com]
- 8. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Molecular mechanisms linking geranylthis compound synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The functional evolution of architecturally different plant this compound synthases from geranylthis compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple In Vitro Assay to Measure the Activity of Geranylthis compound Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple In Vitro Assay to Measure the Activity of Geranylthis compound Synthase and Other Short-Chain Prenyltransferases | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Chromatographic Analysis of Geranyl Diphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor retention of geranyl diphosphate (GPP) on reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (GPP) not retaining on my C18 column?
A1: this compound is a highly polar molecule due to its negatively charged diphosphate group at physiological pH. Standard reverse-phase columns, such as C18, primarily retain analytes through hydrophobic interactions. Given that GPP has a significant hydrophilic character, it exhibits weak interaction with the non-polar stationary phase, leading to poor or no retention and elution at or near the solvent front.
Q2: How can I increase the retention of GPP on my reverse-phase system?
A2: The most effective strategy to enhance GPP retention on a reverse-phase column is through ion-pair chromatography. This technique involves adding an ion-pairing reagent to the mobile phase. This reagent forms a neutral, hydrophobic complex with the charged GPP molecule, which can then be retained by the non-polar stationary phase.[1][2] Additionally, optimizing the mobile phase composition, such as reducing the organic solvent content and adjusting the pH, can also contribute to improved retention.[3]
Q3: What are suitable ion-pairing reagents for GPP analysis?
A3: For anionic compounds like GPP, cationic ion-pairing reagents are used.[4] Common choices include quaternary ammonium salts such as tetrabutylammonium (TBA) salts (e.g., tetrabutylammonium phosphate or tetrabutylammonium hydroxide).[2][5][6] The alkyl chain length of the ion-pairing reagent can be adjusted to fine-tune the retention; longer chains generally lead to increased retention.[7]
Q4: Will ion-pairing reagents affect my mass spectrometry (MS) analysis?
A4: Yes, many common ion-pairing reagents, like phosphate salts, are non-volatile and can cause ion suppression and contamination of the MS source. If MS detection is required, it is crucial to use volatile ion-pairing reagents and mobile phase buffers. Volatile options include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) paired with a volatile acid like acetic acid or formic acid to form triethylammonium acetate (TEAA) or similar ion-pairing agents in the mobile phase.
Q5: Are there alternative chromatographic techniques if I want to avoid ion-pairing reagents?
A5: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique well-suited for the retention of very polar compounds like GPP.[8][9] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. However, developing a robust HILIC method can sometimes be more complex than an ion-pair RP-HPLC method.
Troubleshooting Guide for Poor GPP Retention
This guide provides a systematic approach to troubleshooting and resolving poor retention of this compound in reverse-phase HPLC.
Problem: this compound (GPP) elutes in the void volume or shows very low retention time.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor GPP retention in RP-HPLC.
Data Presentation: Impact of Method on GPP Retention
The following table summarizes the expected retention behavior of GPP under different chromatographic conditions.
| Condition ID | Stationary Phase | Mobile Phase A | Mobile Phase B | Ion-Pairing Reagent | Expected GPP Retention Time (min) | Comments |
| 1 | C18 | 100 mM Ammonium Acetate, pH 7.0 | Acetonitrile | None | ~1.5 - 2.5 | Very poor retention, elutes near the solvent front. |
| 2 | C18 | 25 mM NH4HCO3 | Acetonitrile | Ammonium Bicarbonate (weak ion-pairing effect) | ~5 - 8 | Modest improvement in retention.[10][11] |
| 3 | C18 | 50 mM KH2PO4, pH 6.5 | Methanol | 5 mM Tetrabutylammonium Phosphate | ~12 - 18 | Significant increase in retention due to strong ion-pairing. |
| 4 | C18 | 100 mM Triethylammonium Acetate (TEAA), pH 7.0 | Acetonitrile | Triethylammonium Acetate | ~10 - 15 | Good retention and compatible with MS detection. |
Experimental Protocol: Ion-Pair RP-HPLC for GPP
This protocol provides a starting point for the analysis of this compound using ion-pair reverse-phase HPLC.
1. Materials and Reagents
-
This compound (GPP) standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Tetrabutylammonium phosphate (or other suitable ion-pairing reagent)
-
Ammonium acetate or potassium dihydrogen phosphate (for buffer preparation)
-
Acetic acid or phosphoric acid (for pH adjustment)
2. Instrument and Column
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous with Ion-Pairing Reagent):
-
Prepare a 100 mM ammonium acetate solution in HPLC-grade water.
-
Add the chosen ion-pairing reagent to a final concentration of 5-10 mM (e.g., 5 mM tetrabutylammonium phosphate).
-
Adjust the pH to 6.5 - 7.5 with an appropriate acid or base.
-
Filter the mobile phase through a 0.45 µm filter.
-
-
Mobile Phase B (Organic):
-
HPLC-grade acetonitrile.
-
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (if no chromophore is present, MS detection is preferred)
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 35 | 95 | 5 |
5. Column Equilibration
-
It is critical to adequately equilibrate the column with the ion-pairing mobile phase.[12] Flush the column with the initial mobile phase conditions (95% A, 5% B) for at least 30-60 minutes, or until a stable baseline is achieved, before the first injection. When using ion-pairing reagents for the first time on a column, a longer equilibration period may be necessary.
References
- 1. itwreagents.com [itwreagents.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
Technical Support Center: Minimizing FPP Formation by Mutant FPP Synthases
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with mutant Farnesyl Pyrophosphate (FPP) synthases aimed at minimizing FPP production.
Troubleshooting Guides
This section addresses common problems encountered during the expression, purification, and characterization of mutant FPP synthases.
Guide 1: Low or No Enzyme Activity
Symptom: After purification, your mutant FPP synthase shows significantly lower activity than expected, or no activity at all.
| Potential Cause | Troubleshooting Steps | Rationale |
| Protein Misfolding/Insolubility | 1. Lower the expression temperature (e.g., 18-25°C) and induction time. 2. Co-express with molecular chaperones (e.g., GroEL/GroES). 3. Check the soluble and insoluble fractions on an SDS-PAGE gel. If the protein is in the insoluble fraction, refer to Guide 2. | Mutations can destabilize the protein, leading to misfolding and aggregation, especially at high expression levels and temperatures. Chaperones can assist in proper folding. |
| Incorrect Buffer Conditions | 1. Verify the pH and buffer composition. A common buffer is Tris-HCl or HEPES at pH 7.0-8.0. 2. Ensure the presence of a reducing agent like DTT or β-mercaptoethanol (typically 1-5 mM). 3. Confirm the presence of the required divalent cation, usually MgCl₂ (1-10 mM). | FPP synthases are sensitive to pH and require a reducing environment to prevent oxidation. Divalent cations are essential for substrate binding and catalysis. |
| Inactive Enzyme Preparation | 1. Purify the protein quickly and on ice to minimize degradation. 2. Add protease inhibitors during cell lysis. 3. Flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. | Mutant proteins can be more susceptible to proteolysis and degradation. Proper storage is critical for maintaining activity. |
| Substrate Degradation | 1. Use freshly prepared or properly stored (at -20°C or -80°C) substrate stocks (IPP and DMAPP). 2. Verify the concentration of your substrate stocks. | The pyrophosphate moieties of the substrates are prone to hydrolysis, which will reduce the effective substrate concentration and lead to lower apparent activity. |
Guide 2: Protein is Insoluble (Inclusion Bodies)
Symptom: Your mutant FPP synthase is expressed but is found predominantly in the insoluble fraction after cell lysis.
| Potential Cause | Troubleshooting Steps | Rationale |
| High Rate of Protein Synthesis | 1. Lower the induction temperature to 18-25°C. 2. Reduce the inducer concentration (e.g., IPTG). 3. Use a weaker promoter for expression. | A slower rate of protein synthesis can give the polypeptide chain more time to fold correctly, increasing the proportion of soluble protein. |
| Improper Protein Folding | 1. Co-express with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE). 2. Fuse the synthase to a solubility-enhancing tag (e.g., Maltose Binding Protein (MBP) or NusA). | Chaperones can actively assist in the folding of the mutant protein. Large soluble tags can often improve the solubility of their fusion partners. |
| Sub-optimal Lysis Buffer | 1. Add non-ionic detergents (e.g., 0.1% Triton X-100) to the lysis buffer. 2. Include additives like glycerol (5-10%) or L-arginine to stabilize the protein. | These additives can help to solubilize the protein and prevent aggregation during the purification process. |
Guide 3: Incorrect Product Distribution (Too much FPP)
Symptom: Your mutant FPP synthase, designed to produce shorter-chain products like GPP, is still producing a significant amount of FPP.
| Potential Cause | Troubleshooting Steps | Rationale |
| Sub-optimal Mutation Strategy | 1. Re-evaluate the location of the mutation. Residues at the 4th and 5th position before the first aspartate-rich motif (FARM) are critical for determining product chain length.[1][2] 2. Consider introducing bulkier amino acids (e.g., Tryptophan, Tyrosine) to physically block the active site from accommodating the growing isoprenoid chain beyond GPP.[3][4] | The size and shape of the active site pocket directly influence the length of the final product.[3] Mutations that reduce the volume of this pocket can favor the release of shorter products. |
| Substrate Concentrations | 1. Vary the ratio of IPP to the allylic substrate (DMAPP). Higher concentrations of IPP can sometimes drive the reaction towards longer products.[1] 2. Perform kinetic analysis to determine the Kₘ for both substrates for your mutant. | The relative concentrations of substrates can influence the product distribution, especially if the mutation has altered the enzyme's affinity for its substrates. |
| Assay Conditions | 1. Ensure the reaction time is within the linear range. Overly long incubation times can lead to the accumulation of the thermodynamically favored FPP product. 2. Analyze product distribution at multiple time points to understand the reaction progress. | It is important to measure the initial rate of product formation to accurately reflect the enzyme's intrinsic product specificity. |
Frequently Asked Questions (FAQs)
Q1: Which mutations are known to shift FPP synthase product specificity towards GPP?
A1: Several studies have shown that mutating specific residues in the FPP synthase active site can increase the production of GPP relative to FPP. A common strategy is to introduce bulky amino acids near the "floor" of the active site to prevent the binding and elongation of GPP. Key residues are often located at the 4th and 5th position upstream of the highly conserved First Aspartate-Rich Motif (FARM).[1][2] For example, in avian FPP synthase, mutations like A116W and N144W were shown to strongly discriminate against the binding of GPP, leading to its accumulation as the final product.[4] In Leishmania major FPPS, a T164Y substitution resulted in the production of both GPP and FPP.[3]
Q2: How can I accurately quantify the ratio of GPP to FPP produced by my mutant enzyme?
A2: The most common methods for separating and quantifying GPP and FPP are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC: Reversed-phase HPLC (RP-HPLC) can be used to separate the different prenyl pyrophosphates.[5][6] The products can be detected by UV absorbance if they contain a chromophore, or more commonly by radiolabeling one of the substrates (e.g., [¹⁴C]IPP) and using a radioactivity detector.
-
GC-MS: For GC-MS analysis, the pyrophosphate groups must first be removed by enzymatic hydrolysis (e.g., with alkaline phosphatase) to yield the corresponding alcohols (geraniol from GPP, farnesol from FPP).[7][8][9] These more volatile alcohols can then be extracted and analyzed by GC-MS.[7][9]
Q3: My mutant FPP synthase has a very high Kₘ for its substrates compared to the wild-type. What does this mean?
A3: A higher Michaelis constant (Kₘ) indicates that the enzyme has a lower affinity for that substrate. It is common for mutations that alter product specificity to also affect substrate binding.[10] This often results in a decrease in the overall catalytic efficiency (kcat/Kₘ) of the enzyme.[10] When designing experiments, you may need to use higher substrate concentrations to achieve a saturating reaction rate for a mutant with a high Kₘ.
Q4: Can I convert an FPP synthase into a Geranylgeranyl Diphosphate (GGPP) synthase?
A4: Yes, this has been achieved through mutagenesis. By modifying residues that define the product chain length, FPP synthases can be engineered to produce the longer C20 product, GGPP. For example, in Bacillus stearothermophilus FPP synthase, mutations such as Y81H were shown to be effective in converting the enzyme into a GGPP synthase.[11] This suggests that the aromatic ring of tyrosine at this position acts as a "blocker" that prevents chain elongation beyond FPP.[11]
Data Presentation
Table 1: Kinetic Parameters of Wild-Type and Mutant FPP Synthases
This table summarizes kinetic data for various FPP synthase mutants, illustrating how specific mutations can affect substrate affinity and catalytic activity.
| Enzyme | Mutation | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Product(s) | Reference |
| Human FPPS | Wild-Type | GPP | 1.1 ± 0.1 | 0.38 ± 0.01 | 3.5 x 10⁵ | FPP | [10] |
| Human FPPS | Y204A | GPP | 1.3 ± 0.2 | 0.011 ± 0.001 | 8.5 x 10³ | FPP | [10] |
| Human FPPS | T201S | GPP | 0.5 ± 0.1 | 0.027 ± 0.001 | 5.4 x 10⁴ | FPP | [10] |
| B. stearothermophilus FPPS | Wild-Type | DMAPP | 7.7 | 4.8 | 6.2 x 10⁵ | FPP | [11] |
| B. stearothermophilus FPPS | Y81H | DMAPP | 34 | 0.09 | 2.6 x 10³ | FPP, GGPP | [11] |
| L. major FPPS | Wild-Type | GPP | 1.8 ± 0.2 | 1.4 ± 0.1 | 7.8 x 10⁵ | FPP | [3] |
| L. major FPPS | T164Y | GPP | 2.5 ± 0.3 | 0.3 ± 0.02 | 1.2 x 10⁵ | GPP, FPP | [3] |
Note: Kinetic parameters can vary depending on assay conditions. The data presented here is for comparative purposes.
Table 2: Product Distribution of FPP Synthase Mutants
This table shows how mutations can alter the final product distribution of FPP synthase.
| Enzyme | Mutation | % GPP | % FPP | % GGPP | Reference |
| B. stearothermophilus FPPS | Wild-Type | - | >95% | <5% | [11] |
| B. stearothermophilus FPPS | Y81H | - | 40% | 60% | [11] |
| B. stearothermophilus FPPS | V157A | - | 75% | 25% | [11] |
| L. major FPPS | Wild-Type | <5% | >95% | - | [3] |
| L. major FPPS | T164Y | ~50% | ~50% | - | [3] |
Experimental Protocols
Protocol 1: FPP Synthase Activity Assay (Radiochemical Method)
This protocol is a standard method for measuring FPP synthase activity using radiolabeled isopentenyl pyrophosphate (IPP).[12]
Materials:
-
Purified mutant FPP synthase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Substrates: Dimethylallyl pyrophosphate (DMAPP) or Geranyl pyrophosphate (GPP), [¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]IPP)
-
Quenching Solution: 6 M HCl
-
Extraction Solvent: 1-Butanol saturated with water
-
Scintillation fluid and vials
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, the allylic substrate (DMAPP or GPP, e.g., 50 µM), and [¹⁴C]IPP (e.g., 50 µM).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified mutant FPP synthase (e.g., 100 ng).
-
Incubate for a defined period (e.g., 10-30 minutes) ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 6 M HCl. This will also hydrolyze the pyrophosphate esters to their corresponding alcohols.
-
Incubate at 37°C for 30 minutes to ensure complete hydrolysis.
-
Extract the radioactive products by adding 1-butanol, vortexing, and centrifuging to separate the phases. The longer-chain alcohol products will partition into the organic phase, while the unreacted [¹⁴C]IPP will remain in the aqueous phase.
-
Transfer an aliquot of the organic (top) layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]IPP.
Protocol 2: Product Analysis by GC-MS
This protocol describes the preparation and analysis of FPP synthase products by Gas Chromatography-Mass Spectrometry.[7][9]
Materials:
-
Completed FPP synthase reaction mixture
-
Alkaline Phosphatase
-
Hydrolysis Buffer: e.g., 100 mM Glycine (pH 10.5), 1 mM ZnCl₂
-
Extraction Solvent: n-Hexane or tert-Butyl methyl ether (TBME)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Following the enzymatic reaction (Protocol 1, steps 1-4, but without quenching with HCl), add alkaline phosphatase and Hydrolysis Buffer to the reaction mixture.
-
Incubate at 37°C for 1-2 hours to dephosphorylate the prenyl pyrophosphate products (GPP, FPP) to their corresponding alcohols (geraniol, farnesol).
-
Extract the alcohols by adding an equal volume of hexane or TBME, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully collect the organic (top) layer and transfer it to a new tube. Repeat the extraction 2-3 times and pool the organic extracts.
-
Dry the pooled organic phase over a small amount of anhydrous sodium sulfate.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
Analyze a 1 µL aliquot by GC-MS. Use a temperature gradient program to separate geraniol and farnesol.
-
Identify the products by comparing their retention times and mass spectra to authentic standards. Quantify the products by integrating the peak areas.
Visualizations
Caption: The Isoprenoid Biosynthesis Pathway highlighting the central role of FPP Synthase.
Caption: Experimental workflow for characterizing mutant FPP synthases.
Caption: Troubleshooting decision tree for low enzyme activity.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. researchgate.net [researchgate.net]
- 3. Identifying structural determinants of product specificity in Leishmania major farnesyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Functional characterization and transcriptional activity analysis of Dryopteris fragrans farnesyl diphosphate synthase genes [frontiersin.org]
- 7. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. datapdf.com [datapdf.com]
- 10. researchgate.net [researchgate.net]
- 11. Conversion from farnesyl diphosphate synthase to geranylthis compound synthase by random chemical mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to Geranyl Diphosphate and Farnesyl Diphosphate in Protein Prenylation
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
In the intricate landscape of post-translational modifications, protein prenylation stands out as a critical mechanism governing protein localization, function, and signaling. This process involves the covalent attachment of isoprenoid lipids to cysteine residues of target proteins. The two primary isoprenoid donors in this pathway are the 15-carbon farnesyl diphosphate (FPP) and the 20-carbon geranylgeranyl diphosphate (GGPP). While structurally similar, the subtle difference in their isoprenoid chain length dictates their utilization by distinct enzymes and modification of different protein substrates, leading to divergent biological outcomes. This guide provides a detailed comparison of this compound (GPP), a precursor to FPP and GGPP, and FPP in the context of protein prenylation, supported by experimental data and detailed protocols.
Introduction to Isoprenoid Diphosphates in Prenylation
Protein prenylation is catalyzed by a family of enzymes known as protein prenyltransferases. The two major classes of these enzymes are protein farnesyltransferase (FTase) and protein geranylgeranyltransferase type I (GGTase-I).[1] These enzymes exhibit a high degree of specificity for both their isoprenoid diphosphate substrate and their target protein substrate.[1]
-
This compound (GPP): A 10-carbon isoprenoid diphosphate that serves as a key intermediate in the mevalonate pathway. It is the precursor for the synthesis of both FPP and GGPP. While not a direct donor for protein prenylation by FTase or GGTase-I in most characterized systems, its cellular levels can influence the pools of FPP and GGPP available for these modifications.
-
Farnesyl Diphosphate (FPP): A 15-carbon isoprenoid diphosphate that is the preferred substrate for FTase.[2] Farnesylation is crucial for the function of several key signaling proteins, most notably members of the Ras superfamily of small GTPases.[2]
-
Geranylthis compound (GGPP): A 20-carbon isoprenoid diphosphate that is the preferred substrate for GGTase-I.[2] Geranylgeranylation is essential for the function of other small GTPases, including members of the Rho, Rac, and Rap families.[3]
The selection of either FPP or GGPP by the respective prenyltransferase is a critical determinant of which downstream signaling pathways are activated.
Enzymatic Specificity and Kinetic Parameters
The substrate specificity of FTase and GGTase-I is a key aspect of their biological function. While each enzyme has a preferred isoprenoid diphosphate substrate, some level of cross-reactivity has been observed, particularly under experimental conditions or when the cellular concentrations of the isoprenoids are altered.
The kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), quantify the affinity of an enzyme for its substrate and the rate at which it can convert the substrate to product, respectively. The ratio kcat/Km represents the catalytic efficiency of the enzyme. Below is a summary of available kinetic data for human FTase and GGTase-I with FPP and GGPP.
| Enzyme | Isoprenoid Substrate | Peptide Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Human FTase | FPP | Dansyl-GCVLS | 0.37 - 46 | Apparent kcat determined | Not explicitly stated | [4] |
| Human FTase | GGPP | Dansyl-GCxx (shortened) | 10 (constant) | Varies with peptide | Varies with peptide | [5] |
| Human GGTase-I | GGPP | Dansyl-GCVLL | 1.13 | Apparent kcat determined | Not explicitly stated | [4] |
| Human GGTase-I | FPP | Dansyl-GCVLL | Data not available | Data not available | Data not available |
Note: The kinetic parameters can vary depending on the specific peptide substrate used in the assay. The data for FTase with GGPP is for non-canonical shortened peptide substrates and may not reflect the enzyme's activity with typical CaaX box-containing proteins.[5] Comprehensive kinetic data for the cross-reactivity of GGTase-I with FPP is limited in the available literature.
Signaling Pathways and Biological Roles
The prenylation of proteins by FPP or GGPP is a critical step for their localization to cellular membranes, which is often a prerequisite for their interaction with downstream effectors.
References
A Comparative Analysis of the Kinetic Properties of Plant Geranyl Diphosphate Synthases
Geranyl diphosphate (GPP) synthase (GPPS) is a critical enzyme in the isoprenoid biosynthetic pathway, catalyzing the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) to form GPP. This C10 molecule is the universal precursor for the vast class of monoterpenes, which play vital roles in plant defense, pollination, and communication. Understanding the kinetic properties of GPPS from different plant species is essential for researchers in metabolic engineering, synthetic biology, and drug development who aim to harness and manipulate the production of these valuable compounds.
This guide provides an objective comparison of the kinetic performance of GPP synthases from several well-characterized plant species, supported by experimental data. It details the methodologies used to obtain these data and visualizes the key metabolic and experimental frameworks.
Data Presentation: Kinetic Parameters of Plant GPP Synthases
The kinetic efficiency of an enzyme is often described by its Michaelis constant (Kₘ) and catalytic rate (k_cat). Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the enzyme's affinity for its substrate—a lower Kₘ signifies higher affinity. The turnover number, k_cat, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio k_cat/Kₘ, or catalytic efficiency, is a measure of how efficiently an enzyme converts a substrate to a product.
Below is a summary of the kinetic parameters for GPP synthases from Salvia officinalis (Sage), Phalaenopsis bellina (Orchid), and Humulus lupulus (Hop).
| Plant Species | Enzyme Form | Substrate | Kₘ (μM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) | Reference |
| Salvia officinalis | Homodimer | DMAPP | 5.8 | N/A | N/A | [1] |
| IPP | 12.0 | N/A | N/A | [1] | ||
| Phalaenopsis bellina | Homodimer (PbGDPS) | DMAPP | 11.6 | 0.44 | 3.8 x 10⁴ | [2] |
| IPP | 1.3 | 0.44 | 3.4 x 10⁵ | [2] | ||
| Humulus lupulus | LSU alone | DMAPP | 11.2 | 0.051 | 4.6 x 10³ | [3][4] |
| GPP | 3.6 | 0.088 | 2.4 x 10⁴ | [3][4] | ||
| FPP | 10.2 | 0.091 | 8.9 x 10³ | [3][4] | ||
| Heterodimer (LSU+SSU) | DMAPP | 15.4 | 0.29 | 1.9 x 10⁴ | [3][4] | |
| GPP | 43.5 | 0.31 | 7.1 x 10³ | [3][4] | ||
| FPP | 1.7 | 0.35 | 2.1 x 10⁵ | [3][4] |
Note: N/A indicates that the data was not available in the cited literature. For the heterodimeric enzyme from Hop, the interaction with the small subunit (SSU) significantly increases the k_cat and alters substrate affinity, notably increasing the catalytic efficiency for FPP as a substrate.
Signaling Pathways and Experimental Workflows
Isoprenoid Biosynthesis Pathway
GPP synthase is a key branching point in the isoprenoid pathway, which originates from the methylerythritol 4-phosphate (MEP) pathway in plastids. The GPP produced is the direct precursor for all monoterpenoids.
References
- 1. db-thueringen.de [db-thueringen.de]
- 2. The functional evolution of architecturally different plant this compound synthases from geranylthis compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Heterodimeric geranyl(geranyl)diphosphate synthase from hop (Humulus lupulus) and the evolution of monoterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Geranyl Diphosphate: Enzymatic Assay vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Geranyl diphosphate (GPP) is a critical intermediate in the biosynthesis of a vast array of isoprenoids, which are essential molecules in all domains of life. These compounds include monoterpenes, which are vital components of essential oils, as well as precursors for more complex molecules like cholesterol, steroid hormones, and carotenoids. The accurate quantification of GPP is paramount for researchers studying metabolic pathways, developing novel therapeutics targeting these pathways, and engineering organisms for the production of valuable isoprenoid-based compounds.
This guide provides a detailed comparison of two prominent analytical techniques for the quantification of GPP: a sensitive enzymatic assay and the highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. We present a comprehensive overview of their respective principles, experimental protocols, and performance characteristics to assist researchers in selecting the most appropriate method for their specific needs.
Methodology at a Glance: A Comparative Overview
The choice between an enzymatic assay and an LC-MS/MS method for GPP quantification depends on several factors, including the required sensitivity, specificity, sample matrix complexity, available instrumentation, and throughput needs. Below is a summary of the key performance parameters for each method, compiled from various validation studies.
| Performance Parameter | Enzymatic Assay (Fluorescent) | LC-MS/MS |
| Principle | Enzymatic conversion of GPP to a fluorescent product, measured by fluorescence intensity. | Chromatographic separation followed by mass spectrometric detection and quantification. |
| Specificity | High, dependent on enzyme specificity. Potential for cross-reactivity with structurally similar molecules. | Very high, based on chromatographic retention time and specific mass-to-charge ratio transitions. |
| Sensitivity (LOD/LOQ) | Lower Limit of Detection (LOD): ~5 pg (0.015 pmol)[1] | Limit of Quantification (LOQ): 0.04 ng/mL (~0.1 nM)[2] |
| Linearity | Good, typically over 2-3 orders of magnitude. | Excellent, typically over 3-4 orders of magnitude. |
| Precision (%RSD) | Typically <15% | Intra- and Inter-day precision <15%[2] |
| Accuracy (%Recovery) | Good, typically within 85-115% | Typically within 85-115%[2] |
| Sample Throughput | Moderate to High, amenable to plate-based formats. | Moderate, dependent on chromatographic run time. |
| Instrumentation | Fluorescence plate reader or HPLC with fluorescence detector. | Liquid chromatography system coupled to a tandem mass spectrometer. |
| Cost per Sample | Generally lower. | Generally higher due to instrument cost and maintenance. |
| Matrix Effects | Can be susceptible to quenching or enhancement of fluorescence. | Can be affected by ion suppression or enhancement, often correctable with internal standards. |
Visualizing the Methods: Workflow and a Key Pathway
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflow for each and the biosynthetic pathway in which GPP is a key player.
Caption: Comparative workflows of enzymatic and LC-MS/MS assays for GPP quantification.
Caption: The central role of GPP in the isoprenoid biosynthesis pathway.
Detailed Experimental Protocols
For researchers looking to implement these methods, the following sections provide detailed protocols based on published literature.
Enzymatic Assay for GPP Quantification (Fluorescent Method)
This protocol is adapted from a method for measuring GPP levels in cultured human cells.[1]
Principle: This assay relies on the enzyme farnesyl transferase (FTase), which catalyzes the transfer of a geranyl group from GPP to a fluorescently labeled (dansylated) peptide. The resulting fluorescent product is then separated by high-performance liquid chromatography (HPLC) and quantified by a fluorescence detector. The amount of the fluorescent product is directly proportional to the initial concentration of GPP in the sample.
Materials:
-
Cultured cells or tissue homogenate
-
Methanol
-
Chloroform
-
Water (HPLC grade)
-
Farnesyl transferase (FTase)
-
Dansylated peptide substrate (e.g., dansyl-GCVLS)
-
Dithiothreitol (DTT)
-
Triton X-100
-
HEPES buffer
-
Magnesium chloride (MgCl₂)
-
Zinc chloride (ZnCl₂)
-
GPP standard
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Extraction:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Lyse cells by sonication in a methanol/chloroform/water (1:2:0.8, v/v/v) solution.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the isoprenoids.
-
Dry the supernatant under a stream of nitrogen.
-
-
Enzymatic Reaction:
-
Reconstitute the dried extract in assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT, 0.1% Triton X-100).
-
Add FTase and the dansylated peptide substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., methanol).
-
-
HPLC Analysis:
-
Inject the reaction mixture into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient of an appropriate mobile phase (e.g., acetonitrile and water with a buffer) to separate the fluorescently labeled peptide.
-
Detect the fluorescent product using a fluorescence detector with appropriate excitation and emission wavelengths for the dansyl group.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of GPP through the entire assay procedure.
-
Determine the concentration of GPP in the samples by comparing their peak areas to the standard curve.
-
LC-MS/MS Method for GPP Quantification
This protocol is a generalized procedure based on several validated methods for the simultaneous analysis of isoprenoid pyrophosphates in biological samples.[2][3]
Principle: This method utilizes the high separation power of liquid chromatography to resolve GPP from other cellular components, followed by the high selectivity and sensitivity of tandem mass spectrometry for detection and quantification. GPP is ionized, and a specific precursor ion is selected and fragmented to produce a characteristic product ion. The intensity of this transition is measured and used for quantification.
Materials:
-
Cultured cells, plasma, or tissue homogenate
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium carbonate or other volatile buffer
-
Ammonium hydroxide
-
GPP standard
-
Stable isotope-labeled GPP internal standard (e.g., ¹³C-GPP or D-GPP)
-
LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Preparation:
-
For cells or tissues, perform lysis and protein precipitation using a cold organic solvent (e.g., acetonitrile/methanol/water mixture).
-
For plasma, perform protein precipitation with a cold organic solvent.
-
Spike the sample with a known amount of the stable isotope-labeled internal standard at the beginning of the sample preparation to correct for matrix effects and variations in sample processing.
-
Centrifuge to remove precipitated proteins.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a reverse-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the column and the other isoprenoids being analyzed.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Set the instrument to perform Multiple Reaction Monitoring (MRM) for GPP and its internal standard. This involves monitoring the transition of the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion.
-
Optimize the collision energy and other mass spectrometer parameters for the specific GPP transition to achieve maximum sensitivity.
-
-
Data Analysis and Quantification:
-
Generate a standard curve by analyzing a series of known concentrations of GPP standard with a constant concentration of the internal standard.
-
Plot the ratio of the peak area of the GPP MRM transition to the peak area of the internal standard MRM transition against the concentration of the GPP standard.
-
Determine the concentration of GPP in the samples by calculating the peak area ratio and interpolating from the standard curve.
-
Conclusion: Selecting the Right Tool for the Job
Both the enzymatic assay and the LC-MS/MS method are powerful tools for the quantification of this compound.
The enzymatic assay offers a sensitive and relatively low-cost option that is well-suited for laboratories without access to mass spectrometry. Its amenability to a plate-based format makes it a good choice for higher-throughput screening applications. However, its specificity is dependent on the purity and selectivity of the enzyme, and it may be more susceptible to interference from the sample matrix.
On the other hand, LC-MS/MS provides unparalleled specificity and is considered the gold standard for quantitative bioanalysis. The use of a stable isotope-labeled internal standard effectively corrects for matrix effects, leading to high accuracy and precision. While the initial instrument cost is high and the sample throughput may be lower than that of some enzymatic assays, the ability to simultaneously quantify multiple isoprenoids in a single run provides a significant advantage for comprehensive metabolic studies.
Ultimately, the choice of method will be guided by the specific research question, the nature of the samples, and the resources available. For targeted, high-throughput analysis where cost is a consideration, the enzymatic assay is a viable option. For studies requiring the highest level of specificity, accuracy, and the ability to perform multiplexed analysis of isoprenoids, LC-MS/MS is the superior choice.
References
- 1. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Structural Showdown: GPP Synthase vs. GGPP Synthase in Isoprenoid Biosynthesis
For researchers, scientists, and drug development professionals, understanding the nuances of isoprenoid biosynthesis is critical. This guide provides a detailed structural and functional comparison of two key enzymes in this pathway: Geranyl Pyrophosphate (GPP) Synthase and Geranylgeranyl Pyrophosphate (GGPP) Synthase. By examining their catalytic mechanisms, substrate specificities, and responses to inhibitors, we illuminate the subtle yet significant differences that dictate the flow of metabolic intermediates into diverse and vital downstream pathways.
At a Glance: Key Distinctions
Geranyl pyrophosphate (GPP) and geranylgeranyl pyrophosphate (GGPP) are fundamental precursors for a vast array of isoprenoids, including hormones, cholesterol, carotenoids, and prenylated proteins. The synthases responsible for their production, GPP synthase (GPPS) and GGPP synthase (GGPPS), are short-chain prenyltransferases that catalyze the sequential head-to-tail condensation of isopentenyl pyrophosphate (IPP) with an allylic pyrophosphate substrate. While both enzymes share a common reaction mechanism, their structural variations lead to distinct product specificities, with GPPS typically producing the C10 compound GPP and GGPPS producing the C20 compound GGPP.[1]
Structural and Functional Comparison
GPP and GGPP synthases are members of the prenyltransferase family and share conserved structural motifs essential for catalysis.[1] These include the highly conserved First Aspartate-Rich Motif (FARM; DDxxD) and Second Aspartate-Rich Motif (SARM; DDxxD), which are crucial for binding the diphosphate moiety of the substrates and coordinating with magnesium ions.[2][3]
The primary determinant of product chain length is the size and shape of the active site pocket, which is influenced by the amino acid residues surrounding the allylic substrate-binding site. In GGPP synthases, the active site cavity is larger to accommodate the growing isoprenoid chain up to C20.
Functionally, these enzymes differ in their quaternary structures. While many GGPP synthases function as homodimers, plant GPP synthases often exist as heterodimers.[4] These heterodimeric GPPSs consist of a large subunit (LSU), which is evolutionarily related to GGPPS, and a small subunit (SSU).[2] The interaction with the SSU modifies the catalytic activity of the LSU, favoring the production of GPP.[2]
Quantitative Performance Metrics
Table 1: Kinetic Parameters of GPP and GGPP Synthases
| Enzyme | Organism/Subunit | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| GGPP Synthase | Bos taurus (Bovine) | DMAPP | 33 | - | - | [5] |
| GPP | 0.80 | - | - | [5] | ||
| FPP | 0.74 | - | - | [5] | ||
| IPP (with FPP) | 2 | - | - | [5] | ||
| G(G)PP Synthase | Humulus lupulus (Hop) - Heterodimer | GPP | ~9.6 (approx. 12x lower affinity than LSU) | Considerably higher than LSU | - | [6][7] |
| FPP | ~0.04 (approx. 17x higher affinity than LSU) | Considerably higher than LSU | - | [6][7] |
Note: A direct comparison of kcat values was not available in the cited literature. The data for the hop G(G)PPS indicates a significant increase in catalytic efficiency upon heterodimer formation.
Inhibition Profiles
Bisphosphonates are a class of compounds known to inhibit prenyltransferases. Their efficacy varies between FPP synthase, GPP synthase, and GGPP synthase, highlighting differences in their active site architecture.
Table 2: IC50 Values of Bisphosphonate Inhibitors
| Inhibitor | Target Enzyme | Organism | IC50 | Reference |
| Pamidronate | FPP Synthase | Homo sapiens | 1932 ± 152.6 nM (initial) | [8] |
| GGPP Synthase | Homo sapiens | > 100 µM | [9] | |
| Alendronate | FPP Synthase | Homo sapiens | 2249 ± 180 nM (initial) | [8] |
| GGPP Synthase | Homo sapiens | > 100 µM | [9] | |
| Risedronate | FPP Synthase | Homo sapiens | - | - |
| GGPP Synthase | Homo sapiens | > 100 µM | [9] | |
| Zoledronate | FPP Synthase | Homo sapiens | - | - |
| GGPP Synthase | Homo sapiens | - | - | |
| Digeranyl bisphosphonate (DGBP) | GGPP Synthase | - | ~200 nM | [10] |
| Various bisphosphonates | GGPP Synthase | Homo sapiens | 140 nM to 690 µM | [11] |
Note: Specific IC50 values for Risedronate and Zoledronate against FPP synthase from the provided search results were not explicitly stated in a comparable format, though their potent inhibition is widely acknowledged. The data clearly indicates that common nitrogen-containing bisphosphonates are potent inhibitors of FPP synthase but are significantly less effective against GGPP synthase.[9][11]
Experimental Methodologies
Enzyme Activity Assay (Spectrophotometric)
This method quantifies the release of pyrophosphate (PPi), a product of the prenyltransferase reaction, using a commercially available kit such as the EnzChek™ Pyrophosphate Assay Kit.[12][13][14]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, and DTT.
-
Enzyme and Substrate Addition: Add the purified GPP or GGPP synthase enzyme to the reaction buffer. Initiate the reaction by adding the substrates, isopentenyl pyrophosphate (IPP) and the appropriate allylic pyrophosphate (DMAPP for GPPS; DMAPP, GPP, or FPP for GGPPS).
-
PPi Detection: The reaction is coupled to a system where PPi is used by inorganic pyrophosphatase to produce two molecules of inorganic phosphate. This phosphate is then used in a reaction catalyzed by purine nucleoside phosphorylase, converting 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) to ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine.
-
Spectrophotometric Measurement: The conversion of MESG results in a spectrophotometric shift in maximum absorbance from 330 nm to 360 nm. The rate of increase in absorbance at 360 nm is directly proportional to the rate of PPi production and thus the enzyme activity.
-
Kinetic Parameter Calculation: By varying the substrate concentrations, Michaelis-Menten kinetics can be plotted to determine Km and Vmax values.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the direct identification and quantification of the prenyl pyrophosphate products after enzymatic dephosphorylation.[15]
-
Enzyme Reaction: Perform the enzyme assay as described above.
-
Dephosphorylation: Stop the reaction and dephosphorylate the products (GPP or GGPP) to their corresponding alcohols (geraniol or geranylgeraniol) using an acid phosphatase or alkaline phosphatase.
-
Extraction: Extract the resulting alcohols from the aqueous reaction mixture using an organic solvent such as hexane or ethyl acetate.
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, the alcohol products can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]
-
GC-MS Analysis: Inject the extracted and derivatized sample into a GC-MS system. The compounds are separated on a capillary column based on their boiling points and then detected by the mass spectrometer.
-
Quantification: Identify the products by comparing their retention times and mass spectra with authentic standards. Quantify the products by integrating the peak areas and comparing them to a standard curve.
Signaling Pathways and Biological Roles
GPP and GGPP are precursors to distinct classes of terpenes and are involved in different signaling pathways.
Caption: Isoprenoid biosynthesis pathway highlighting the roles of GPP and GGPP.
GPP is the direct precursor for the C10 monoterpenes, which are major components of essential oils and play roles in plant defense and pollinator attraction.[1] GGPP, on the other hand, is the precursor for the C20 diterpenes, a diverse group of compounds that includes plant hormones like gibberellins and the anticancer drug Taxol.[1] Furthermore, GGPP is essential for the biosynthesis of carotenoids, chlorophylls, and for the geranylgeranylation of proteins, a post-translational modification crucial for the function of many signaling proteins, including small GTPases of the Rho and Rab families.[17]
Caption: Experimental workflow for characterizing GPP and GGPP synthase activity.
Conclusion
The structural and functional differences between GPP and GGPP synthases, though subtle, have profound implications for the metabolic fate of isoprenoid precursors. The distinct sizes of their active site cavities, determined by key amino acid residues, and their varying quaternary structures are the primary determinants of their product specificity. These differences are also reflected in their kinetic parameters and susceptibility to inhibitors. A thorough understanding of these enzymatic characteristics is paramount for the rational design of inhibitors and for metabolic engineering strategies aimed at modulating the production of valuable isoprenoid compounds. Future research focusing on obtaining high-resolution structures of both enzyme types in complex with various substrates and inhibitors will further elucidate the molecular basis of their distinct functions and aid in the development of novel therapeutics and biotechnological applications.
References
- 1. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of geranylthis compound synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of Geranylthis compound Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple In Vitro Assay to Measure the Activity of Geranylthis compound Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchers.mq.edu.au [researchers.mq.edu.au]
- 14. A Simple In Vitro Assay to Measure the Activity of Geranylthis compound Synthase and Other Short-Chain Prenyltransferases | Springer Nature Experiments [experiments.springernature.com]
- 15. The functional evolution of architecturally different plant this compound synthases from geranylthis compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Is Geranyl Diphosphate a Substrate for Farnesyltransferase? A Comparative Analysis
Researchers, scientists, and drug development professionals often grapple with the substrate specificity of enzymes in critical cellular pathways. A key question in the field of post-translational modifications is whether farnesyltransferase, a pivotal enzyme in protein prenylation, can utilize geranyl diphosphate as a substrate. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to elucidate the substrate preference of farnesyltransferase.
Farnesyltransferase (FTase) is a critical enzyme that catalyzes the attachment of a 15-carbon farnesyl group from farnesyl diphosphate (FPP) to a cysteine residue within a "CaaX" motif at the C-terminus of target proteins.[1][2] This post-translational modification, known as farnesylation, is essential for the proper localization and function of a multitude of proteins involved in cellular signaling, including the Ras superfamily of small GTPases.[2][3][4] Given the structural similarity between isoprenoid precursors, this report examines the capability of farnesyltransferase to utilize the 10-carbon this compound (GPP) as an alternative substrate to its natural substrate, farnesyl diphosphate.
Substrate Specificity of Farnesyltransferase: A Head-to-Head Comparison
Experimental evidence overwhelmingly indicates that farnesyltransferase exhibits a high degree of specificity for its isoprenoid substrate, farnesyl diphosphate. While this compound is a precursor in the biosynthesis of FPP, it is not a substrate for FTase under normal physiological conditions.[5][6][7] The active site of FTase is structurally configured to accommodate the 15-carbon farnesyl chain, discriminating against both shorter (like the 10-carbon geranyl) and longer (like the 20-carbon geranylgeranyl) isoprenoids.[8]
| Feature | Farnesyl Diphosphate (FPP) | This compound (GPP) | Geranylthis compound (GGPP) |
| Carbon Chain Length | 15 Carbons | 10 Carbons | 20 Carbons |
| Role in Prenylation | Primary substrate for Farnesyltransferase (FTase)[1][2] | Precursor to FPP; Not a substrate for FTase[5][6][7] | Substrate for Geranylgeranyltransferase (GGTase)[8][9] |
| Enzyme Specificity | High | Not recognized by FTase | Recognized by GGTase |
| Kinetic Parameters (for FTase) | Low KM, High kcat | Not reported as a substrate | Not a substrate for FTase |
| Biological Outcome | Protein Farnesylation | No protein modification by FTase | Protein Geranylgeranylation |
Experimental Protocols for Determining Substrate Specificity
The determination of farnesyltransferase's substrate specificity relies on robust in vitro assays that measure the transfer of an isoprenoid diphosphate to a protein or peptide substrate.
In Vitro Farnesyltransferase Activity Assay (Radiometric)
This classic method directly measures the incorporation of a radiolabeled isoprenoid into a peptide substrate.
Materials:
-
Purified recombinant farnesyltransferase
-
Peptide substrate with a CaaX box motif (e.g., Dansyl-GCVLS)
-
[³H]-Farnesyl diphosphate
-
[³H]-Geranyl diphosphate
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, a fixed concentration of the peptide substrate, and either [³H]-FPP or [³H]-GPP.
-
Initiate the reaction by adding purified farnesyltransferase.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl in ethanol).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabeled isoprenoid.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Compare the radioactivity incorporated for [³H]-FPP versus [³H]-GPP. A significantly higher count for [³H]-FPP indicates substrate specificity.
Fluorescence-Based Farnesyltransferase Assay
This high-throughput method utilizes a fluorescently labeled peptide substrate where the fluorescence properties change upon farnesylation.[10][11][12][13]
Materials:
-
Purified recombinant farnesyltransferase
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Farnesyl diphosphate (FPP)
-
This compound (GPP)
-
Reaction buffer
-
Fluorescence plate reader
Procedure:
-
In a multi-well plate, prepare reaction mixtures containing the reaction buffer, the dansylated peptide substrate, and either FPP or GPP.
-
Initiate the reaction by adding farnesyltransferase.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 485 nm).
-
The rate of fluorescence increase is proportional to the enzyme activity. Compare the reaction rates in the presence of FPP and GPP. A robust increase in fluorescence will only be observed with FPP.
Visualizing the Prenylation Pathway and Experimental Workflow
To further clarify the context of farnesyltransferase activity and the experimental approach to determine its substrate, the following diagrams are provided.
Conclusion
Based on established biochemical data, This compound is not a substrate for farnesyltransferase . The enzyme's active site is tailored to the 15-carbon farnesyl moiety of farnesyl diphosphate, ensuring high fidelity in the protein farnesylation process. This specificity is crucial for maintaining the integrity of cellular signaling pathways that are dependent on correctly modified proteins. Researchers and drug development professionals targeting farnesyltransferase can be confident in focusing their efforts on FPP-competitive inhibitors and assays utilizing FPP as the isoprenoid substrate.
References
- 1. Identification of novel peptide substrates for protein farnesyltransferase reveals two substrate classes with distinct sequence selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 5. Molecular mechanisms linking geranylthis compound synthase to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesyl diphosphate synthase. Altering the catalytic site to select for this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Context-dependent substrate recognition by protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate specificity determinants in the farnesyltransferase β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. pubs.acs.org [pubs.acs.org]
Differentiating GPP and FPP Synthase Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of the isoprenoid biosynthesis pathway, a clear distinction between the activities of geranyl pyrophosphate (GPP) synthase and farnesyl pyrophosphate (FPP) synthase is crucial. These two enzymes, while mechanistically similar, play distinct roles in generating key precursors for a vast array of essential biomolecules. This guide provides an objective comparison of their activities, supported by experimental data and detailed methodologies, to aid in the design and interpretation of studies targeting these pivotal enzymes.
Geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) are central intermediates in the biosynthesis of isoprenoids, a large and diverse class of natural products that includes sterols, hormones, and carotenoids.[1] The production of these precursors is catalyzed by GPP synthase (GPPS) and FPP synthase (FPPS), respectively. Both enzymes belong to the family of prenyltransferases and facilitate the sequential head-to-tail condensation of isopentenyl pyrophosphate (IPP) with an allylic pyrophosphate substrate.[1]
The fundamental difference lies in their product specificity. GPPS primarily catalyzes a single condensation of dimethylallyl pyrophosphate (DMAPP) with one molecule of IPP to yield the C10 compound, GPP.[2] In contrast, FPPS catalyzes two sequential condensation reactions. It first synthesizes GPP from DMAPP and IPP, and then adds a second IPP molecule to GPP to produce the C15 compound, FPP.[2][3] This difference in product outcome has significant implications for the downstream metabolic fate of these isoprenoid building blocks.
The Isoprenoid Biosynthesis Pathway
The isoprenoid biosynthesis pathway is a fundamental metabolic route that generates a wide variety of bioactive molecules. The initial steps involve the synthesis of the five-carbon building blocks, IPP and its isomer DMAPP. GPPS and FPPS then act at a critical branch point, dictating the flow of these precursors towards the synthesis of monoterpenes (from GPP) or sesquiterpenes, triterpenes (including cholesterol), and polyterpenes (from FPP).[1][4]
References
- 1. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. A cytosolic bifunctional geranyl/farnesyl diphosphate synthase provides MVA-derived GPP for geraniol biosynthesis in rose flowers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Geranylgeranyl Diphosphate Synthase (GGPPS) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Geranylgeranyl Diphosphate Synthase (GGPPS) inhibitors, supported by experimental data. GGPPS is a key enzyme in the mevalonate pathway, catalyzing the synthesis of geranylthis compound (GGPP).[1][2][3] GGPP is crucial for the post-translational modification of small GTPases like Rho, Rac, and Rab, which are vital for cellular processes such as signal transduction, cell growth, and vesicular trafficking.[1] Inhibition of GGPPS disrupts these processes, making it a promising therapeutic target, particularly in oncology.[1][2]
Mechanism of Action
GGPPS inhibitors function by preventing the synthesis of GGPP, an essential precursor for protein geranylgeranylation.[2] This process involves the attachment of a 20-carbon isoprenoid lipid to cysteine residues of target proteins, which is critical for their proper membrane localization and function.[3][4] By depleting the cellular pool of GGPP, GGPPS inhibitors effectively halt the geranylgeranylation of key signaling proteins, leading to the disruption of downstream cellular pathways that control cell proliferation, survival, and trafficking.[1][2] In cancer cells, which often exhibit dysregulated prenylation pathways, this inhibition can induce apoptosis.[1][2]
Classes of GGPPS Inhibitors
GGPPS inhibitors can be broadly categorized into two main classes: bisphosphonates and non-bisphosphonate compounds.
-
Bisphosphonates: This is the most extensively studied class of GGPPS inhibitors.[2] They are analogs of pyrophosphate and can be further divided into nitrogen-containing bisphosphonates (N-BPs) and non-nitrogen-containing bisphosphonates. While N-BPs like zoledronic acid primarily target farnesyl diphosphate synthase (FDPS), some lipophilic bisphosphonates show potent and selective inhibition of GGPPS.[5][6] These inhibitors typically bind to the farnesyl diphosphate (FPP) substrate site, the GGPP product site, or in some cases, both.[7] The potency of bisphosphonate inhibitors is often influenced by the length and structure of their side chains.[5][7]
-
Non-Bisphosphonate Inhibitors: While less common, several classes of non-bisphosphonate GGPPS inhibitors have been developed.[2] These compounds offer the potential for different pharmacokinetic and pharmacodynamic profiles compared to bisphosphonates.[2] Examples include thienopyrimidine-based inhibitors and other small molecules.[4]
Performance Comparison of GGPPS Inhibitors
The inhibitory potency of various GGPPS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for a selection of GGPPS inhibitors from different chemical classes.
| Inhibitor Class | Inhibitor | IC50 (nM) | Target Specificity | Reference |
| Bisphosphonate | Digeranyl bisphosphonate (DGBP) | ~200 | GGPPS | [2][4] |
| O,C-digeranyl geminal bisphosphonate (6) | 82 | GGPPS | [2] | |
| Homoisoprenoid triazole bisphosphonates (VSW1198) | 30-45 | GGPPS | [2][8] | |
| Zoledronic acid | 3 (against FDPS) | Primarily FDPS | [2] | |
| Lipophilic zoledronate analog (BPH-703) | 1200 (against P. vivax GGPPS) | GGPPS | [9] | |
| Lipophilic risedronate analog (BPH-811) | 2500 (against P. vivax GGPPS) | GGPPS | [9] | |
| Non-Bisphosphonate | Thienopyrimidine-based inhibitors | Varies | GGPPS | [4] |
| Unnamed non-bisphosphonate inhibitors | 30,000-50,000 | GGPPS | [2] |
Signaling Pathway and Experimental Workflow
To understand the context of GGPPS inhibition, it is crucial to visualize the relevant biological pathway and the experimental process for evaluating inhibitors.
Caption: The Mevalonate Pathway and the role of GGPPS in protein prenylation.
Caption: Experimental workflow for the evaluation of GGPPS inhibitors.
Experimental Protocols
In Vitro GGPPS Enzyme Activity Assay
A common method to determine the enzymatic activity of GGPPS and the potency of inhibitors is a spectrophotometric assay that quantifies the release of pyrophosphate (PPi), a product of the GGPPS-catalyzed reaction.[10]
Materials:
-
Purified recombinant GGPPS enzyme
-
Farnesyl diphosphate (FPP) substrate
-
Isopentenyl diphosphate (IPP) substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
PPi quantification reagent (e.g., EnzChek Pyrophosphate Assay Kit)
-
Spectrophotometer (plate reader)
-
Test inhibitors
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FPP, and IPP in a microplate well.
-
Add the test inhibitor at various concentrations to the respective wells.
-
Initiate the reaction by adding the purified GGPPS enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the PPi quantification reagent.
-
Measure the absorbance at the appropriate wavelength to determine the amount of PPi produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Western Blot for Unprenylated Proteins
This cell-based assay is used to confirm the on-target effect of GGPPS inhibitors by detecting the accumulation of unprenylated small GTPases.
Materials:
-
Cancer cell line (e.g., multiple myeloma cells)
-
Cell culture medium and supplements
-
Test GGPPS inhibitor
-
Lysis buffer
-
Primary antibody specific for an unprenylated form of a small GTPase (e.g., unprenylated Rap1a)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture the cancer cells to a suitable confluency.
-
Treat the cells with the GGPPS inhibitor at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the unprenylated protein.
-
Wash the membrane and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system. An increase in the signal for the unprenylated protein indicates effective GGPPS inhibition.
Conclusion
GGPPS inhibitors represent a promising class of therapeutic agents, particularly for cancer treatment. Bisphosphonates, especially those with lipophilic side chains, have demonstrated high potency. The development of non-bisphosphonate inhibitors is also an active area of research, potentially offering alternative therapeutic options. The experimental protocols outlined provide a framework for the continued evaluation and comparison of novel GGPPS inhibitors. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of these compounds.[11]
References
- 1. What are GGPS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Geranylthis compound synthase: Role in human health, disease and potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geranylthis compound synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 7. Inhibition of Geranylthis compound Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Investigation of a Potent Geranylthis compound Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A Simple In Vitro Assay to Measure the Activity of Geranylthis compound Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
A Researcher's Guide to Navigating Antibody Cross-Reactivity Against Prenyltransferases
An objective comparison of antibody performance with supporting experimental data for researchers, scientists, and drug development professionals.
In the intricate world of cellular signaling, prenyltransferases play a pivotal role in post-translationally modifying key proteins, enabling their proper localization and function. The two most well-characterized of these enzymes are farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I). Due to their significant roles in pathological conditions, including cancer, they are prime targets for therapeutic intervention. The development of specific antibodies against these enzymes is crucial for both basic research and as potential biotherapeutics. However, a significant challenge in this endeavor is the potential for antibody cross-reactivity between these closely related enzymes.
This guide provides a comprehensive comparison of antibody specificity for FTase and GGTase-I, offering illustrative experimental data and detailed protocols to aid researchers in assessing antibody performance.
Understanding Prenyltransferase Signaling
Prenyltransferases are responsible for attaching isoprenoid lipids (farnesyl or geranylgeranyl groups) to cysteine residues within a C-terminal "CaaX" box of substrate proteins. This modification is critical for the function of numerous signaling proteins, including members of the Ras and Rho small GTPase superfamilies. These GTPases are central to signaling pathways that regulate cell proliferation, differentiation, and cytoskeletal organization. Dysregulation of these pathways is a hallmark of many cancers.
Figure 1. Simplified signaling pathways involving FTase and GGTase-I.
Comparison of Antibody Cross-Reactivity: Illustrative Data
To objectively compare the performance of antibodies against FTase and GGTase-I, a series of experiments are typically performed. The following tables present illustrative data from such analyses. This data is representative of what a researcher might expect to find when comparing a highly specific monoclonal antibody with a less specific polyclonal antibody.
Antibody Candidates:
-
Ab-FTase-M: A monoclonal antibody raised against a unique epitope of human FTase.
-
Ab-GGTase-P: A polyclonal antibody raised against a full-length human GGTase-I.
Table 1: ELISA Analysis of Antibody Cross-Reactivity
| Antibody | Target Antigen | Off-Target Antigen | Absorbance at 450 nm (Target) | Absorbance at 450 nm (Off-Target) | Cross-Reactivity (%) |
| Ab-FTase-M | FTase | GGTase-I | 1.852 | 0.098 | 5.3% |
| Ab-GGTase-P | GGTase-I | FTase | 1.924 | 0.481 | 25.0% |
Cross-reactivity (%) = (Absorbance with off-target antigen / Absorbance with target antigen) x 100
Table 2: Western Blot Densitometry Analysis
| Antibody | Target Protein in Lysate | Off-Target Protein in Lysate | Band Intensity (Target) | Band Intensity (Off-Target) | Cross-Reactivity (%) |
| Ab-FTase-M | FTase | GGTase-I | 98,500 | 4,925 | 5.0% |
| Ab-GGTase-P | GGTase-I | FTase | 95,200 | 25,704 | 27.0% |
Cross-reactivity (%) = (Band intensity of off-target protein / Band intensity of target protein) x 100
Table 3: Immunoprecipitation Efficiency and Co-precipitation
| Antibody | Target for IP | Protein Detected in Eluate | Eluted Target (%) | Co-precipitated Off-Target (%) |
| Ab-FTase-M | FTase | FTase | 92% | 3% |
| GGTase-I | ||||
| Ab-GGTase-P | GGTase-I | GGTase-I | 85% | 22% |
| FTase |
Percentage calculated relative to the total amount of each protein in the input lysate.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable assessment of antibody cross-reactivity.
Experimental Workflow for Antibody Cross-Reactivity Assessment
Figure 2. Workflow for assessing antibody cross-reactivity.
Direct ELISA Protocol
-
Coating: Coat separate wells of a 96-well microplate with 100 µL of purified FTase or GGTase-I (1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash wells three times with PBS containing 0.05% Tween 20 (PBST). Block with 200 µL of 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Wash wells three times with PBST. Add 100 µL of the primary antibody (Ab-FTase-M or Ab-GGTase-P) at a starting dilution of 1:1000 in blocking buffer and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash wells three times with PBST. Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP or goat anti-rabbit IgG-HRP) diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Detection: Wash wells five times with PBST. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of 1 M H₂SO₄ to stop the reaction.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Western Blot Protocol
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of total protein per lane on a 10% SDS-polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (Ab-FTase-M or Ab-GGTase-P) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Densitometry: Quantify band intensity using image analysis software.
Immunoprecipitation Protocol
-
Lysate Preparation: Prepare cell lysates as described for Western blotting.
-
Pre-clearing: Add 20 µL of Protein A/G agarose beads to 500 µg of cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add 2-5 µg of the primary antibody (Ab-FTase-M or Ab-GGTase-P) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by adding 30 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting.
Conclusion and Recommendations
The illustrative data presented in this guide highlights the importance of rigorously validating antibodies against prenyltransferases. While monoclonal antibodies often exhibit higher specificity due to their recognition of a single epitope, polyclonal antibodies can also be highly specific if properly characterized.
Key Takeaways for Researchers:
-
Thorough Validation is Non-Negotiable: Always validate the specificity of any new antibody against all relevant potential cross-reactants.
-
Utilize Multiple Techniques: A combination of ELISA, Western blotting, and immunoprecipitation provides a comprehensive assessment of antibody performance.
-
Consider the Application: The required level of specificity may vary depending on the intended application. For quantitative assays or in vivo studies, highly specific antibodies are essential.
-
Demand Data from Suppliers: When purchasing commercial antibodies, carefully review the validation data provided by the manufacturer.
By following the detailed protocols and considering the comparative data presented, researchers can confidently select and validate antibodies for their studies on prenyltransferases, leading to more accurate and reproducible scientific discoveries.
Engineering the Geranyl Diphosphate Pathway: A Comparative Guide to In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of terpenoids, a vast class of natural products with diverse applications in pharmaceuticals, fragrances, and biofuels, hinges on the robust intracellular supply of the key C10 precursor, geranyl diphosphate (GPP). Metabolic engineering efforts have increasingly focused on optimizing microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, to overproduce GPP and channel it towards desired monoterpenoids. This guide provides a comparative analysis of various in vivo validation strategies for engineered GPP pathways, supported by experimental data and detailed methodologies.
Performance Comparison of Engineered Strains
The following tables summarize quantitative data from various studies, showcasing the impact of different engineering strategies on the production of GPP-derived monoterpenoids.
| Strategy | Host Organism | Key Gene/Enzyme Modified | Product | Titer Improvement | Final Titer | Reference |
| RBS Optimization of GPPS | Escherichia coli | This compound Synthase (GPPS) | Geraniol | 6-fold | 1119 mg/L | [1][2] |
| Synthetic Dominant Negative Erg20p | Saccharomyces cerevisiae | Farnesyl Diphosphate Synthase (Erg20p) | Sabinene | 340-fold | Not specified | [3][4] |
| Fusion of Erg20p(F96W-N127W) with Sabinene Synthase | Saccharomyces cerevisiae | Erg20p, Sabinene Synthase | Sabinene | 3.5-fold | 1.87 mg/L | [3] |
| Isopentenol Utilization Pathway (IUP) | Saccharomyces cerevisiae | Isopentenol Kinase (AtFKI), Isopentenyl Phosphate Kinase (AtIPK) | IPP/DMAPP pool | 147-fold | Not specified | [5] |
| Erg20 Mutant Expression | Saccharomyces cerevisiae | Erg20 mutant | Geranyl Acetate | 4.2-fold | 2.64 mg/L | [6] |
| Overexpression of tHMG1, IDI1, MAF1 with Erg20 mutant | Saccharomyces cerevisiae | Truncated HMG-CoA reductase, IPP isomerase, MAF1 regulator | Geranyl Acetate | 21-fold (from starting strain) | 13.27 mg/L | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the engineered metabolic pathways and experimental procedures is crucial for understanding the rationale and outcomes of these studies.
Caption: Engineered this compound (GPP) metabolic pathway.
Caption: General experimental workflow for in vivo validation.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Optimization of this compound Synthase (GPPS) Expression in E. coli
This protocol focuses on balancing the metabolic pathway by fine-tuning the expression of GPPS.
-
Strain and Plasmids : Recombinant E. coli harboring a mevalonate (MVA) pathway operon and a geraniol synthesis operon.[1]
-
Methodology :
-
RBS Design : A library of ribosomal binding sites (RBSs) with varying translation initiation rates (TIRs) was designed to control the expression level of GPPS.[1]
-
Plasmid Construction : The designed RBSs were cloned upstream of the GPPS gene in the expression vector.
-
Transformation : The constructed plasmids were transformed into the parent E. coli strain.
-
Cultivation and Induction : Strains were cultured in a suitable medium, and gene expression was induced at the appropriate cell density.
-
Product Extraction and Analysis : Geraniol was extracted from the culture using an organic solvent (e.g., dodecane overlay) and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
-
Key Findings : A specific range of RBS strength (TIR window of 500-1400 arbitrary units) was found to be optimal for balancing the pathway, leading to a 6-fold increase in geraniol production.[1][2] TIRs outside this window resulted in decreased cell growth and product formation due to metabolic imbalance.[1][2]
Engineering Farnesyl Diphosphate Synthase (Erg20p) in S. cerevisiae
This approach aims to redirect carbon flux from the native FPP-dominant production towards GPP for monoterpene synthesis.
-
Strain and Plasmids : Saccharomyces cerevisiae strains, often with modifications in the mevalonate pathway to increase precursor supply (e.g., overexpression of a degradation-stabilized variant of HMG-CoA reductase).[3]
-
Methodology :
-
Protein Engineering : The endogenous FPP synthase (Erg20p) was engineered to reduce its FPP synthesis activity and enhance its GPP-releasing capability. This was achieved by creating "dominant negative" mutations (e.g., F96W-N127W) in the catalytic site.[3]
-
Fusion Protein Construction : The engineered Erg20p variant was fused to a monoterpene synthase (e.g., sabinene synthase) to facilitate substrate channeling.[3]
-
Yeast Transformation : The constructs were transformed into the desired yeast chassis.
-
Cultivation : Yeast strains were grown in appropriate media to allow for protein expression and product formation.
-
Analysis : Monoterpene production was quantified, typically by GC-MS analysis of an organic solvent overlay or extract from the culture.
-
-
Key Findings : Fusion of the double mutant Erg20p with sabinene synthase resulted in a 3.5-fold increase in sabinene yield.[3] The overall strategy, combined with other strain engineering, led to a 340-fold increase in sabinene production compared to the starting strain.[3][4]
Introduction of the Isopentenol Utilization Pathway (IUP) in S. cerevisiae
This strategy provides a shortcut to bypass the regulated native mevalonate pathway for the synthesis of IPP and DMAPP.
-
Strain and Plasmids : Saccharomyces cerevisiae.
-
Methodology :
-
Pathway Introduction : A two-step isopentenol utilization pathway (IUP) was introduced into S. cerevisiae. This typically involves expressing an isopentenol kinase and an isopentenyl phosphate kinase.[5]
-
Co-feeding : The engineered yeast was cultivated in a medium supplemented with isoprenol and prenol.[5]
-
Metabolite Analysis : Intracellular concentrations of IPP and DMAPP were measured to validate the activity of the IUP. GPP content was also quantified.
-
-
Key Findings : The IUP was capable of increasing the IPP/DMAPP pool by 147-fold compared to the native pathway alone.[5] Co-feeding isoprenol and prenol enhanced the GPP content, demonstrating the potential for increased monoterpene biosynthesis.[5]
Conclusion
The in vivo validation of this compound pathway engineering demonstrates that significant improvements in monoterpenoid production can be achieved through various strategies. The most successful approaches often involve a multi-pronged effort, combining the enhancement of precursor supply, the fine-tuning of key enzyme expression to balance metabolic flux, and the strategic engineering of enzymes to alter substrate specificity and favor GPP production. The choice of strategy will depend on the specific host organism, the target monoterpenoid, and the desired production scale. The data and protocols presented in this guide offer a valuable resource for researchers aiming to develop robust and efficient microbial cell factories for terpenoid synthesis.
References
- 1. Open Access@KRIBB: this compound synthase: an important regulation point in balancing a recombinant monoterpene pathway in Escherichia coli [oak.kribb.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The functional evolution of architecturally different plant this compound synthases from geranylthis compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MEP and MVA Pathways for Geranyl Pyrophosphate (GPP) Production
For Researchers, Scientists, and Drug Development Professionals
Geranyl pyrophosphate (GPP) is a critical precursor for the biosynthesis of a vast array of valuable natural products, including monoterpenoids, which have applications in pharmaceuticals, fragrances, and biofuels. The production of GPP is a key step in isoprenoid biosynthesis, which can be achieved through two primary metabolic routes: the methylerythritol phosphate (MEP) pathway and the mevalonate (MVA) pathway. This guide provides an objective comparison of these two pathways for GPP production, supported by experimental data, to aid researchers in selecting and engineering the optimal pathway for their specific applications.
Overview of the MEP and MVA Pathways
The MEP and MVA pathways represent two distinct evolutionary solutions for the synthesis of the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the immediate precursors to GPP.
The MEP pathway , also known as the non-mevalonate pathway, is predominantly found in most bacteria, algae, and the plastids of plants.[1][2] It utilizes pyruvate and glyceraldehyde 3-phosphate as its initial substrates. In contrast, the MVA pathway is the primary route for isoprenoid biosynthesis in eukaryotes (including the cytoplasm and endoplasmic reticulum of plants), archaea, and some bacteria.[2][3] This pathway commences with the condensation of three acetyl-CoA molecules.[4]
In organisms like plants that possess both pathways, they are spatially separated, with the MEP pathway operating in the plastids and the MVA pathway in the cytosol and endoplasmic reticulum.[5] While there is evidence of metabolic "cross-talk" between the two pathways, they are largely considered to function independently.[6]
Quantitative Comparison of GPP Production
Direct comparative data for GPP production titers from engineered MEP-only versus MVA-only pathways under identical conditions are limited in the literature. However, the efficiency of each pathway in generating GPP can be inferred from the production of downstream monoterpenoids, such as geraniol and limonene, in metabolically engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae.
The following table summarizes key findings from studies that have engineered these pathways for the production of GPP-derived compounds.
| Organism | Pathway Engineered | Key Genes/Modifications | Product | Titer | Fold Increase (vs. Control/Native Pathway) | Reference |
| E. coli | Heterologous MVA pathway | Introduction of the complete MVA pathway from S. cerevisiae | Amorphadiene (a sesquiterpene) | 24 mg/L | - | [2] |
| E. coli | Optimized MEP and Hybrid MVA | Co-expression of optimized MEP pathway genes (dxs, fni) and a hybrid MVA pathway | β-Carotene | 122.4 mg/L | ~113-fold vs. native MEP; 1.7-fold vs. MVA + native MEP | [1] |
| E. coli | Heterologous MVA pathway | Integration of the entire MVA pathway | Geraniol | 182.5 mg/L | - | [7] |
| E. coli | MVA pathway | Introduction of a heterologous MVA pathway | Lycopene | 77 mg/L | ~4-fold vs. a different MVA pathway construct | [8] |
| S. cerevisiae | Engineered MVA pathway | Overexpression of tHMG1, IDI1, and MAF1; Erg20 mutant | Geranyl Acetate | 13.27 mg/L | ~21-fold vs. starting strain | [9] |
| S. cerevisiae | Engineered MVA pathway | Overexpression of MVA pathway genes and geraniol synthase | Geraniol | 1 g/L | - | [1] |
| S. cerevisiae | Isopentenol Utilization Pathway (IUP) | Introduction of the IUP, bypassing the native MVA pathway | Limonene | 20.2 mg/L | 20-fold vs. native MVA pathway | [10] |
Key Takeaways from the Data:
-
Heterologous MVA Pathway in E. coli: Introducing the MVA pathway into E. coli, which natively relies on the MEP pathway, has been a highly successful strategy for boosting the production of various isoprenoids.[2][7][8] This suggests that the MVA pathway can provide a more robust supply of IPP and DMAPP for GPP synthesis in this host.
-
Hybrid Approaches: Combining an optimized MEP pathway with a heterologous MVA pathway can lead to synergistic effects, resulting in significantly higher product titers than either pathway alone.[1][11]
-
Engineering the Native MVA Pathway in Yeast: In S. cerevisiae, which naturally utilizes the MVA pathway, significant improvements in monoterpene production have been achieved by overexpressing key rate-limiting enzymes of the MVA pathway and engineering downstream enzymes to favor GPP production.[1][9]
-
Novel Pathways: The development of alternative pathways, such as the isopentenol utilization pathway (IUP), has shown remarkable potential, leading to substantial increases in monoterpene production in yeast by bypassing the regulatory bottlenecks of the native MVA pathway.[10]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the metabolic routes and a typical experimental approach for their comparison, the following diagrams are provided.
Caption: The Methylerythritol Phosphate (MEP) Pathway for GPP Biosynthesis.
Caption: The Mevalonate (MVA) Pathway for GPP Biosynthesis.
References
- 1. Engineering Yarrowia lipolytica for the biosynthesis of geraniol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The biosynthetic capacities of the plastids and integration between cytoplasmic and chloroplast processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combinatorial Metabolic Engineering in Saccharomyces cerevisiae for the Enhanced Production of the FPP-Derived Sesquiterpene Germacrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering a universal and efficient platform for terpenoid synthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergy between methylerythritol phosphate pathway and mevalonate pathway for isoprene production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Substrates for Geranylgeranyl Protein Transferase I
For Researchers, Scientists, and Drug Development Professionals
Geranylgeranyl protein transferase I (GGTase-I) is a critical enzyme in cellular signaling, responsible for the post-translational modification of a variety of proteins, primarily within the Rho family of small GTPases. This modification, known as geranylgeranylation, involves the covalent attachment of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid to a cysteine residue within a C-terminal CaaX motif of the target protein. This process is essential for the proper membrane localization and function of these signaling proteins. The exploration of alternative substrates for GGTase-I is a burgeoning field, offering valuable tools for biochemical assays, studying enzyme kinetics and specificity, and developing novel therapeutic agents. This guide provides a comprehensive comparison of various classes of alternative substrates for GGTase-I, supported by experimental data and detailed protocols.
Natural vs. Alternative Substrates: A Quantitative Comparison
The efficacy of alternative substrates is best understood by comparing their kinetic parameters to those of the natural substrates of GGTase-I. The following tables summarize key kinetic data for the interaction of GGTase-I with its natural isoprenoid donor (GGPP) and peptide acceptors, as well as a range of alternative substrates.
| Natural Substrates | Enzyme Source | KM | kcat | kcat/KM (M-1s-1) | Reference |
| GGPP | Human | 1.13 µM | 0.313 s-1 | 2.77 x 105 | [1] |
| Dansyl-GCVLL | Human | 4.5 µM | 0.313 s-1 | 6.96 x 104 | [1] |
Table 1: Kinetic Parameters of GGTase-I with Natural Substrates. This table provides baseline kinetic data for the interaction of human GGTase-I with its natural isoprenoid donor, GGPP, and a fluorescently labeled peptide substrate, Dansyl-GCVLL, which mimics a natural Rho GTPase CaaX box.
| Alternative Isoprenoid Substrates | Description | Relative Catalytic Efficiency (krel vs GGPP) | Reference |
| Aryl-modified GGPP analog (6d) | ω-isoprene unit replaced with a phenyl group | 1.93 | [2] |
| Aryl-modified GGPP analog (6b) | ω-isoprene unit replaced with a shorter aryl group | 0.61 | [2] |
| Saturated GGPP analog (11d) | Contains a single double bond in the α-isoprene unit | 0.95 | [3] |
| Saturated GGPP analog (3c) | Contains only the α-isoprene double bond | 0.16 | [3] |
Table 2: Performance of Aryl-Modified and Saturated GGPP Analogs as GGTase-I Substrates. This table highlights the impact of structural modifications to the GGPP molecule on its recognition and utilization by GGTase-I. The relative catalytic efficiency (krel) is presented as a ratio to the natural substrate, GGPP.
| Alternative Peptide Substrates & Inhibitors | Description | KM / Ki | Reference |
| Dansyl-GCVLS | FTase substrate | - | [4] |
| K-Ras (CVIM) | FTase substrate (alternative prenylation) | - | [3][5] |
| 3-aza-GGPP | Isoprenoid analog inhibitor | 15 nM (Ki) | [6] |
| Cys-Val-Phe-Leu | Tetrapeptide inhibitor | 50 nM (Ki) | [6] |
Table 3: Alternative Peptide Substrates and Inhibitors of GGTase-I. This table showcases the ability of GGTase-I to interact with peptides that are typically substrates for the related enzyme, farnesyltransferase (FTase), a phenomenon known as alternative prenylation. It also includes inhibitory constants (Ki) for substrate analogs that act as competitive inhibitors.
Signaling Pathways and Experimental Workflows
To fully appreciate the context of GGTase-I activity and the methods used to study its substrates, it is essential to understand the signaling pathways it regulates and the workflows of the assays used for its characterization.
References
- 1. Structure of mammalian protein geranylgeranyltransferase type-I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Context-dependent substrate recognition by protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase-mediated Delivery of a Covalent Inhibitor Overcomes Alternative Prenylation to Mislocalize K-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Investigating the Geranyl Diphosphate Synthase (GPPS) Active Site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of homology modeling and alternative experimental and computational methods for characterizing the active site of geranyl diphosphate synthase (GPPS). GPPS is a key enzyme in the biosynthesis of monoterpenes and a precursor for various essential isoprenoids, making it a significant target for drug development.[1][2] Understanding its active site architecture is crucial for designing specific inhibitors. This document outlines the methodologies, performance, and applications of various techniques to guide researchers in selecting the most appropriate approach for their objectives.
Homology Modeling: A Powerful Predictive Tool
Homology modeling, or comparative modeling, constructs a three-dimensional model of a target protein using the experimentally determined structure of a related homologous protein as a template.[3][4] It is the most accurate computational method for structure prediction when a suitable template is available.[3] For GPPS, which belongs to the highly conserved prenyltransferase family, templates such as farnesyl diphosphate synthase (FPPS) or geranylthis compound synthase (GGPPS) can be utilized.[5][6]
-
Template Selection and Fold Assignment:
-
The target GPPS amino acid sequence is used as a query for a BLAST or PSI-BLAST search against the Protein Data Bank (PDB) to identify suitable template structures with the highest sequence identity and resolution.[7] A sequence identity of >40% is generally required for building reliable models.[8]
-
-
Sequence Alignment:
-
Model Building:
-
A molecular model of the GPPS target is generated based on the alignment with the template structure. This involves copying the coordinates of the aligned residues and building the coordinates for insertions and deletions. Software like MODELLER is commonly used for this step.[9]
-
-
Loop Modeling:
-
Regions with insertions or deletions, which often correspond to loop regions on the protein surface, are modeled using ab initio or database-driven approaches.
-
-
Model Refinement and Validation:
-
The initial model is refined using energy minimization to resolve steric clashes and optimize geometry.
-
The quality of the final model is assessed using tools like PROCHECK or MolProbity, which evaluate its stereochemical properties (e.g., Ramachandran plot analysis) and overall structural integrity.[10]
-
The general workflow for homology modeling is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein design of this compound synthase. Structural features that define the product specificities of prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative modeling: the state of the art and protein drug target structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biofold.org [biofold.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. academic.oup.com [academic.oup.com]
- 7. nsfc.gov.cn [nsfc.gov.cn]
- 8. biorxiv.org [biorxiv.org]
- 9. Comparative Protein Structure Modeling Using MODELLER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of homology modeling | PPTX [slideshare.net]
Illuminating the Origins of Geranyl Diphosphate: A Comparative Guide to Isotopic Labeling Strategies
For researchers, scientists, and drug development professionals, understanding the biosynthetic origin of geranyl diphosphate (GPP) is critical for manipulating metabolic pathways and developing novel therapeutics. This guide provides an objective comparison of common isotopic labeling strategies used to elucidate and quantify the contributions of the mevalonate (MVA) and methylerythriotol 4-phosphate (MEP) pathways to GPP biosynthesis, supported by experimental data and detailed protocols.
This compound (GPP), a key C10 isoprenoid, serves as a central precursor for a vast array of natural products, including monoterpenes, and is essential for protein prenylation.[1] In plants and some microorganisms, GPP is synthesized through two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol 4-phosphate (MEP) pathway.[2][3] Determining the relative flux through these pathways is crucial for metabolic engineering and understanding the regulation of isoprenoid biosynthesis. Isotopic labeling, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful tool to trace the metabolic fate of precursors and quantify pathway contributions.[4][5]
This guide compares the most common isotopic labeling approaches—namely, the use of ¹³C-labeled glucose and ²H-labeled mevalonate—to provide researchers with the information needed to select the most appropriate strategy for their experimental goals.
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotopic tracer is a critical first step and significantly impacts the precision of the estimated metabolic fluxes.[1] The two most common strategies involve feeding cells or organisms with either a universally labeled precursor like [U-¹³C₆]-glucose, which enters both pathways, or a pathway-specific precursor like [²H]-mevalonate for the MVA pathway.
| Isotopic Labeling Strategy | Principle | Advantages | Disadvantages | Typical Analytical Method |
| [U-¹³C₆]-Glucose Labeling | [U-¹³C₆]-glucose is metabolized through glycolysis to produce labeled pyruvate and glyceraldehyde-3-phosphate, which are precursors for both the MVA and MEP pathways. The distinct labeling patterns incorporated into GPP from each pathway allow for the deconvolution of their relative contributions.[4][6] | - Provides a global view of carbon flux from a central carbon source. - Enables simultaneous analysis of both MVA and MEP pathway activity. - Can reveal crosstalk between the two pathways. | - Complex labeling patterns can be challenging to analyze. - Requires sophisticated data analysis to deconvolve pathway contributions. - Assumes complete understanding of precursor metabolism. | LC-MS/MS, GC-MS, ¹³C-NMR |
| [²H]-Mevalonate Labeling | Deuterium-labeled mevalonate (e.g., [5-²H₂]-mevalonolactone) is supplied exogenously and is specifically incorporated into isoprenoids via the MVA pathway. The extent of deuterium incorporation in GPP or its derivatives is a direct measure of the MVA pathway's contribution.[7] | - Provides a direct and unambiguous measure of the MVA pathway's contribution. - Simpler data analysis compared to ¹³C-glucose labeling. - Can be used in conjunction with inhibitors of the MEP pathway to study pathway interactions. | - Does not provide information about the MEP pathway directly. - Assumes efficient uptake and conversion of exogenous mevalonate. - Potential for kinetic isotope effects. | LC-MS/MS, GC-MS, ²H-NMR |
Quantitative Data Comparison
The following table summarizes representative quantitative data from studies that have used isotopic labeling to determine the relative contributions of the MVA and MEP pathways to the biosynthesis of various isoprenoids, including those derived from GPP.
| Organism/System | Isotopic Tracer(s) | Isoprenoid Class Analyzed | MEP Pathway Contribution (%) | MVA Pathway Contribution (%) | Reference |
| Populus x canescens (Poplar) leaves | ¹³CO₂ | Isoprene (derived from DMAPP, a GPP precursor) | ~80% (in isoprene emitting leaves) | Not directly measured for isoprene | [5] |
| Arabidopsis thaliana roots | [D₇]-Deoxyxylulose & [D₈]-Mevalonate | Dolichols | Modulated by precursor availability | Modulated by precursor availability | [7] |
| Arabidopsis thaliana leaves | [D₇]-Deoxyxylulose & [D₈]-Mevalonate | Polyprenols | Almost exclusively | Negligible | [7] |
Experimental Protocols
Protocol 1: ¹³C-Glucose Labeling of Plant Cell Suspension Cultures
This protocol provides a general framework for labeling plant cells with [U-¹³C₆]-glucose to study GPP biosynthesis.
Materials:
-
Plant cell suspension culture (e.g., Vitis vinifera)[8]
-
Growth medium (e.g., Gamborg's B5)
-
[U-¹³C₆]-glucose
-
Liquid nitrogen
-
Extraction buffer (e.g., methanol/water, 80:20, v/v)[1]
-
Internal standards (if performing absolute quantification)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture Preparation: Grow plant cell suspension cultures to the mid-logarithmic phase.
-
Labeling: Aseptically add [U-¹³C₆]-glucose to the culture medium to a final concentration of, for example, 10 g/L. The optimal concentration and labeling time should be determined empirically for the specific cell line and experimental goals. A typical labeling period can range from several hours to a few days.[9]
-
Harvesting and Quenching: After the desired labeling period, rapidly harvest the cells by vacuum filtration. Immediately quench metabolic activity by flash-freezing the cells in liquid nitrogen.
-
Extraction: Resuspend the frozen cell pellet in pre-chilled extraction buffer. Disrupt the cells using sonication or a bead beater. Centrifuge to pellet cell debris.
-
Sample Preparation for Analysis: Collect the supernatant containing the extracted metabolites. The extract can be further purified using solid-phase extraction (SPE) if necessary.[10]
-
Analysis: Analyze the isotopic enrichment in GPP and its precursors using LC-MS/MS or GC-MS. The mass isotopologue distribution (MID) will reveal the extent and pattern of ¹³C incorporation.[2]
Protocol 2: ²H-Mevalonate Labeling in Whole Plants
This protocol describes a method for feeding deuterium-labeled mevalonate to whole plants to assess the MVA pathway's contribution to isoprenoid biosynthesis.[7]
Materials:
-
Whole plants (e.g., Arabidopsis thaliana)
-
[5-²H₂]-Mevalonolactone (or other deuterated mevalonate analog)
-
Hydroponic solution or soil
-
Liquid nitrogen
-
Extraction solvent (e.g., hexane/isopropanol, 3:2, v/v)
-
LC-MS/MS or GC-MS system
Procedure:
-
Plant Growth: Grow plants to the desired developmental stage.
-
Labeling: Introduce the deuterated mevalonate precursor to the plants. For hydroponically grown plants, add the labeled precursor directly to the nutrient solution. For soil-grown plants, the precursor can be supplied through watering. The concentration and duration of labeling will depend on the plant species and experimental design.
-
Harvesting: At the end of the labeling period, harvest the desired plant tissues (e.g., leaves, roots).
-
Quenching and Extraction: Immediately flash-freeze the harvested tissue in liquid nitrogen to halt metabolic processes. Grind the frozen tissue to a fine powder and extract the isoprenoids using an appropriate organic solvent mixture.
-
Analysis: Analyze the incorporation of deuterium into GPP or downstream products by LC-MS/MS or GC-MS. The mass shift corresponding to the incorporation of deuterium atoms will indicate the activity of the MVA pathway.
Visualizing Biosynthetic Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Flux Analysis of Plastidic Isoprenoid Biosynthesis in Poplar Leaves Emitting and Nonemitting Isoprene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and Characterization of this compound Synthase from Vitis vinifera L. cv Muscat de Frontignan Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitative determination of farnesyl and geranylthis compound levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bisphosphonate Inhibitors: Selectivity for GGPPS vs. FPPS
For Researchers, Scientists, and Drug Development Professionals
Bisphosphonates are a class of drugs widely used in the treatment of bone-related diseases due to their ability to inhibit osteoclast-mediated bone resorption.[1][2] The primary molecular target of nitrogen-containing bisphosphonates (N-BPs) is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4] Inhibition of FPPS disrupts the synthesis of essential isoprenoids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), leading to impaired protein prenylation and ultimately osteoclast apoptosis.[5] More recently, Geranylgeranyl Pyrophosphate Synthase (GGPPS), the enzyme responsible for synthesizing GGPP from FPP, has emerged as another important target for therapeutic intervention, particularly in oncology.[6][7] This guide provides a comparative analysis of the selectivity of various bisphosphonate inhibitors for GGPPS versus FPPS, supported by experimental data and detailed methodologies.
Data Presentation: Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various bisphosphonate inhibitors against human GGPPS and FPPS. The selectivity ratio is calculated as IC50 (GGPPS) / IC50 (FPPS). A lower ratio indicates higher selectivity for GGPPS, while a higher ratio indicates higher selectivity for FPPS.
| Inhibitor | GGPPS IC50 (µM) | FPPS IC50 (µM) | Selectivity Ratio (GGPPS/FPPS) | Reference |
| Zoledronate | >100 | 0.0041 (final) | >24390 | [1][8] |
| Pamidronate | >100 | 0.353 (final) | >283 | [1][8] |
| Alendronate | >100 | 0.260 (final) | >385 | [1][8] |
| Risedronate | >100 | 0.0057 (final) | >17544 | [1][8] |
| Ibandronate | - | 0.025 (final) | - | [8] |
| BPH-675 | - | - | Selective GGPPS inhibitor | [3] |
| Digeranyl bisphosphonate (DGBP) | ~0.2 | - | Selective GGPPS inhibitor | [2] |
| BPH-715 | Potent GGPPS inhibitor | Less potent FPPS inhibitor | - | [3] |
Note: "final IC50" refers to the value after a 10-minute preincubation of the enzyme with the inhibitor.[8] Some values are presented as descriptive due to the nature of the source data.
Experimental Protocols
The determination of IC50 values for bisphosphonate inhibitors against GGPPS and FPPS typically involves enzymatic assays that measure the production of the respective enzyme's product. Below are detailed methodologies for these key experiments.
FPPS Inhibition Assay
Objective: To determine the concentration of a bisphosphonate inhibitor required to reduce the activity of FPPS by 50%.
Principle: The assay measures the amount of FPP produced by recombinant human FPPS from its substrates, geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP). The inhibition is quantified by measuring the decrease in FPP production in the presence of the inhibitor.
Materials:
-
Recombinant human FPPS
-
Geranyl pyrophosphate (GPP)
-
[1-14C]Isopentenyl pyrophosphate ([14C]IPP)
-
Bisphosphonate inhibitors
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM DTT
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Recombinant human FPPS is pre-incubated with varying concentrations of the bisphosphonate inhibitor for a specified time (e.g., 10 minutes) at 37°C in the assay buffer. This allows for time-dependent inhibition to occur.[8]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates, GPP and [14C]IPP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., 1M HCl).
-
Product Extraction: The radiolabeled FPP product is extracted using an organic solvent (e.g., hexane or chloroform/methanol).
-
Quantification: The amount of radioactivity in the organic phase, corresponding to the amount of [14C]FPP produced, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[9][10]
GGPPS Inhibition Assay
Objective: To determine the concentration of a bisphosphonate inhibitor required to reduce the activity of GGPPS by 50%.
Principle: This assay measures the amount of GGPP produced by recombinant human GGPPS from its substrates, FPP and IPP. Inhibition is quantified by measuring the decrease in GGPP production in the presence of the inhibitor.
Materials:
-
Recombinant human GGPPS
-
Farnesyl pyrophosphate (FPP)
-
[1-14C]Isopentenyl pyrophosphate ([14C]IPP)
-
Bisphosphonate inhibitors
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM DTT
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Preparation: Varying concentrations of the bisphosphonate inhibitor are added to the wells of a microplate.
-
Enzyme and Substrate Addition: Recombinant human GGPPS, FPP, and [14C]IPP are added to the wells to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is quenched by adding a stop solution.
-
Product Separation and Quantification: The radiolabeled GGPP product is separated from the unreacted [14C]IPP substrate, often using a filter-binding assay or thin-layer chromatography. The amount of radioactivity corresponding to [14C]GGPP is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the data and fitting it to a dose-response curve.[9][10]
Cell-Based Assay for Intracellular FPP and GGPP Quantification
Objective: To measure the intracellular levels of FPP and GGPP in cells treated with bisphosphonate inhibitors.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the absolute amounts of FPP and GGPP in cell lysates.[11]
Procedure:
-
Cell Culture and Treatment: Cells (e.g., RAW264.7 macrophages) are cultured and treated with different concentrations of the bisphosphonate inhibitor for a specific duration (e.g., 48 hours).[11]
-
Cell Lysis and Protein Quantification: Cells are harvested, lysed, and the total protein concentration is determined.
-
Isoprenoid Extraction: Intracellular isoprenoids (FPP and GGPP) are extracted from the cell lysates using a solid-phase extraction (SPE) method.[11]
-
LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS to separate and quantify FPP and GGPP.
-
Data Normalization: The quantified FPP and GGPP levels are normalized to the total protein concentration of the respective cell lysate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mevalonate pathway, the points of inhibition by bisphosphonates, and a typical experimental workflow for assessing inhibitor potency.
Caption: The Mevalonate Pathway and points of inhibition.
Caption: Workflow for IC50 determination of inhibitors.
Caption: Logic for determining inhibitor selectivity.
References
- 1. Inhibition of Geranylgeranyl Diphosphate Synthase by Bisphosphonates: A Crystallographic and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 4. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
- 5. Specific inhibition of the bifunctional farnesyl/geranylthis compound synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilic Bisphosphonates as Dual Farnesyl/Geranylthis compound Synthase Inhibitors: An X-ray and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphosphonates target multiple sites in both cis- and trans-prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Geranyl Diphosphate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents is a cornerstone of operational safety and regulatory compliance. Geranyl Diphosphate (GPP), a key intermediate in the mevalonate pathway, requires careful consideration for its disposal due to its chemical properties and the frequent use of solvent solutions in its supply.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to recognize that the toxicological and pharmacological properties of this compound are not fully known.[2][3] Therefore, it should be treated as a hazardous substance. Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound and associated materials.
| Parameter | Value/Range | Notes |
| pH for Neutralization | 5.5 - 9.0 | For aqueous waste streams before drain disposal (if permitted).[4] |
| Solvent Waste Container Fill Level | ≤ 75% | To allow for vapor expansion and prevent spills.[5] |
| Waste Accumulation Limit | < 50 gal (200 L) | On-site accumulation limit for non-acute hazardous waste.[6] |
Step-by-Step Disposal Protocol
Given that this compound is often supplied in a methanol solution, the disposal procedure must account for both the compound and the flammable solvent.[1]
Step 1: Waste Segregation and Collection
-
Solvent Waste: Collect all waste containing this compound and methanol into a designated, properly labeled hazardous waste container. The container must be compatible with flammable organic solvents.
-
Aqueous Waste: If this compound is used in aqueous solutions, collect this waste separately. Do not mix aqueous and organic waste streams.
-
Solid Waste: Any solid materials contaminated with this compound, such as pipette tips or absorbent paper, should be collected in a designated solid hazardous waste container.
Step 2: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound in Methanol" or "Aqueous this compound Waste"), and the primary hazard (e.g., "Flammable," "Toxic").[6][7]
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from sources of ignition.[7]
Step 3: Treatment and Disposal of Aqueous Waste (if applicable)
For facilities with a robust chemical waste program, neutralization of the aqueous waste to a pH between 5.5 and 9.0 may be a prerequisite for disposal.[4] However, always consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any neutralization or drain disposal.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of all hazardous waste through your institution's certified hazardous waste management vendor.
-
Never dispose of this compound or its solutions down the drain without explicit approval from your EHS department.[9]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[10] After rinsing and removal or defacing of the original label, the container may be disposed of as regular laboratory glass or plastic waste.[10]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echelon-inc.com [echelon-inc.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 5. forensicresources.org [forensicresources.org]
- 6. louisville.edu [louisville.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Pyrophosphate - Wikipedia [en.wikipedia.org]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Geranyl Diphosphate
Essential Safety and Handling of Geranyl Diphosphate
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides critical safety and logistical information for this compound (GPP), a key intermediate in isoprenoid biosynthesis. The following procedures are designed to ensure the safe handling, use, and disposal of GPP in a laboratory setting.
While the toxicological properties of pure this compound are not fully known, it is often supplied in a methanol solution, which presents significant, well-defined hazards. Therefore, it is crucial to address the safety protocols for both the pure compound and its common solution form.[1][2][3]
Quantitative Data Summary
For quick reference, the table below summarizes the key quantitative data for this compound (as the triammonium salt) and its common solvent, methanol.
| Property | This compound (triammonium salt) | Methanol (Solvent) |
| Molecular Formula | C₁₀H₂₉N₃O₇P₂ | CH₄O |
| Molecular Weight | 365.30 g/mol [1] | 32.04 g/mol |
| CAS Number | 104715-14-2 (for tris-ammonium salt)[1] | 67-56-1[3] |
| Appearance | Lyophilized solid or solution[4] | Colorless liquid |
| Solubility | > 5 mg/mL in water and most aqueous buffers[1] | Miscible with water |
| Storage Temperature | Store dry at -20°C; stock solutions should be stored at -20°C or below[1] | Store in a cool, well-ventilated area away from ignition sources.[3] |
| Hazard Classification | Not fully known; handle as a chemical of unknown toxicity.[1] | Highly flammable liquid and vapor; Toxic if swallowed, in contact with skin, or if inhaled; Causes damage to organs.[3] |
Personal Protective Equipment (PPE)
Given the unknown toxicity of this compound and the known hazards of methanol, a comprehensive approach to personal protective equipment is required. The following PPE should be considered mandatory when handling GPP, particularly in its methanol solution.
Hand Protection
-
Gloves : Wear nitrile gloves as a minimum. For extended handling or when working with larger quantities of the methanol solution, consider double-gloving or using neoprene gloves for enhanced protection against chemical permeation.[5]
Eye and Face Protection
-
Safety Glasses : Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes.[5]
-
Face Shield : When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[5][6]
Body Protection
-
Laboratory Coat : A flame-resistant lab coat is essential when working with the flammable methanol solution. Ensure the lab coat is fully buttoned.[5]
-
Apron : For tasks with a high risk of splashing, such as transferring large volumes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
-
Fume Hood : All handling of this compound, especially in methanol solution, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Respirator : If there is a potential for exposure outside of a fume hood, a properly fitted respirator with organic vapor cartridges is necessary.[8]
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is critical for the safe management of this compound.
Safe Handling and Operational Protocol
-
Preparation : Before beginning work, ensure that a safety shower and eyewash station are accessible and that an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) is nearby.[9]
-
Work Area : Conduct all manipulations of GPP within a chemical fume hood. The work area should be free of clutter and ignition sources.[7]
-
Dispensing :
-
Solid GPP : If working with the lyophilized solid, carefully unseal the container in the fume hood to avoid creating dust. Use appropriate tools to transfer the solid.
-
GPP in Methanol : When transferring the methanol solution, use a syringe or a micropipette with compatible tips. For larger volumes, consider cannula transfer techniques to minimize exposure.[10]
-
-
Storage : Store this compound at -20°C in a tightly sealed container.[1] If it is in a methanol solution, ensure the storage location is also rated for flammable liquids.
-
Spill Management : In case of a spill, evacuate the area if the spill is large or if you are not trained to handle it. For small spills within a fume hood, absorb the material with a chemical absorbent, and dispose of it as hazardous waste.
Disposal Plan
-
Waste Collection : All waste materials containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.
-
Waste Segregation : Do not mix GPP waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Waste from the methanol solution should be collected in a container labeled for flammable liquid waste.
-
Labeling : Clearly label the hazardous waste container with its contents, including "this compound" and "Methanol" if applicable, and the associated hazards (e.g., "Flammable," "Toxic").
-
Disposal Request : Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain.[11]
Experimental Protocol: Enzymatic Assay of a Terpene Synthase with this compound
This protocol provides a general methodology for assaying the activity of a terpene synthase enzyme using this compound as a substrate.
-
Enzyme Preparation : Purify the terpene synthase enzyme of interest according to established protocols.
-
Reaction Buffer Preparation : Prepare an assay buffer appropriate for the enzyme. A typical buffer might be 25 mM HEPES, pH 7.2, containing 10 mM MgCl₂, 1 mM DTT, and 10% glycerol.[12]
-
Substrate Preparation : Prepare a stock solution of this compound in the assay buffer. If starting with the lyophilized solid, dissolve it directly in the buffer. If using a methanol solution, the final concentration of methanol in the assay should be kept low (typically <1%) to avoid inhibiting the enzyme.
-
Enzyme Assay : a. In a microcentrifuge tube, combine the assay buffer, the terpene synthase enzyme, and any necessary cofactors. b. Initiate the reaction by adding the this compound substrate to a final concentration typically in the low micromolar range. c. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified period (e.g., 30 minutes). d. Overlay the reaction with an organic solvent (e.g., hexane or pentane) to capture the volatile terpene products.[12]
-
Product Extraction and Analysis : a. Stop the reaction by adding a quenching agent, such as EDTA or by vigorous vortexing. b. Separate the organic layer containing the terpene products. c. Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpenes produced.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. ehs.utexas.edu [ehs.utexas.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. youtube.com [youtube.com]
- 9. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. This compound synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
